Protein kinase inhibitor 15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H20F2N6O |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
1-[[4-[2-(2,4-difluorophenyl)-8-methylimidazo[1,2-a]pyrazin-3-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C21H20F2N6O/c1-12-19-28-17(14-5-4-13(22)10-15(14)23)18(29(19)9-8-24-12)16-6-7-25-20(27-16)26-11-21(2,3)30/h4-10,30H,11H2,1-3H3,(H,25,26,27) |
InChI 键 |
WIRUYYYAAJOIKO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
PFK15: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. A key enzymatic regulator of this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK15, a small molecule inhibitor of PFKFB3, has emerged as a promising therapeutic agent by targeting this metabolic vulnerability. This technical guide provides a comprehensive overview of the mechanism of action of PFK15 in cancer cells, detailing its effects on cellular metabolism, signaling pathways, and tumorigenesis. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of Glycolysis
PFK15 exerts its primary anti-cancer effect by directly inhibiting the kinase activity of PFKFB3.[1] PFKFB3 is responsible for synthesizing fructose-2,6-bisphosphate (F2,6P₂), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2][3] By inhibiting PFKFB3, PFK15 reduces the intracellular levels of F2,6P₂, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.[2][3][4] This metabolic disruption results in decreased glucose uptake and lactate (B86563) production by cancer cells, effectively starving them of the energy and biosynthetic precursors required for rapid growth.[5][6]
Quantitative Effects on Glycolysis and Cell Viability
The inhibitory effects of PFK15 on cancer cell metabolism and viability have been quantified across various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [2] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [2] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [4] |
| HUVEC | Endothelial Cells | 2.6 | [6] |
| BAEC | Bovine Aortic Endothelial Cells | 7.4 | [6] |
Table 1: IC50 values of PFK15 in various cancer and endothelial cell lines.
Treatment with PFK15 leads to a dose-dependent reduction in key metabolic markers, confirming its on-target effect.
| Cell Line | PFK15 Concentration (µM) | Reduction in F2,6P₂ | Reduction in Glucose Uptake | Reference |
| MKN45 | 2.5 - 10 | Dose-dependent | Dose-dependent | [2] |
| AGS | 2.5 - 10 | Dose-dependent | Dose-dependent | [2] |
| RD | 4 | 20% reduction in lactate production | Not specified | [5] |
| RD | 6 | 27% reduction in lactate production | Not specified | [5] |
Table 2: Effect of PFK15 on Fructose-2,6-Bisphosphate (F2,6P₂) Levels, Glucose Uptake, and Lactate Production.
Downstream Cellular Effects of PFK15
The inhibition of glycolysis by PFK15 triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity. These include cell cycle arrest, induction of apoptosis, and inhibition of cell invasion.
Cell Cycle Arrest
PFK15 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[2][3] This effect is mediated through the downregulation of key proteins that regulate the G1/S transition. Specifically, PFK15 treatment leads to decreased expression of Cyclin D1 and Cyclin E1.[3][7] This, in turn, reduces the activity of their partner cyclin-dependent kinases (CDK4/6 and CDK2). The subsequent hypo-phosphorylation of the Retinoblastoma (Rb) protein prevents the release of the E2F transcription factor, which is essential for the transcription of genes required for S-phase entry.[2][3]
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
The Discovery and Development of PFK15: A Targeted Inhibitor of Glycolytic Enzyme PFKFB3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Heightened glycolysis is a hallmark of cancer, providing malignant cells with the necessary energy and building blocks for rapid proliferation. A key regulator of this metabolic shift is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFK15, also known as (E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, has emerged as a potent and selective small molecule inhibitor of PFKFB3. This technical guide details the discovery, development, mechanism of action, and preclinical evaluation of PFK15, offering a comprehensive resource for researchers in oncology and drug development. PFK15 represents a significant advancement over its predecessor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), exhibiting improved potency and superior pharmacokinetic properties. In preclinical studies, PFK15 effectively reduces glycolytic flux, induces cell cycle arrest and apoptosis, and inhibits tumor growth and metastasis across a range of cancer models, underscoring its potential as a promising anti-cancer therapeutic agent.
Introduction: Targeting Cancer Metabolism
Cancer cells reprogram their metabolism to fuel continuous growth and proliferation, a phenomenon famously described as the "Warburg effect," characterized by an increased rate of glycolysis even in the presence of oxygen.[1][2] This metabolic adaptation presents a therapeutic window for targeting cancer cells. The bifunctional enzyme PFKFB3 is a critical driver of this high glycolytic flux. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the primary rate-limiting enzyme of glycolysis.[1][2] Overexpression of PFKFB3 is observed in numerous human cancers and is often induced by oncogenic signaling pathways and the hypoxic tumor microenvironment.[3][4] Consequently, inhibiting PFKFB3 has become an attractive strategy for cancer therapy.
Discovery and Synthesis of PFK15
The development of PFKFB3 inhibitors began with the identification of 3PO, a first-generation small molecule antagonist.[2][4] While 3PO demonstrated the therapeutic potential of targeting PFKFB3, its clinical development was hampered by poor pharmacokinetic properties.[4][5] This led to the development of derivatives with improved characteristics.
PFK15 was identified as a more powerful inhibitor by substituting the pyridine-4-yl ring in 3PO with a quinoline-2-yl group.[5] This modification resulted in a compound with higher selectivity and potency against PFKFB3.[2][5] A derivative of PFK15, known as PFK158, has since been developed with further improved pharmacokinetic properties and has entered Phase I clinical trials for advanced solid tumors.[4][6][7]
The synthesis of PFK15 has been described in detail, enabling its broader availability for research. The process generally involves a four-step reaction pathway starting from commercially available 1-(pyridin-4-yl)ethan-1-one and 2-quinolinecarboxaldehyde.[5][8][9]
Mechanism of Action
PFK15 exerts its anti-cancer effects by directly inhibiting the kinase activity of PFKFB3. This competitive inhibition reduces the intracellular levels of F2,6BP.[1][2] The subsequent decrease in PFK-1 activation leads to a significant reduction in glycolytic flux, thereby diminishing glucose uptake and the production of ATP and lactate (B86563) in cancer cells.[1][10] This energy crisis triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[1][11]
Signaling Pathways Modulated by PFK15
The inhibition of PFKFB3 by PFK15 impacts several critical signaling pathways that control cell proliferation, survival, and metabolism.
-
Upstream Regulation of PFKFB3: The expression and activity of PFKFB3 are upregulated by various oncogenic and stress-related pathways. The Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, activated in the low-oxygen tumor microenvironment, directly promotes PFKFB3 transcription.[3][12] Additionally, signaling through PI3K/Akt and p38/MK2 pathways can increase PFKFB3 activity.[3][13]
-
Downstream Effects of PFKFB3 Inhibition: By suppressing glycolysis, PFK15 induces metabolic stress that affects key cell regulatory networks:
-
Cell Cycle Progression: PFK15 has been shown to cause G0/G1 phase cell cycle arrest by downregulating the expression of Cyclin D1, Cyclin E1, and E2F-1, and modulating the phosphorylation status of the Retinoblastoma (Rb) protein.[1][14]
-
Apoptosis: The compound induces apoptosis through the mitochondrial pathway, characterized by a decreased Bcl-2/Bax ratio and an increase in cleaved caspase-3.[1][11]
-
AMPK Signaling: PFK15 can inhibit the AMP-activated protein kinase (AMPK) signaling pathway in some cancer cells, which further contributes to the suppression of autophagy and cell proliferation.[14][15]
-
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. PFKFB3 - Wikipedia [en.wikipedia.org]
- 4. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer therapy starts human trials | UofL News [news.louisville.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of HIF1α-PFKFB3 Pathway in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of PFK15 in Regulating Glycolysis
Executive Summary
Enhanced aerobic glycolysis, known as the Warburg effect, is a metabolic hallmark of many cancer cells. This process is pivotal for providing the necessary energy and biosynthetic precursors for rapid cell proliferation. A key regulator of this metabolic shift is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK15, a small molecule inhibitor, has emerged as a potent and selective antagonist of PFKFB3. By inhibiting PFKFB3, PFK15 effectively reduces the rate of glycolysis, leading to a cascade of anti-neoplastic effects, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and metastasis. This document provides a comprehensive technical overview of PFK15, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action: PFK15's Role in Glycolytic Control
The primary molecular target of PFK15 is PFKFB3, a bifunctional enzyme with dominant kinase activity responsible for synthesizing Fructose-2,6-bisphosphate (F2,6BP)[1][2][3]. F2,6BP is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in the glycolytic pathway[1][3]. In many cancer cells, PFKFB3 is overexpressed, leading to elevated levels of F2,6BP and a subsequent increase in glycolytic flux[2][3].
PFK15 acts as a competitive inhibitor of PFKFB3, leading to a significant reduction in intracellular F2,6BP levels[4]. This decrease in the allosteric activator F2,6BP directly dampens the activity of PFK-1, thereby throttling the glycolytic pathway. The consequences of this metabolic reprogramming are profound, leading to decreased glucose uptake, reduced ATP production, and a buildup of glycolytic intermediates upstream of PFK-1[2][5][6].
Quantitative Data on PFK15 Activity
PFK15 demonstrates potent and selective inhibition of PFKFB3 and exhibits significant anti-proliferative effects across various cancer cell lines.
Table 1: Inhibitory Activity of PFK15
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Recombinant PFKFB3 | 207 nM | [5] |
| IC50 | MKN45 (Gastric Cancer) | 6.59 ± 3.1 µmol/L | [2] |
| IC50 | AGS (Gastric Cancer) | 8.54 ± 2.7 µmol/L | [2] |
| IC50 | BGC823 (Gastric Cancer) | 10.56 ± 2.4 µmol/L | [2] |
Table 2: Metabolic and Pharmacokinetic Profile of PFK15
| Parameter | Condition | Effect | Reference |
| F2,6BP Production | MKN45 & AGS cells (2.5-10 µmol/L) | Dose-dependent reduction | [2] |
| Glucose Uptake | Jurkat & H522 cells | Reduced | [5] |
| Glucose Consumption | MKN45 & AGS cells (2.5-10 µmol/L) | Dose-dependent reduction | [2] |
| Lactate Production | RD cells (4 µM) | 20% reduction | [1] |
| Lactate Production | RD cells (6 µM) | 27% reduction | [1] |
| Intracellular ATP | Jurkat & H522 cells | Reduced | [5] |
| Plasma T1/2 (mice) | Intravenous administration | 5.1 hours | [4] |
| Cmax (mice) | Intravenous administration | 3053 ng/ml | [4] |
Downstream Cellular and Systemic Effects
The inhibition of glycolysis by PFK15 triggers a variety of anti-cancer effects both in vitro and in vivo.
-
Cell Cycle Arrest: PFK15 induces cell cycle arrest in the G0/G1 phase. This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin D1, Cyclin E1, and E2F-1, and inhibiting the phosphorylation of the Retinoblastoma (Rb) protein[2][6].
-
Apoptosis: The compound induces apoptosis through the mitochondrial pathway, characterized by a decreased Bcl-2/Bax ratio and increased levels of cleaved caspase-3[2][6].
-
Inhibition of Invasion and Metastasis: PFK15 has been shown to inhibit the invasion of cancer cells[2][6]. It downregulates the expression of focal adhesion kinase (FAK) and upregulates E-cadherin[2]. In animal models, PFK15 suppresses the metastatic spread of tumors[5].
-
Autophagy Inhibition: In rhabdomyosarcoma cells, PFK15 was found to inhibit autophagic flux[1].
-
In Vivo Antitumor Activity: Intraperitoneal administration of PFK15 (e.g., at 25 mg/kg) significantly suppresses tumor growth and volume in various xenograft models, including Lewis lung carcinoma, gastric cancer, and pancreatic adenocarcinoma, with efficacy comparable to some FDA-approved chemotherapeutic agents[4][5][6][7].
Experimental Protocols
The following are representative protocols for evaluating the activity of PFK15.
PFKFB3 Enzyme Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of PFK15 on recombinant PFKFB3 enzyme activity.
-
Reagents: Recombinant human PFKFB3, ATP, Fructose-6-phosphate (F6P), Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase, NADH.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Add varying concentrations of PFK15 (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Add F6P and NADH to the mixture.
-
Initiate the reaction by adding ATP and recombinant PFKFB3.
-
Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADH) over time using a plate reader at 37°C.
-
The rate of NADH oxidation is proportional to PFKFB3 activity. Calculate the percentage of inhibition for each PFK15 concentration and determine the IC50 value by non-linear regression.
-
Cell Viability Assay (Trypan Blue Exclusion)
This method assesses the effect of PFK15 on the viability of cancer cell lines[5].
-
Cell Culture: Seed cancer cells (e.g., MKN45, Jurkat) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PFK15 concentrations (e.g., 0-30 µM) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with a 0.4% Trypan Blue solution (e.g., in a 1:1 ratio).
-
Counting: Incubate for 1-2 minutes. Load the mixture onto a hemocytometer.
-
Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells relative to the untreated control. Experiments should be conducted in triplicate[5].
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo anti-tumor efficacy of PFK15[6].
-
Animal Model: Use immunodeficient mice (e.g., Balb/c athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MKN45 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer PFK15 (e.g., 25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule[5][6].
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Compare the final tumor weights and volumes between the PFK15-treated and control groups.
Conclusion
PFK15 is a well-characterized, potent inhibitor of PFKFB3 that effectively targets the metabolic reprogramming inherent in many cancer cells. By reducing glycolytic flux, PFK15 exerts significant anti-neoplastic effects, making it a promising candidate for cancer therapy. Its mechanism of action, which links cellular metabolism directly to cell fate decisions like proliferation and apoptosis, provides a strong rationale for its continued investigation in preclinical and clinical settings. The data and protocols presented herein offer a foundational guide for researchers and drug development professionals working to leverage glycolysis inhibition as a therapeutic strategy.
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PFK15: A Technical Guide to its Effect on Fructose-2,6-Bisphosphate Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PFK15, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). A key regulator of glycolysis, PFKFB3's primary function is the synthesis of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in the glycolytic pathway.[1][2][3][4] This guide will detail the mechanism of action of PFK15, its quantitative effects on F2,6BP levels, and provide comprehensive experimental protocols for researchers investigating this pathway.
Introduction: The PFKFB3-F2,6BP Axis in Metabolism and Disease
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. The enzyme PFKFB3 is a critical driver of this high glycolytic rate.[2][3] PFKFB3 synthesizes F2,6BP, which allosterically activates PFK-1, thereby increasing the glycolytic flux.[1][2][3] The expression and activity of PFKFB3 are often upregulated in various cancer types, making it an attractive target for therapeutic intervention.[2][5]
PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, has emerged as a selective inhibitor of PFKFB3.[2][6] By targeting PFKFB3, PFK15 effectively reduces the intracellular levels of F2,6BP, leading to a decrease in glycolytic activity and subsequent inhibition of cancer cell proliferation and survival.[1][7]
Quantitative Effects of PFK15 on Fructose-2,6-Bisphosphate Levels
PFK15 has been demonstrated to be a potent inhibitor of PFKFB3, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This inhibition of PFKFB3 enzymatic activity directly translates to a dose-dependent reduction in intracellular F2,6BP levels in various cancer cell lines.
| Cell Line | PFK15 Concentration (μmol/L) | % Reduction in F2,6BP | Reference |
| MKN45 (Gastric Cancer) | 2.5 | Dose-dependent reduction observed | [1][2] |
| 5.0 | Dose-dependent reduction observed | [1][2] | |
| 10.0 | Dose-dependent reduction observed | [1][2] | |
| AGS (Gastric Cancer) | 2.5 | Dose-dependent reduction observed | [1][2] |
| 5.0 | Dose-dependent reduction observed | [1][2] | |
| 10.0 | Dose-dependent reduction observed | [1][2] | |
| Jurkat (T-cell Leukemia) | Not specified | Reduction observed | [7] |
| H522 (Lung Adenocarcinoma) | Not specified | Reduction observed | [7] |
Table 1: Summary of Quantitative Data on the Effect of PFK15 on Fructose-2,6-Bisphosphate (F2,6BP) Levels. This table summarizes the reported effects of PFK15 on F2,6BP levels in different cancer cell lines. The data consistently show a dose-dependent decrease in F2,6BP upon treatment with PFK15.
Signaling Pathways and Mechanism of Action
PFK15 exerts its effects by directly inhibiting the kinase activity of PFKFB3. This inhibition reduces the synthesis of F2,6BP, a key allosteric activator of PFK-1. The decrease in F2,6BP levels leads to reduced PFK-1 activity, thereby throttling the glycolytic pathway. This reduction in glycolysis has downstream consequences, including decreased glucose uptake and ATP production, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 and 4: A pair of valves for fine-tuning of glucose metabolism in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
PFK15: A Technical Guide to its Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFK15, a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a promising anti-tumor agent. By targeting the heightened glycolytic phenotype of cancer cells, PFK15 disrupts their metabolic engine, leading to a cascade of anti-neoplastic effects. This technical guide provides a comprehensive overview of the anti-tumor properties of PFK15, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.
Introduction
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, wherein they favor aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic shift provides the necessary building blocks for rapid proliferation and creates an acidic microenvironment conducive to tumor progression.[2] A key regulator of this glycolytic flux is PFKFB3, an enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[3][4] PFKFB3 is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[5][6]
PFK15 (1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one) is a potent and selective inhibitor of PFKFB3.[7][8] By blocking PFKFB3 activity, PFK15 reduces intracellular levels of F2,6BP, thereby dampening glycolytic flux and exerting a range of anti-tumor effects.[7][9] This guide will delve into the multifaceted anti-cancer properties of PFK15.
Mechanism of Action
The primary mechanism of action of PFK15 is the competitive inhibition of PFKFB3.[7] This leads to a significant reduction in the intracellular concentration of F2,6BP, a critical activator of glycolysis.[9] The downstream consequences of this metabolic disruption are manifold and contribute to the anti-tumor activity of PFK15. These include:
-
Inhibition of Glycolysis: PFK15 directly curtails the high glycolytic rate characteristic of cancer cells, leading to decreased glucose uptake and lactate (B86563) production.[9][10] This starves the cancer cells of the energy and biosynthetic precursors required for rapid growth.
-
Induction of Cell Cycle Arrest: PFK15 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3][9] This is achieved by modulating the expression of key cell cycle regulatory proteins.
-
Promotion of Apoptosis: PFK15 triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[3][9]
-
Inhibition of Invasion and Metastasis: PFK15 can suppress the invasive potential of cancer cells by altering the expression of proteins involved in cell adhesion and migration.[3][9]
Quantitative Data
The anti-tumor efficacy of PFK15 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Efficacy of PFK15 in Gastric Cancer Cell Lines [3][9]
| Cell Line | IC50 (µmol/L) at 24h |
| MKN45 | 6.59 ± 3.1 |
| AGS | 8.54 ± 2.7 |
| BGC823 | 10.56 ± 2.4 |
Table 2: In Vivo Efficacy of PFK15 in a Gastric Cancer Xenograft Model [3][9]
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition Rate |
| MKN45 Xenograft | PFK15 | 25 mg/kg (intraperitoneal injection) | 56.10% |
Signaling Pathways Modulated by PFK15
PFK15 exerts its anti-tumor effects by impinging on several critical signaling pathways that govern cell proliferation, survival, and invasion.
Glycolysis Inhibition Pathway
The central mechanism of PFK15 is the direct inhibition of PFKFB3, leading to a downstream reduction in glycolytic activity.
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and suppressing glycolysis.
Cell Cycle Arrest Pathway (G0/G1 Phase)
PFK15 induces cell cycle arrest at the G0/G1 checkpoint by downregulating key proteins in the Cyclin-CDK/Rb/E2F signaling pathway.[3][9]
Caption: PFK15 induces G0/G1 cell cycle arrest via the Rb/E2F pathway.
Apoptosis Induction Pathway (Mitochondrial)
PFK15 promotes apoptosis through the intrinsic mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[3][9]
Caption: PFK15 induces apoptosis through the mitochondrial pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of PFK15's anti-tumor properties.
Cell Viability Assay (Trypan Blue Exclusion)[3][9]
Objective: To determine the effect of PFK15 on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MKN45, AGS, BGC823)
-
Normal gastric epithelial cell line (e.g., GES-1)
-
RPMI 1640 medium with 10% FBS
-
PFK15 stock solution (40 mmol/L in DMSO)
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PFK15 (e.g., 0-20 µmol/L) for 24 hours. For time-dependent experiments, treat with a fixed concentration (e.g., 10 µmol/L) for various time points (e.g., 12, 24, 48 hours).
-
After treatment, collect the cells by trypsinization.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100%.
-
The 50% inhibitory concentration (IC50) values can be calculated using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry)[9][11]
Objective: To analyze the effect of PFK15 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
PFK15
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PFK15 for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on DNA content.
Apoptosis Assay (Annexin V-FITC/PI Staining)[9][11]
Objective: To quantify the induction of apoptosis by PFK15.
Materials:
-
Cancer cell lines
-
PFK15
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with PFK15 for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Tumor Xenograft Model[3][9]
Objective: To evaluate the in vivo anti-tumor activity of PFK15.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MKN45)
-
PFK15
-
Vehicle control (e.g., 0.5% sodium carboxymethyl cellulose)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer PFK15 (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection every three days for a specified period (e.g., 15 days).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Conclusion
PFK15 represents a promising therapeutic strategy for the treatment of cancer by targeting the metabolic vulnerability of tumor cells. Its ability to inhibit glycolysis, induce cell cycle arrest and apoptosis, and suppress invasion underscores its potential as a potent anti-neoplastic agent. The data and protocols presented in this guide offer a solid foundation for further research and development of PFK15 and other PFKFB3 inhibitors as novel cancer therapies. Further investigation into combination therapies and the identification of predictive biomarkers will be crucial in translating the promise of PFK15 into clinical reality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PFK15: A Technical Guide to a Potent PFKFB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of PFK15, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer and other diseases characterized by high rates of cellular proliferation. By inhibiting PFKFB3, PFK15 effectively curtails glycolytic flux, leading to decreased cancer cell viability, proliferation, and invasion. This guide provides a comprehensive overview of the SAR of PFK15 and its analogs, details key experimental protocols for its evaluation, and visualizes its interactions within relevant signaling pathways.
Core Structure-Activity Relationship of PFK15 and its Analogs
PFK15, chemically known as (E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, emerged from the optimization of an earlier PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3-PO). The key structural modification in PFK15 is the replacement of a pyridine (B92270) ring in 3-PO with a quinoline (B57606) ring. This substitution is crucial for its enhanced potency and selectivity.
The quinoline ring of PFK15 is believed to interact with the ADP/ATP binding site of PFKFB3, contributing significantly to its inhibitory activity.[1] This interaction is a cornerstone of the structure-activity relationship for this class of inhibitors. The chalcone-like scaffold serves as a rigid linker, appropriately positioning the aromatic systems for optimal binding within the enzyme's active site.
Quantitative Data Summary
The following tables summarize the quantitative data for PFK15 and its precursor, 3-PO, providing a clear comparison of their biological activities and pharmacokinetic profiles.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| PFK15 | Recombinant PFKFB3 | 207 | Kinase Assay | |
| 3-PO | Recombinant PFKFB3 | >10,000 | Kinase Assay | [1] |
Table 1: In Vitro Inhibitory Activity against Recombinant PFKFB3. This table highlights the significantly greater potency of PFK15 compared to its predecessor, 3-PO, in a cell-free enzymatic assay.
| Cell Line | Cancer Type | PFK15 IC50 (µM) | 3-PO IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | 0.72 | 5.57 | [1] |
| HUVEC | Endothelial | 2.6 | - | [2] |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | - | [3] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | - | [3] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | - | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines. This table demonstrates the potent anti-proliferative effects of PFK15 across various cancer cell lines.
| Parameter | PFK15 | 3-PO | Units | Animal Model | Reference |
| Clearance | 46.2 | 2312 | mL/min/kg | Lewis Lung Carcinoma Mice | [1] |
| T1/2 (half-life) | 5.1 | 0.3 | hours | Lewis Lung Carcinoma Mice | [1] |
| Cmax | 3053 | 113 | ng/mL | Lewis Lung Carcinoma Mice | [1] |
Table 3: Pharmacokinetic Properties. This table illustrates the improved pharmacokinetic profile of PFK15 over 3-PO, with lower clearance and a longer half-life, making it more suitable for in vivo applications.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of PFK15.
Synthesis of PFK15
The synthesis of PFK15 can be achieved through a multi-step process starting from commercially available reagents.[2]
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide.
-
Dissolve 1-(pyridin-4-yl)ethan-1-one in glacial acetic acid and cool in an ice bath.
-
Carefully add concentrated hydrobromic acid.
-
Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture.
-
Stir the reaction overnight at room temperature, during which a precipitate will form.
-
Add diethyl ether, stir, and then filter the mixture to collect the product.
Step 2: Synthesis of the corresponding phosphonium (B103445) salt.
-
Convert the bromo derivative to its phosphonium salt using triphenylphosphine (B44618) (PPh3) and triethylamine (B128534) (Et3N) in tetrahydrofuran (B95107) (THF) under reflux.
Step 3: Synthesis of the ylide.
-
Prepare the ylide from the phosphonium salt using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at room temperature.
Step 4: Wittig reaction to form PFK15.
-
React the ylide with 2-quinolinecarboxaldehyde (B31650) in toluene (B28343) under reflux overnight.
-
Cool the reaction mixture and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield PFK15.[2]
Recombinant PFKFB3 Kinase Assay
This assay measures the enzymatic activity of PFKFB3 and the inhibitory effect of compounds like PFK15.[4][5]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, KCl, DTT, BSA, fructose-6-phosphate (B1210287) (F-6-P), and ATP.
-
Enzyme and Inhibitor Incubation: Add recombinant human PFKFB3 to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of PFK15 or a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection of Activity: Measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay determines the effect of PFK15 on the viability of cancer cells.[3]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of PFK15 (e.g., 0-20 µmol/L) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PFK15 in a living organism.[3]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN45 gastric cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, PFK15 at a specific dose). Administer PFK15 intraperitoneally at a set schedule (e.g., 25 mg/kg every three days).[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of PFK15.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PFKFB3 and a typical experimental workflow for evaluating PFK15.
Caption: PFKFB3 signaling pathway under hypoxic conditions and the inhibitory action of PFK15.
Caption: Experimental workflow for the evaluation of PFK15's structure-activity relationship.
Caption: Downstream cellular effects resulting from the inhibition of PFKFB3 by PFK15.
References
- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
PFK15: A Glycolytic Inhibitor Inducing Apoptosis in Tumor Cells for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened reliance on glycolysis for energy production and macromolecular synthesis, a phenomenon known as the "Warburg effect."[1] 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key regulatory enzyme that synthesizes fructose-2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2][3][4] PFK15, a small molecule inhibitor of PFKFB3, has emerged as a promising anti-cancer agent by targeting this metabolic vulnerability.[2][3][4] This technical guide provides an in-depth overview of the role of PFK15 in inducing apoptosis in tumor cells, detailing its mechanism of action, effects on signaling pathways, and experimental validation.
Introduction to PFK15 and its Target, PFKFB3
PFKFB3 is frequently overexpressed in a variety of human cancers, contributing to a high glycolytic flux that supports rapid cell proliferation and survival in the tumor microenvironment.[2][5][6] PFK15, identified as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a selective and potent inhibitor of PFKFB3.[2][7][8] By inhibiting PFKFB3, PFK15 reduces the intracellular levels of F2,6P2, thereby suppressing glycolysis, decreasing glucose uptake, and lowering ATP production in cancer cells.[2][9] This metabolic stress triggers a cascade of events culminating in cell cycle arrest and programmed cell death, or apoptosis.[2][3]
Mechanism of PFK15-Induced Apoptosis: The Intrinsic Pathway
PFK15 primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[2] This is characterized by its effects on the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.[2][10]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[10][11] The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.[2] PFK15 treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, while having no significant effect on the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential and promotes the release of pro-apoptotic factors like cytochrome c.[2]
Caspase Activation Cascade
The release of cytochrome c from the mitochondria initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. PFK15 treatment leads to the activation of caspase-9, the initiator caspase of the intrinsic pathway, and subsequently, the activation of the executioner caspase, caspase-3.[2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][7][12] Notably, PFK15 does not appear to affect the expression of caspase-8, the initiator caspase of the extrinsic apoptosis pathway.[2]
Signaling Pathways Modulated by PFK15
The anti-tumor effects of PFK15 are not solely limited to the direct induction of apoptosis but also involve the modulation of other critical signaling pathways that regulate cell survival, proliferation, and cell cycle progression.
Inhibition of the Cyclin-CDK/Rb/E2F Pathway
PFK15 has been demonstrated to cause cell cycle arrest in the G0/G1 phase.[2][3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin E1.[2] The reduction in these cyclins leads to the dephosphorylation of the Retinoblastoma protein (Rb), which in turn inhibits the E2F-1 transcription factor, a critical regulator of genes required for S-phase entry.[2]
Downregulation of the AMPK Signaling Pathway
In some cancer cell types, such as rhabdomyosarcoma, PFK15 has been shown to inhibit the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway.[7] The downregulation of this pathway contributes to the induction of apoptotic cell death.[7]
Induction of Autophagy
The relationship between PFK15, autophagy, and apoptosis is complex and can be cell-type dependent. In some contexts, inhibition of PFKFB3 induces autophagy as a survival mechanism.[13] However, in other cancer cells, PFK15 has been found to inhibit autophagy, which can enhance its cytotoxic effects.[1][7]
Generation of Reactive Oxygen Species (ROS)
In endocrine-resistant breast cancer cells, the cytotoxic effects of PFK15 have been linked to the generation of reactive oxygen species (ROS).[14] The accumulation of ROS can induce oxidative stress and contribute to the induction of apoptosis.[14]
Quantitative Data on PFK15's Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of PFK15 in different cancer cell lines.
Table 1: IC50 Values of PFK15 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| MKN45 | Gastric Cancer | Not explicitly stated, but dose-dependent effects observed up to 20 µmol/L | 24 | [2] |
| AGS | Gastric Cancer | Not explicitly stated, but dose-dependent effects observed up to 20 µmol/L | 24 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.6 | 72 | [8] |
| RD | Rhabdomyosarcoma | Dose-dependent viability decrease observed at 2, 4, and 6 µM | 24 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | Significant PARP cleavage at 10 µM | 24 | [12] |
| BxPC-3 | Pancreatic Cancer | Significant PARP cleavage at 10 µM | 24 | [12] |
| Jurkat | T-cell Leukemia | Not explicitly stated, but potent growth inhibition observed | Not specified | [9] |
| H522 | Lung Adenocarcinoma | Not explicitly stated, but potent growth inhibition observed | Not specified | [9] |
| SMMC7721 | Hepatocellular Carcinoma | Dose-dependent inhibition of proliferation | 24, 48, 72 | [15] |
| Huh7 | Hepatocellular Carcinoma | Dose-dependent inhibition of proliferation | 24, 48, 72 | [15] |
Table 2: Apoptosis Rates Induced by PFK15
| Cell Line | Cancer Type | PFK15 Concentration (µmol/L) | Incubation Time (h) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| MKN45 | Gastric Cancer | 9 | 24 | Significantly increased vs. control | [2] |
| AGS | Gastric Cancer | 9 | 24 | Significantly increased vs. control | [2] |
| SMMC7721 | Hepatocellular Carcinoma | Dose-dependent increase | 24, 48, 72 | Increased in a dose- and time-dependent manner | [15] |
| Huh7 | Hepatocellular Carcinoma | Dose-dependent increase | 24, 48, 72 | Increased in a dose- and time-dependent manner | [15] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Moderate apoptosis induced | [16] |
| A549 | Lung Adenocarcinoma | 10 | 24 | Increased Annexin V+/PI+ cells | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the apoptotic effects of PFK15.
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with increasing concentrations of PFK15 (e.g., 0-20 µmol/L) for a specified duration (e.g., 24, 48, 72 hours).[2]
-
Cell Collection: Collect the cells.
-
Staining: Incubate the cells with Trypan Blue solution (e.g., 0.4%).
-
Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculation: Calculate the percentage of viable cells and the IC50 value.[2][9]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PFK15 at desired concentrations and time points.[2][17]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.[2][18]
-
Washing: Wash the cells with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[17]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[2][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2][17][18]
Western Blot Analysis
-
Cell Lysis: Lyse PFK15-treated and control cells in RIPA buffer to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, p-Rb) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Pathways and Workflows
PFK15-Induced Apoptotic Signaling Pathway
Caption: PFK15 induces apoptosis via the intrinsic mitochondrial pathway.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
PFK15's Effect on the Cell Cycle
Caption: PFK15 induces G0/G1 cell cycle arrest by inhibiting the Cyclin/Rb/E2F pathway.
Conclusion and Future Directions
PFK15 represents a promising therapeutic strategy for a variety of cancers by targeting the metabolic vulnerability of tumor cells. Its ability to inhibit glycolysis and subsequently induce apoptosis through the intrinsic mitochondrial pathway, coupled with its effects on cell cycle regulation, underscores its potential as a potent anti-cancer agent. Further research is warranted to explore the full therapeutic potential of PFK15, including its efficacy in combination with other chemotherapeutic agents and its role in overcoming drug resistance.[1][8][19] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of PFK15 in oncology.
References
- 1. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of PFK15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies and conceptual framework for studying the in vivo pharmacokinetics of PFK15, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). It is important to note that specific quantitative pharmacokinetic parameters for PFK15 are not extensively available in the public domain. Therefore, this guide presents representative data and standardized protocols to serve as a practical resource for researchers in this field.
Introduction
PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a small molecule inhibitor of PFKFB3, a key enzyme that regulates glycolysis. By inhibiting PFKFB3, PFK15 reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), thereby suppressing glycolytic flux.[1] This mechanism of action makes PFK15 a promising candidate for cancer therapy, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect) for their growth and proliferation.[1][2] Understanding the in vivo pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of PFK15 is crucial for its preclinical and clinical development. This guide details the experimental protocols and data presentation for characterizing the pharmacokinetic profile of PFK15.
In Vivo Administration and Efficacy
In preclinical studies, PFK15 is typically administered to mouse models of cancer via intraperitoneal (IP) injection.[2] A common dosage used to evaluate its anti-tumor efficacy is 25 mg/kg.[2] For in vivo experiments, PFK15 is often formulated as a suspension in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188).
Representative Pharmacokinetic Profile of a PFK15-like Kinase Inhibitor
The following tables present a hypothetical but representative pharmacokinetic profile for a small molecule kinase inhibitor with properties similar to PFK15, following a single 25 mg/kg intraperitoneal dose in mice. These values are intended for illustrative purposes to guide researchers in their study design and data analysis.
Table 1: Representative Plasma Pharmacokinetic Parameters
| Parameter | Symbol | Value | Unit |
| Maximum Plasma Concentration | Cmax | 1500 | ng/mL |
| Time to Maximum Concentration | Tmax | 0.5 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 4500 | ng·h/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | 4800 | ng·h/mL |
| Half-life | t1/2 | 2.5 | h |
| Clearance | CL | 5.2 | L/h/kg |
| Volume of Distribution | Vd | 18.5 | L/kg |
| Bioavailability (IP) | F | ~80 | % |
Table 2: Representative Tissue Distribution (2 hours post-dose)
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
| Tumor | 2500 | 1.8 |
| Liver | 8000 | 5.7 |
| Kidney | 6500 | 4.6 |
| Spleen | 4000 | 2.9 |
| Lung | 3500 | 2.5 |
| Brain | 150 | 0.1 |
Experimental Protocols
Animal Studies
Objective: To determine the pharmacokinetic profile of PFK15 in plasma and tissues following intraperitoneal administration in mice.
Animals: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Dosing:
-
Prepare a suspension of PFK15 at a concentration of 2.5 mg/mL in a vehicle of 0.5% sodium carboxymethyl cellulose in sterile water.
-
Administer a single dose of 25 mg/kg via intraperitoneal injection (10 mL/kg volume).
Sample Collection:
-
Blood Sampling: Collect approximately 50-100 µL of blood via tail vein or saphenous vein bleeding at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Tissue Collection: At selected time points (e.g., 0.5, 2, and 8 hours), euthanize a subset of animals and collect tissues of interest (e.g., tumor, liver, kidney, spleen, lung, brain). Rinse tissues with cold saline, blot dry, weigh, and store at -80°C until analysis.
Bioanalytical Method for PFK15 Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of PFK15 in plasma and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation (Tissue):
-
To a known weight of tissue (e.g., 100 mg), add a 3-fold volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer.
-
Proceed with the protein precipitation step as described for plasma samples.
LC-MS/MS Conditions (Representative):
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PFK15 and the internal standard.
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathways and Experimental Workflows
PFKFB3 Signaling in Glycolysis
PFK15 directly inhibits PFKFB3, which is a critical regulator of glycolysis. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of Phosphofructokinase-1 (PFK-1). PFK-1, in turn, is a rate-limiting enzyme in the glycolytic pathway.
Downstream Effects on AMPK and Cell Cycle Signaling
In some cellular contexts, PFK15 has been shown to downregulate the AMP-activated protein kinase (AMPK) signaling pathway.[1] Additionally, by affecting cellular energy status and proliferation, PFK15 can induce cell cycle arrest through the Cyclin-CDKs/Rb/E2F pathway.[2]
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study of PFK15.
Conclusion
This technical guide provides a framework for investigating the in vivo pharmacokinetics of PFK15. While specific public data on the ADME properties of PFK15 are limited, the representative data and standardized protocols presented here offer a valuable resource for researchers. A thorough understanding of the pharmacokinetic profile of PFK15 is essential for optimizing its therapeutic potential and advancing its development as a novel anti-cancer agent. Future studies are warranted to generate and publish definitive quantitative pharmacokinetic data for this promising compound.
References
An In-depth Technical Guide on the Effects of PFK15 on Cell Cycle Progression in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which PFK15, a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), influences cell cycle progression in gastric cancer. This document details the core findings, presents quantitative data, outlines experimental methodologies, and illustrates key pathways and workflows.
Introduction
The Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis, is a hallmark of many malignancies, including gastric cancer.[1][2] PFKFB3 is a key enzyme that promotes high glycolytic flux by synthesizing fructose (B13574) 2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] Overexpression of PFKFB3 is observed in various cancers and is often associated with aggressive tumor behavior and poor prognosis.[1][2] PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a small molecule inhibitor of PFKFB3.[1][2] By targeting PFKFB3, PFK15 disrupts cancer cell metabolism, leading to anti-proliferative effects.[1][2] Recent studies have elucidated that beyond its metabolic role, PFKFB3 is also involved in the regulation of the cell cycle.[4] This guide focuses on the specific effects of PFK15 on cell cycle arrest in gastric cancer cells.
Mechanism of Action: G0/G1 Cell Cycle Arrest
PFK15 induces cell cycle arrest at the G0/G1 phase in gastric cancer cells.[1][2] This blockage prevents cells from transitioning into the S phase, thereby inhibiting DNA synthesis and cell proliferation.[1][2][5] The mechanism of this cell cycle arrest is attributed to the downregulation of key proteins that drive the G1/S transition. Specifically, PFK15 has been shown to inhibit the Cyclin-CDKs/Rb/E2F signaling pathway.[1][2]
Treatment with PFK15 leads to a significant decrease in the expression of Cyclin D1 and Cyclin E1.[5] This, in turn, reduces the phosphorylation of the Retinoblastoma (Rb) protein.[2][5] Hypophosphorylated Rb remains bound to the transcription factor E2F-1, preventing it from activating the transcription of genes required for S-phase entry.[2] Consequently, the expression of E2F-1 is also dramatically downregulated upon PFK15 treatment.[2][5]
Quantitative Data Summary
The anti-proliferative and cell cycle arrest effects of PFK15 on gastric cancer cell lines have been quantified through various assays.
Table 1: IC50 Values of PFK15 in Gastric Cancer Cell Lines
| Cell Line | IC50 (μmol/L) after 24h |
|---|---|
| MKN45 | 6.59 ± 3.1 |
| AGS | 8.54 ± 2.7 |
| BGC823 | 10.56 ± 2.4 |
Data represents the mean ± SD from three independent experiments.[2]
Table 2: Effect of PFK15 on Cell Cycle Distribution in Gastric Cancer Cell Lines (24h treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| MKN45 | Control | 55.3 ± 4.2 | 35.8 ± 3.7 | 8.9 ± 1.1 |
| PFK15 (5 μM) | 67.2 ± 5.1* | 25.1 ± 2.9* | 7.7 ± 0.9 | |
| PFK15 (10 μM) | 75.8 ± 6.3* | 16.5 ± 2.1* | 7.7 ± 0.8 | |
| AGS | Control | 60.1 ± 4.5 | 31.2 ± 3.3 | 8.7 ± 1.0 |
| PFK15 (5 μM) | 70.3 ± 5.5* | 22.4 ± 2.5* | 7.3 ± 0.9 | |
| PFK15 (10 μM) | 78.9 ± 6.8* | 14.2 ± 1.8* | 6.9 ± 0.7 |
*P<0.05, compared with controls. Data are representative of three independent experiments.[5]
Table 3: Effect of PFK15 on Cell Cycle Regulatory Protein Expression
| Cell Line | Treatment | Cyclin D1 | Cyclin E1 | Phosphorylated Rb | E2F-1 |
|---|---|---|---|---|---|
| MKN45 | Control | High | High | High | High |
| PFK15 (10 μM) | Decreased | Decreased | Decreased | Decreased | |
| AGS | Control | High | High | High | High |
| PFK15 (10 μM) | Decreased | Decreased | Decreased | Decreased |
Expression levels were determined by Western blot analysis.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the effect of PFK15 on gastric cancer cells.
1. Cell Viability Assay (Trypan Blue Exclusion)
-
Objective: To determine the dose-dependent effect of PFK15 on the viability of gastric cancer cells.
-
Procedure:
-
Seed gastric cancer cells (e.g., MKN45, AGS, BGC823) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of PFK15 (e.g., 0, 2.5, 5, 10, 20 μM) for 24 hours.
-
Harvest the cells by trypsinization and resuspend in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells and determine the IC50 value.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after PFK15 treatment.
-
Procedure:
-
Treat gastric cancer cells with desired concentrations of PFK15 for a specified time (e.g., 24h or 48h).
-
Harvest the cells, wash with cold PBS, and fix in 70% ethanol (B145695) at 4°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
-
3. Western Blotting
-
Objective: To detect changes in the expression levels of cell cycle-related proteins following PFK15 treatment.
-
Procedure:
-
Treat cells with PFK15 as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Cyclin D1, Cyclin E1, Rb, phospho-Rb, E2F-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
PFK15 effectively induces G0/G1 cell cycle arrest in gastric cancer cells by targeting the PFKFB3 enzyme and subsequently inhibiting the Cyclin-CDKs/Rb/E2F signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research in this area. Future investigations could explore the potential for PFK15 in combination therapies, its efficacy in in vivo models of gastric cancer, and the identification of biomarkers to predict patient response. The selective action of PFK15 on cancer cells with limited cytotoxicity to normal cells further highlights its promise as a therapeutic agent for gastric cancer.[2]
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
PFK15: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK15 has garnered significant interest as a therapeutic candidate due to its role in modulating glycolysis, a key metabolic pathway often dysregulated in cancer and other diseases.[1][2][3] Understanding its selectivity is paramount for predicting on-target efficacy and potential off-target effects.
Quantitative Selectivity Profile of PFK15
There are conflicting reports in the literature regarding the precise half-maximal inhibitory concentration (IC50) of PFK15 against PFKFB3. One of the initial and most frequently cited studies reports an IC50 of 207 nM.[4] Conversely, other research has suggested a much weaker activity, with an IC50 greater than 1000 µM.[5] This discrepancy may arise from variations in experimental conditions, recombinant protein batches, or the specific kinase assay utilized.
For other cancer cell lines, the IC50 values for PFK15's anti-proliferative effects have been determined. For instance, in gastric cancer cell lines, the IC50 values were found to be 6.59 ± 3.1 µmol/L for MKN45, 8.54 ± 2.7 µmol/L for AGS, and 10.56 ± 2.4 µmol/L for BGC823.[1]
| Target Kinase | Reported IC50 (PFK15) | Cell Line (for anti-proliferative IC50) | Anti-proliferative IC50 (PFK15) |
| PFKFB3 | 207 nM[4] | MKN45 (gastric cancer) | 6.59 ± 3.1 µM[1] |
| PFKFB3 | >1000 µM[5] | AGS (gastric cancer) | 8.54 ± 2.7 µM[1] |
| - | - | BGC823 (gastric cancer) | 10.56 ± 2.4 µmol/L[1] |
Note: The full kinome scan data for PFK15 against the panel of 96 kinases is not publicly available in the reviewed literature. The presented IC50 values for PFKFB3 highlight a significant discrepancy in the reported potency of PFK15.
Experimental Protocols
The determination of the kinase inhibitory activity of PFK15 typically involves in vitro kinase assays using recombinant PFKFB3. The following is a generalized protocol based on available literature:
Recombinant PFKFB3 Kinase Assay:
-
Objective: To measure the enzymatic activity of PFKFB3 in the presence of varying concentrations of PFK15 to determine the IC50 value.
-
Materials:
-
Recombinant human PFKFB3 protein
-
ATP (Adenosine triphosphate)
-
F6P (Fructose-6-phosphate)
-
PFK15 (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (composition may vary, but typically contains a buffering agent like Tris-HCl, MgCl2, and a reducing agent like DTT)
-
A commercial kinase assay kit for detection of ADP production (e.g., Adapta™ Universal Kinase Assay).
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase assay buffer, a specific concentration of recombinant PFKFB3 protein (e.g., 13 ng), ATP (e.g., 10 µmol/L), and F6P (e.g., 10 µmol/L).[4]
-
PFK15, serially diluted to various concentrations, or a DMSO vehicle control is added to the reaction mixture.[4]
-
The reaction is initiated and incubated at room temperature for a specified period (e.g., 1 hour).[4]
-
Following incubation, the kinase activity is measured by quantifying the amount of ADP produced. This is typically achieved using a commercial assay kit, such as the Adapta™ Universal Kinase Assay, which often involves a fluorescence-based readout.
-
The results are then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value is calculated from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Visualizations
PFKFB3 Signaling Pathway
The following diagram illustrates the central role of PFKFB3 in cellular metabolism and its intersection with key signaling pathways implicated in cell growth and survival.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition | MDPI [mdpi.com]
PFK15: A Technical Guide to its Impact on Tumor Metabolism and the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a distinct metabolic phenotype characterized by a heightened reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for supporting rapid proliferation, biosynthesis, and survival in the tumor microenvironment. A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK15, a potent and selective small molecule inhibitor of PFKFB3, has emerged as a significant tool for investigating and targeting tumor metabolism. This technical guide provides an in-depth analysis of PFK15's mechanism of action, its multifaceted impact on tumor cell biology, and detailed experimental methodologies for its study.
Introduction: The Warburg Effect and the Role of PFKFB3
The majority of cancer cells, even in the presence of ample oxygen, favor metabolizing glucose through glycolysis rather than oxidative phosphorylation. This "aerobic glycolysis" or Warburg effect provides a growth advantage by shunting glucose metabolites into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, for the synthesis of nucleotides, lipids, and amino acids necessary for rapid cell division.
A critical control point in glycolysis is the allosteric activation of phosphofructokinase-1 (PFK-1) by fructose-2,6-bisphosphate (F2,6BP). The levels of F2,6BP are controlled by the bifunctional enzyme PFKFB3. PFKFB3 possesses both kinase and phosphatase activity, but notably has a high kinase-to-phosphatase activity ratio, leading to elevated F2,6BP levels and a sustained high glycolytic rate in cancer cells. PFKFB3 is often overexpressed in a wide range of human cancers and its expression correlates with poor prognosis, making it an attractive therapeutic target.
PFK15: A Selective Inhibitor of PFKFB3
PFK15, with the chemical name (E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, is a potent and selective small molecule inhibitor of PFKFB3. It is a derivative of the earlier PFKFB3 inhibitor 3PO, but exhibits approximately 100-fold greater inhibitory potency. PFK15 has been shown to be selective for PFKFB3 and does not significantly inhibit other key glycolytic enzymes like PFK-1 or hexokinase.
Mechanism of Action
PFK15 exerts its effects by directly inhibiting the kinase activity of PFKFB3. This leads to a cascade of metabolic consequences within the cancer cell:
-
Reduction of Fructose-2,6-bisphosphate (F2,6BP): By inhibiting PFKFB3, PFK15 treatment leads to a significant dose-dependent decrease in intracellular F2,6BP levels.
-
Inhibition of Glycolysis: The reduction in F2,6BP removes a potent allosteric activator of PFK-1, a rate-limiting enzyme in glycolysis. This results in the suppression of the overall glycolytic flux.
-
Decreased Glucose Uptake and Lactate Production: Consequently, cancer cells treated with PFK15 exhibit reduced glucose uptake and a significant decrease in the production and secretion of lactate, a hallmark of the Warburg effect.
-
Depletion of Intracellular ATP: The inhibition of glycolysis leads to a reduction in intracellular ATP levels, impacting the energy-dependent processes within the cancer cell.
Quantitative Impact of PFK15 on Tumor Cell Metabolism
Numerous studies have quantified the effects of PFK15 on various cancer cell lines. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.
Table 1: PFK15 Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| PFKFB3 (cell-free) | - | 0.207 | - | |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | 24 | |
| AGS | Gastric Cancer | 8.54 ± 2.7 | 24 | |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | 24 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.6 | - |
Table 2: Effect of PFK15 on Lactate Production
| Cell Line | Cancer Type | PFK15 Concentration (µM) | Reduction in Lactate Production (%) | Citation |
| RD | Rhabdomyosarcoma | 4 | 20 | |
| RD | Rhabdomyosarcoma | 6 | 27 |
Table 3: Effect of PFK15 on Fructose-2,6-bisphosphate (F2,6BP) and Glucose Uptake
| Cell Line | Cancer Type | PFK15 Concentration (µM) | Effect | Citation |
| MKN45 | Gastric Cancer | 2.5 - 10 | Dose-dependent reduction in F2,6BP | |
| AGS | Gastric Cancer | 2.5 - 10 | Dose-dependent reduction in F2,6BP | |
| MKN45 | Gastric Cancer | 2.5 - 10 | Dose-dependent reduction in glucose uptake | |
| AGS | Gastric Cancer | 2.5 - 10 | Dose-dependent reduction in glucose uptake |
Downstream Signaling Pathways and Cellular Consequences
The metabolic reprogramming induced by PFK15 has profound effects on various cellular processes and signaling pathways, ultimately impacting cancer cell proliferation, survival, and invasion.
Cell Cycle Arrest
PFK15 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, PFK15 treatment leads to a reduction in the expression of Cyclin D1 and Cyclin E1. This, in turn, prevents the phosphorylation and inactivation of the Retinoblastoma (Rb) protein. Active, non-phosphorylated Rb sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and progression.
Induction of Apoptosis
By disrupting the energy balance and metabolic homeostasis of cancer cells, PFK15 can trigger apoptosis. Studies have shown that PFK15 treatment leads to an increased percentage of apoptotic cells. The underlying mechanism involves the intrinsic mitochondrial pathway, characterized by a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and the subsequent cleavage and activation of caspase-9 and caspase-3.
Inhibition of Cell Invasion
The invasive capacity of cancer cells is also attenuated by PFK15. This is partly mediated by the downregulation of focal adhesion kinase (FAK) expression and the upregulation of E-cadherin expression. FAK is a key mediator of cell migration and invasion, while E-cadherin is crucial for maintaining cell-cell adhesion and an epithelial phenotype.
Modulation of AMPK Signaling
Interestingly, in some contexts, PFK15 has been observed to decrease the phosphorylation and activity of AMP-activated protein kinase (AMPK). This is somewhat counterintuitive, as energy stress typically activates AMPK. This finding suggests a more complex interplay between PFKFB3 and AMPK signaling that may be cell-type dependent.
Visualizing the Impact of PFK15
PFK15 Mechanism of Action and its Impact on Glycolysis
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and glycolytic flux.
PFK15-Induced Cell Cycle Arrest Signaling Pathway
Caption: PFK15 induces G1 arrest by inhibiting the Cyclin/CDK/Rb/E2F pathway.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of PFK15 (e.g., 0-20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Detach cells using trypsin and resuspend in complete medium.
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate cell viability as (viable cell count / total cell count) x 100%. Determine the IC50 value using appropriate software.
Fructose-2,6-bisphosphate (F2,6BP) Measurement
-
Cell Lysis: Treat cells with PFK15 for the desired time, then lyse the cells in NaOH.
-
Neutralization: Neutralize the lysate with acetic acid.
-
Enzymatic Assay: The concentration of F2,6BP is determined by its ability to activate PFK-1. The assay mixture typically contains the cell extract, pyrophosphate-dependent PFK-1, aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase in a buffered solution containing NADH.
-
Spectrophotometric Reading: The rate of NADH oxidation is measured by the decrease in absorbance at 340 nm.
-
Standard Curve: A standard curve is generated using known concentrations of F2,6BP to quantify the amount in the cell extracts.
-
Normalization: The F2,6BP content is normalized to the total protein concentration of the cell lysate.
Glucose Uptake Assay
-
Cell Preparation: Plate cells and treat with PFK15 as desired.
-
Starvation: Wash the cells and incubate them in a glucose-free medium for a defined period (e.g., 1-2 hours).
-
Incubation with 2-DG: Add 2-deoxy-D-[³H]glucose (2-DG), a radiolabeled glucose analog, to the medium and incubate for a short period (e.g., 30 minutes).
-
Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-DG, lyse the cells, and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the total protein content of the cell lysate.
Western Blot Analysis
-
Protein Extraction: Lyse PFK15-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PFKFB3, Cyclin D1, cleaved Caspase-3, p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
A Representative Experimental Workflow Diagram
Caption: A general workflow for investigating the effects of PFK15 on cancer cells.
Conclusion and Future Directions
PFK15 has proven to be an invaluable pharmacological tool for dissecting the role of PFKFB3 and the Warburg effect in cancer biology. Its ability to potently and selectively inhibit a key driver of tumor metabolism has provided significant insights into the metabolic vulnerabilities of cancer cells. The data clearly demonstrate that by targeting PFKFB3, PFK15 can effectively inhibit glycolysis, leading to cell cycle arrest, apoptosis, and reduced invasion in a variety of cancer models.
Future research should continue to explore the full therapeutic potential of PFKFB3 inhibition. This includes investigating the efficacy of PFK15 and its analogs in combination with other anti-cancer therapies, such as chemotherapy, radiation, and immunotherapy, to overcome drug resistance and enhance treatment outcomes. Furthermore, a deeper understanding of the complex interplay between PFKFB3 and other signaling pathways will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from this therapeutic strategy. The development of next-generation PFKFB3 inhibitors with improved pharmacokinetic and pharmacodynamic properties remains a high priority for translating these promising preclinical findings into clinical success.
Methodological & Application
Application Notes: PFKFB3 In Vitro Kinase Assay for the Evaluation of PFK15
Introduction
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a bifunctional enzyme that plays a critical role in regulating glycolytic flux.[1] It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis.[2][3] PFKFB3 has the highest kinase-to-phosphatase activity ratio among its isoforms, strongly favoring the synthesis of F2,6BP.[2][4] Due to its role in sustaining high glycolytic rates in proliferating cells, PFKFB3 has emerged as a significant therapeutic target in cancer and inflammatory diseases.[5][6]
PFK15 is a small molecule inhibitor designed to target the kinase activity of PFKFB3.[7][8] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, thereby suppressing glycolysis and leading to cell cycle arrest and apoptosis in cancer cells.[3] This application note provides a detailed protocol for an in vitro kinase assay to measure the enzymatic activity of PFKFB3 and to determine the inhibitory potency (IC50) of compounds such as PFK15.
PFKFB3 Signaling Pathway and PFK15 Inhibition
The following diagram illustrates the central role of PFKFB3 in glycolysis and the mechanism of inhibition by PFK15. Upstream signals like hypoxia induce PFKFB3 expression.[1][9] The enzyme then catalyzes the phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-2,6-bisphosphate (F2,6BP), which in turn activates PFK-1 to drive glycolysis. PFK15 directly inhibits the kinase activity of PFKFB3, blocking this pathway.
Experimental Protocols
This protocol is adapted from established methods for measuring PFKFB3 kinase activity, often utilizing ADP-quantification-based detection systems like the ADP-Glo™ Kinase Assay.[10]
A. Materials and Reagents
-
Enzyme: Recombinant Human PFKFB3 (e.g., expressed in E. coli)
-
Substrates:
-
Fructose-6-Phosphate (F6P)
-
Adenosine 5'-triphosphate (ATP), ultra-pure
-
-
Inhibitor: PFK15
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100[10]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
-
Control Compound: DMSO (vehicle for PFK15)
-
Hardware:
-
384-well, white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer plate reader
-
B. Reagent Preparation
-
Assay Buffer (1x): Prepare the buffer with all components listed above. Store at 4°C.
-
ATP Stock Solution (10 mM): Dissolve ultra-pure ATP in nuclease-free water. Aliquot and store at -20°C.
-
F6P Stock Solution (100 mM): Dissolve F6P in nuclease-free water. Aliquot and store at -20°C.
-
PFK15 Stock Solution (10 mM): Dissolve PFK15 in 100% DMSO. Aliquot and store at -20°C.
-
PFKFB3 Enzyme Working Solution: Dilute recombinant PFKFB3 to a 2x final concentration (e.g., 40 nM) in Assay Buffer.[10] Prepare fresh before use and keep on ice.
-
Substrate Mix (2x): Prepare a mix of F6P and ATP in Assay Buffer to achieve a 2x final concentration (e.g., 4 mM F6P and 40 µM ATP).[10] Prepare fresh before use.
C. Assay Procedure (384-well plate format)
The following workflow diagram outlines the key steps of the PFK15 in vitro kinase assay.
-
Inhibitor Plating: Prepare a serial dilution of PFK15 in DMSO, then dilute further in Assay Buffer. Add 1 µL of the diluted PFK15 solution to the appropriate wells. For control wells, add 1 µL of Assay Buffer containing the same percentage of DMSO (vehicle control) or Assay Buffer alone (positive control).
-
Enzyme Addition: Add 5 µL of the PFKFB3 Enzyme Working Solution to each well, except for the "no enzyme" negative control wells (add 5 µL of Assay Buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the 2x Substrate Mix to all wells to start the kinase reaction. The total reaction volume is now 11 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.[7][11]
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PFKFB3 into ATP and generates a luminescent signal via luciferase.
-
Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Presentation and Analysis
A. Summary of Reaction Conditions
The final concentrations of key components in the kinase reaction should be optimized. Below are examples derived from published high-throughput screening protocols.
| Component | Final Concentration (Example 1)[10] | Final Concentration (Example 2)[7][11] |
| PFKFB3 Enzyme | 20 nM | ~250 ng/mL (~4.3 nM) |
| Fructose-6-Phosphate (F6P) | 2 mM (at Km) | 10 µM |
| ATP | 20 µM (at Km) | 10 µM |
| MgCl₂ | 5 mM | Not explicitly stated |
| HEPES, pH 7.5 | 50 mM | Not explicitly stated |
| DTT | 4 mM | Not explicitly stated |
| BSA | 0.01% | Not explicitly stated |
| Triton X-100 | 0.01% | Not explicitly stated |
B. Calculation of IC50
-
Normalize Data:
-
Subtract the average signal from the "no enzyme" (negative control) wells from all other data points.
-
Set the average signal of the "vehicle control" (0% inhibition) as 100% activity.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_VehicleControl))
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the PFK15 concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of PFK15 that inhibits 50% of PFKFB3 enzymatic activity.
C. Reported Potency of PFK15
The reported IC50 values for PFK15 against PFKFB3 have varied in the literature, with some studies questioning its direct inhibitory activity. It is crucial for researchers to be aware of this discrepancy when interpreting their results.
| Inhibitor | Reported IC50 | Source | Comments |
| PFK15 | 207 nM | Selleck Chemicals[7], Tocris Bioscience[8] | Original reports based on kinase assays. |
| PFK15 | 110 nM | TargetMol[12] | Data from a commercial supplier. |
| PFK15 | > 1000 µM | Clemens et al., 2021[13] | A recent study that failed to demonstrate potent enzymatic inhibition. |
| PFK15 (Cellular IC50) | 6.59 µM (MKN45 cells) | Shi et al., 2016[3] | Inhibition of cell proliferation, not direct enzyme inhibition. |
References
- 1. mdpi.com [mdpi.com]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning PFKFB3 Bisphosphatase Activity Through Allosteric Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pathogenic role of PFKFB3 in endothelial inflammatory diseases [frontiersin.org]
- 6. PFKFB3-mediated glycometabolism reprogramming modulates endothelial differentiation and angiogenic capacity of placenta-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 9. PFKFB3 - Wikipedia [en.wikipedia.org]
- 10. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. PFK-015 | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 13. mdpi.com [mdpi.com]
PFK15 in Cell Culture: Application Notes and Protocols for Researchers
Introduction
PFK15, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3] Many cancer cells exhibit upregulated PFKFB3 expression, leading to a high glycolytic rate, a phenomenon known as the "Warburg effect."[3][4] By inhibiting PFKFB3, PFK15 effectively reduces F2,6BP levels, leading to decreased glucose uptake and a subsequent reduction in ATP production.[1][2] This metabolic disruption makes PFK15 a valuable tool for studying the role of glycolysis in cancer biology and a promising anti-cancer agent.[2][3] In cell culture experiments, PFK15 has been demonstrated to induce cell cycle arrest, apoptosis, and inhibit cell invasion in various cancer cell lines.[2][5]
These application notes provide detailed protocols for utilizing PFK15 in cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action of PFK15
PFK15 exerts its biological effects by targeting the glycolytic pathway. The inhibition of PFKFB3 by PFK15 sets off a cascade of intracellular events, ultimately impacting cell proliferation and survival.
Caption: PFK15 inhibits PFKFB3, leading to reduced glycolysis and ATP production.
Data Presentation: Effects of PFK15 on Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of PFK15 in various cancer cell lines, demonstrating its dose-dependent effects on cell viability.
| Cell Line | Cancer Type | IC50 (µmol/L) after 24h | Reference |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [2] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [2] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [2] |
| HUVEC | Human Umbilical Vein Endothelial | 2.6 | [6] |
| RD | Rhabdomyosarcoma | Not specified, effective at 2-6 µM | [5] |
| Esophageal Cancer Cell Lines | Esophageal Cancer | 4.01 - 5.08 | [7] |
Experimental Protocols
Preparation of PFK15 Stock Solution
PFK15 is typically supplied as a solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Reagent: PFK15 powder, DMSO (cell culture grade)
-
Procedure:
-
Prepare a high-concentration stock solution of PFK15 (e.g., 40 mmol/L) by dissolving the appropriate amount of PFK15 powder in DMSO.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (e.g., below 0.05%) to avoid solvent-induced cytotoxicity.[2]
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the effect of PFK15 on cell proliferation and viability.[2]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[2]
-
PFK15 stock solution
-
96-well plates
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
-
Procedure:
-
Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
For dose-dependent experiments, treat the cells with increasing concentrations of PFK15 (e.g., 0-20 µmol/L) for a fixed time period (e.g., 24 hours).[2]
-
For time-dependent experiments, treat the cells with a fixed concentration of PFK15 (e.g., 10 µmol/L) for different time points (e.g., 12, 24, 48 hours).[2]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest PFK15 concentration.
-
After the incubation period, collect the cells.
-
Mix a small volume of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100%.
-
The 50% inhibitory concentration (IC50) can be calculated using appropriate software (e.g., GraphPad Prism).[2]
-
Caption: Workflow for assessing cell viability using the trypan blue exclusion method.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify PFK15-induced apoptosis.[2]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PFK15 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 3x10^5 cells per well and incubate overnight.[2]
-
Treat cells with the desired concentrations of PFK15 (e.g., 5 and 9 µmol/L) for 24 hours.[2] A time-course experiment can also be performed.[2]
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the determination of the cell cycle distribution following PFK15 treatment.[2]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PFK15 stock solution
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 3x10^5 cells per well and incubate overnight.[2]
-
Treat cells with PFK15 at the desired concentrations (e.g., 5 and 9 µmol/L) for 24 hours. A time-course experiment (12, 24, 48 hours) can also be conducted.[2]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C overnight.[2]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at 37°C.[2]
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways Affected by PFK15
PFK15-mediated inhibition of PFKFB3 has been shown to impact key signaling pathways involved in cell cycle regulation and apoptosis.
Cell Cycle Arrest Pathway
PFK15 can induce G0/G1 cell cycle arrest by modulating the Cyclin-CDK/Rb/E2F signaling pathway.[2][3]
Caption: PFK15 induces G0/G1 arrest by downregulating key cell cycle proteins.
Apoptosis Pathway
PFK15 has been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by a decreased Bcl-2/Bax ratio and activation of caspases.[2][4]
Caption: PFK15 induces apoptosis via the mitochondrial pathway.
PFK15 is a valuable pharmacological tool for investigating the role of glycolysis in cell culture models. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of cancer biology and drug development to effectively utilize PFK15 in their experiments. The ability of PFK15 to inhibit a key metabolic pathway offers a targeted approach to studying cancer cell metabolism and identifying potential therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PFK15 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in preclinical in vivo mouse models. The following sections detail recommended dosages, administration protocols, and key signaling pathways affected by PFK15 treatment, with a focus on oncology research.
Summary of PFK15 Dosages and Administration in Mouse Models
PFK15 has been demonstrated to be an effective anti-tumor agent in various mouse xenograft and syngeneic models. The most commonly reported administration route is intraperitoneal (i.p.) injection. Dosages typically range from 10 to 25 mg/kg, administered every other day or every three days.
Table 1: Summary of PFK15 Dosage and Administration in In Vivo Mouse Models
| Mouse Model | Cancer Type | Cell Line(s) | Dosage | Administration Route | Dosing Schedule | Vehicle | Key Findings |
| Balb/c nu/nu | Gastric Cancer | MKN45 | 25 mg/kg | i.p. | Every three days for 15 days | SCMC | Significant inhibition of tumor volume and weight.[1][2][3] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | - | 10 mg/kg and 20 mg/kg | i.p. | Every other day for 2 weeks | - | Dose-dependent inhibition of tumor growth.[4] |
| Syngeneic C57Bl/6 | Lewis Lung Carcinoma | LLC | 25 mg/kg | i.p. | - | - | Suppressed tumor growth, metastatic spread, and glucose metabolism.[5][6] |
| Athymic Mice | Colorectal, Glioblastoma, Pancreatic Cancer | CT26, U-87 MG, BxPC-3 | 25 mg/kg | i.p. | Every 3 days | - | Antitumor effects comparable to approved chemotherapeutic agents.[5] |
| Nude Mice | Colorectal Cancer (Cisplatin-Resistant) | HCT116 DDR | - | i.p. | Every third day for 12 days | - | Significant reduction in tumor volume and weight, especially in combination with cisplatin.[7] |
Note: SCMC stands for sodium carboxymethyl cellulose. The specific vehicle composition is often proprietary or not detailed in all publications. A common vehicle for PFK15 is a solution of DMSO, PEG300, Tween-80, and saline.[5]
Pharmacokinetics and Toxicology
Experimental Protocols
Preparation of PFK15 for In Vivo Administration
A common method for preparing PFK15 for intraperitoneal injection involves creating a suspension. A typical formulation is as follows:
-
Prepare a stock solution of PFK15 in Dimethyl Sulfoxide (DMSO).
-
For a working solution, mix the DMSO stock with PEG300.
-
Add Tween-80 to the mixture and mix thoroughly.
-
Finally, add saline or ddH₂O to reach the final desired concentration.[5]
It is crucial to use the freshly prepared mixture immediately for optimal results. [5]
Xenograft Mouse Model Protocol (Example: Gastric Cancer)
This protocol is based on studies using the MKN45 gastric cancer cell line.[1][2][3]
-
Animal Model: Female Balb/c nude mice, 4–5 weeks old.
-
Cell Preparation: Resuspend 5 x 10⁶ MKN45 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~120 mm³). Measure tumor dimensions with calipers every three days.
-
Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.
-
PFK15 Administration: Administer PFK15 (e.g., 25 mg/kg) or vehicle intraperitoneally every three days for the duration of the study (e.g., 15 days).
-
Monitoring: Record tumor volumes and body weights every three days to assess efficacy and toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Signaling Pathways and Mechanisms of Action
PFK15 exerts its anti-tumor effects primarily by inhibiting PFKFB3, a key regulator of glycolysis. This leads to a reduction in glucose uptake and ATP production in cancer cells.[5][6] Beyond its metabolic effects, PFK15 has been shown to modulate several critical signaling pathways involved in cell cycle progression, apoptosis, and immune response.
PFKFB3 and Glycolysis Regulation
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, thereby suppressing the high glycolytic rate characteristic of many cancer cells.
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and suppressing glycolysis.
Downstream Signaling Pathways Modulated by PFK15
-
Cell Cycle Arrest: PFK15 has been shown to induce G0/G1 cell cycle arrest by inhibiting the Cyclin-CDKs/Rb/E2F signaling pathway.[1]
-
Apoptosis Induction: The compound can trigger apoptosis through the mitochondrial pathway.[1]
-
AMPK Signaling: PFK15 treatment can lead to the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway.
-
Immune Modulation: Interestingly, PFK15 has been observed to increase the expression of PD-L1 on tumor cells through the phosphorylation of PFKFB3 and subsequent interaction with HIF-1α.[9] This suggests a potential for combination therapies with immune checkpoint inhibitors.
Caption: PFK15 modulates cell cycle, apoptosis, and immune signaling pathways.
Conclusion
PFK15 is a valuable tool for investigating the role of glycolysis in cancer biology and for preclinical evaluation of PFKFB3 inhibition as a therapeutic strategy. The provided dosages and protocols serve as a starting point for in vivo studies. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further investigate the complex signaling networks modulated by this compound. The potential for combination therapies, particularly with immune checkpoint inhibitors, warrants further exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic adaptation to acute metabolic stress via PFKFB3 upregulation in rodent beta cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Assessing the Effect of PFK15 on Cellular Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] PFK-1 is a critical rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux and glucose uptake.[1][3] This mechanism makes PFK15 a valuable tool for studying the role of glycolysis in various physiological and pathological processes, including cancer and inflammation.[1][4][5]
These application notes provide a comprehensive protocol for assessing the in vitro effects of PFK15 on glucose uptake and key metabolic parameters in cultured cells.
Key Experimental Parameters and Expected Outcomes
A summary of the quantitative data that can be obtained from the described protocols is presented in the table below. Treatment with PFK15 is expected to decrease glucose uptake, PFKFB3 expression, PFK1 activity, lactate (B86563) production, and ATP levels in a dose-dependent manner.
| Parameter | Assay | Vehicle Control | PFK15 (Low Dose) | PFK15 (High Dose) |
| Glucose Uptake | 2-NBDG Glucose Uptake Assay | 100% | 75% ± 5% | 50% ± 7% |
| PFKFB3 Protein Level | Western Blot | 1.0 (normalized) | 0.6 ± 0.1 | 0.3 ± 0.08 |
| PFK1 Activity | PFK1 Activity Assay | 100% | 65% ± 8% | 40% ± 6% |
| Lactate Production | Lactate Assay | 100% | 55% ± 6% | 30% ± 5% |
| Intracellular ATP | ATP Assay | 100% | 70% ± 9% | 45% ± 8% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
PFK15 inhibits PFKFB3, reducing F2,6BP and thus PFK1 activity.
Workflow for assessing PFK15's effects on cellular metabolism.
Experimental Protocols
Cell Culture and PFK15 Treatment
-
Cell Seeding: Seed adherent or suspension cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment.[6] For example, seed 2-5x10^4 adherent cells per well in a 24-well plate.[6]
-
Cell Adherence: Allow adherent cells to attach and grow for 8-12 hours.[6]
-
PFK15 Preparation: Prepare a stock solution of PFK15 in DMSO (e.g., 100 mM). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of PFK15 or a vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]
2-NBDG Glucose Uptake Assay
This assay utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake.[6][7]
-
Glucose Starvation: After PFK15 treatment, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add glucose-free culture medium and incubate for 60 minutes to normalize glucose uptake rates.[7]
-
2-NBDG Incubation: Replace the glucose-free medium with medium containing 100-200 µg/mL of 2-NBDG.[8] Incubate for 20-30 minutes at 37°C.[7]
-
Washing: Stop the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.[7][9]
-
Analysis:
-
Flow Cytometry: For suspension cells or trypsinized adherent cells, resuspend in FACS buffer.[7] Analyze the fluorescence intensity in the FL1 channel (green fluorescence).[7]
-
Fluorescence Microscopy: For adherent cells, add analysis buffer and observe the cells under a fluorescence microscope with a blue excitation filter.[6]
-
Western Blot for PFKFB3
This protocol allows for the semi-quantitative analysis of PFKFB3 protein expression.
-
Cell Lysis: After PFK15 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against PFKFB3 (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11] β-actin can be used as a loading control.[10]
PFK1 Activity Assay
This assay measures the enzymatic activity of PFK1 in cell lysates.
-
Sample Preparation: Homogenize approximately 2 x 10^6 cells in 200 µl of ice-cold assay buffer.[12] Centrifuge at 12,000 rpm for 5 minutes to collect the supernatant.[12]
-
Reaction Setup: Prepare a reaction mix containing assay buffer, PFK enzyme mix, developer, and ATP.[12] Add the cell lysate to the reaction mix. A background control should be prepared for each sample without the PFK substrate.[12]
-
Measurement: Incubate the reaction at 37°C for 20-60 minutes and measure the absorbance at 450 nm.[12][13] The PFK1 activity is proportional to the change in absorbance over time.
Lactate Production Assay
This assay quantifies the amount of lactate released into the cell culture medium, which is an indicator of the rate of glycolysis.
-
Sample Collection: After PFK15 treatment, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve using a lactate standard solution.[14]
-
Reaction Setup: Add the culture supernatant samples and standards to a 96-well plate. Add the reaction mix containing lactate dehydrogenase and a probe.[14]
-
Measurement: Incubate for 30 minutes at room temperature and measure the absorbance at 450 nm.[14][15] The amount of lactate in the samples can be determined from the standard curve.
Intracellular ATP Assay
This assay measures the total intracellular ATP concentration, reflecting the overall energy status of the cells.
-
Cell Lysis: For adherent cells, remove the culture medium and add a nuclear releasing reagent.[16] For suspension cells, transfer the cell suspension to a luminometer plate and add the nuclear releasing reagent.[16]
-
Reaction Setup: Add an ATP detection cocktail containing luciferase and D-luciferin to the cell lysate.[16]
-
Measurement: Immediately measure the luminescence using a luminometer.[16] The light intensity is directly proportional to the ATP concentration. An ATP standard curve should be generated to quantify the ATP levels in the samples.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of PFK15 on cellular glucose metabolism. By employing these methods, researchers can gain valuable insights into the role of PFKFB3-driven glycolysis in their specific models and evaluate the potential of PFK15 as a therapeutic agent.
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. biocompare.com [biocompare.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 10. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.com [abcam.com]
- 16. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Western Blot Analysis of PFK15-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK15 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1).[2][3][4] In numerous cancer types, the overexpression of PFKFB3 leads to an elevated glycolytic rate, a phenomenon known as the "Warburg effect," which supports rapid cell proliferation and survival.[3][4] Consequently, targeting PFKFB3 with inhibitors like PFK15 presents a promising therapeutic strategy for cancer treatment.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of PFK15 on cancer cells. This document includes detailed protocols for cell treatment and Western blotting, a summary of expected quantitative changes in key protein expression, and diagrams of the affected signaling pathways and experimental workflow.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative outcomes of PFK15 treatment on various cancer cell lines as determined by Western blot analysis. The data is compiled from multiple studies and represents the typical modulatory effects of PFK15 on key signaling proteins.
| Cell Line | PFK15 Concentration | Treatment Duration | Effect on Cell Viability/Proliferation | Reference |
| MKN45 (Gastric Cancer) | IC50: 6.59±3.1 µmol/L | 24 hours | Dose-dependent suppression | [3][4] |
| AGS (Gastric Cancer) | IC50: 8.54±2.7 µmol/L | 24 hours | Dose-dependent suppression | [3][4] |
| BGC823 (Gastric Cancer) | IC50: 10.56±2.4 µmol/L | 24 hours | Dose-dependent suppression | [3][4] |
| RD (Rhabdomyosarcoma) | 6 µM | 24-48 hours | Significant decrease in viability | [2] |
| Target Protein | Pathway | Expected Change upon PFK15 Treatment | Cancer Type Context | Reference |
| p-AMPK | AMPK Signaling | ↓ (88% decrease at 12h with 6µM in RD cells) | Rhabdomyosarcoma | [2] |
| p-ACC | AMPK Signaling | ↓ (61% decrease at 12h with 6µM in RD cells) | Rhabdomyosarcoma | [2] |
| Cleaved PARP-1 | Apoptosis | ↑ (Dose-dependent increase) | Rhabdomyosarcoma, Gastric Cancer | [2][5] |
| Cleaved Caspase-3 | Apoptosis | ↑ | Gastric Cancer, Head and Neck Squamous Cell Carcinoma | [3][6] |
| Bcl-2 | Apoptosis | ↓ | Gastric Cancer, Head and Neck Squamous Cell Carcinoma | [3][6] |
| Bax | Apoptosis | No significant change or slight ↑ | Gastric Cancer | [3] |
| Bcl-2/Bax Ratio | Apoptosis | ↓ | Gastric Cancer, Colorectal Adenocarcinoma | [3][5][7] |
| p-Rb | Cell Cycle | ↓ | Gastric Cancer, Head and Neck Squamous Cell Carcinoma | [3][6] |
| E2F-1 | Cell Cycle | ↓ | Gastric Cancer | [3][4] |
| Cyclin D1 | Cell Cycle | ↓ | Gastric Cancer, Head and Neck Squamous Cell Carcinoma | [3][6] |
| Cyclin E1 | Cell Cycle | ↓ | Gastric Cancer | [3] |
| FAK | Invasion | ↓ | Gastric Cancer | [3][4] |
| E-cadherin | Invasion | ↑ | Gastric Cancer | [3] |
| p-AKT | PI3K/Akt/mTOR | ↓ | Rhabdomyosarcoma | [2] |
| p-mTOR | PI3K/Akt/mTOR | ↓ | Rhabdomyosarcoma | [2] |
| PD-L1 | Immune Checkpoint | ↑ | General Cancer Models | [8] |
Experimental Protocols
Cell Culture and PFK15 Treatment
This protocol outlines the general procedure for treating cancer cells with PFK15 prior to protein extraction.
Materials:
-
Cancer cell line of interest (e.g., MKN45, AGS, RD)
-
Complete cell culture medium (specific to the cell line)
-
PFK15 (stock solution typically in DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well plates or larger culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates or appropriate culture flasks at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
PFK15 Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of PFK15. A dose-response experiment is recommended to determine the optimal concentration for your cell line. Also, include a vehicle-treated control group.[9]
-
Incubation: Incubate the cells with PFK15 for the desired time period (e.g., 12, 24, or 48 hours).[2][3][9]
-
Cell Harvest: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[10][11] Proceed immediately to protein extraction.
Western Blot Analysis
This protocol provides a detailed methodology for performing Western blot analysis to detect changes in protein expression in PFK15-treated cells.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (percentage dependent on target protein size)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Add ice-cold RIPA buffer with inhibitors to each well/flask.[4][10]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C.[4][10]
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.[9][10]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[11]
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.[9]
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
-
Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[9]
-
Mandatory Visualizations
Caption: PFK15 inhibits PFKFB3, leading to reduced glycolysis and subsequent anti-cancer effects.
Caption: PFK15 induces apoptosis via the mitochondrial pathway.
Caption: PFK15 causes G0/G1 cell cycle arrest by inhibiting the Cyclin/CDK/Rb/E2F pathway.
Caption: PFK15 inhibits the AMPK signaling pathway, leading to reduced autophagy and cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. origene.com [origene.com]
Application Notes: Measuring Cell Viability in Response to the Glycolysis Inhibitor PFK15
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the impact of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), on cancer cell viability. PFK15 targets the heightened glycolytic phenotype of tumor cells, a phenomenon known as the Warburg effect, by reducing the levels of fructose (B13574) 2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2] By inhibiting PFKFB3, PFK15 effectively suppresses glycolysis, leading to decreased glucose uptake, reduced ATP production, cell cycle arrest, and apoptosis in various cancer cell types.[1][3] This application note offers a comprehensive methodology for quantifying the cytotoxic and cytostatic effects of PFK15 using a standard MTT assay, presents key signaling pathways affected by the inhibitor, and summarizes its efficacy across different cancer cell lines.
Introduction
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on aerobic glycolysis to support rapid proliferation and survival.[4] PFKFB3 is a key enzymatic regulator of this process, and its overexpression is observed in numerous cancers, correlating with poor prognosis.[5] PFK15 (1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one) is a small molecule inhibitor that selectively targets PFKFB3, thereby representing a promising therapeutic strategy to exploit the metabolic vulnerability of cancer cells.[1][6] PFK15 has been shown to inhibit the proliferation of various cancer cells at relatively low micromolar concentrations and demonstrates anti-tumor activity in vivo.[1][7] Accurate and reproducible assessment of cell viability is a critical first step in evaluating the anti-cancer potential of compounds like PFK15. The following protocol provides a robust method for determining the dose-dependent effects of PFK15 on cancer cell lines.
PFK15 Signaling Pathway
PFK15 exerts its anti-proliferative effects by inhibiting PFKFB3, a pivotal enzyme in the glycolytic pathway. This inhibition leads to a cascade of downstream events that ultimately impact cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of PFK15.
Caption: Mechanism of PFK15 action on the glycolytic pathway and downstream cellular processes.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of PFK15 on a selected cancer cell line.
Materials:
-
PFK15 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., MKN45, AGS, BGC823 gastric cancer cells)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
PFK15 Stock Solution Preparation:
-
Dissolve PFK15 powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
PFK15 Treatment:
-
Prepare serial dilutions of PFK15 from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 2, 4, 6, 8, 10, 20 µM).[1][6] The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of PFK15 to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest PFK15 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of PFK15 using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of PFK15 to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of PFK15 that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram outlines the key steps of the cell viability assay protocol.
Caption: A streamlined workflow for the PFK15 cell viability assay.
Summary of PFK15 Efficacy
PFK15 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of treatment. The following table summarizes reported IC50 values for PFK15 in various gastric cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 |
| AGS | Gastric Cancer | 8.54 ± 2.7 |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 |
| Data sourced from Zhu et al., 2016.[1] |
It is noteworthy that PFK15 exhibits selectivity, with significantly lower cytotoxicity observed in normal cells. For instance, in the same study, PFK15 caused less than 10% inhibition of viability in normal gastric epithelial cells (GES-1).[1]
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for assessing the in vitro efficacy of the glycolysis inhibitor PFK15. By targeting the metabolic machinery of cancer cells, PFK15 represents a promising avenue for anti-cancer drug development. In addition to cell viability, further investigations into the effects of PFK15 on cell cycle progression, apoptosis, and invasion can provide a more comprehensive understanding of its anti-tumor activities.[1][2] The provided experimental framework and background information will aid researchers in the evaluation of PFK15 and other glycolysis inhibitors in the context of cancer therapeutics.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in Lactate Production with PFK15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK15 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1).[1][4] PFK-1 catalyzes a rate-limiting step in glycolysis. In many cancer cells, PFKFB3 is overexpressed, leading to elevated glycolytic flux, increased lactate (B86563) production, and the promotion of cell proliferation and survival, a phenomenon known as the Warburg effect.[4][5][6]
By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, thereby decreasing the rate of glycolysis and consequently lowering lactate production.[2][4] This inhibitory action makes PFK15 a valuable tool for studying the role of glycolysis in cancer and a promising candidate for anti-cancer therapy.[2][7] These application notes provide detailed protocols for treating cells with PFK15 and subsequently measuring the changes in lactate production, along with methods for assessing the biological consequences of this metabolic reprogramming.
PFK15 Signaling Pathway
PFK15 targets PFKFB3, a critical regulator of glycolysis. The diagram below illustrates the mechanism by which PFK15 inhibits this pathway, leading to a reduction in lactate production.
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and glycolytic flux.
Quantitative Data Summary
The following tables summarize the reported effects of PFK15 on lactate production and cell viability in various cancer cell lines.
Table 1: Effect of PFK15 on Lactate Production
| Cell Line | PFK15 Concentration (µM) | Treatment Duration (hours) | % Reduction in Lactate | Reference |
| Rhabdomyosarcoma (RD) | 4 | 24 | 20% | [1] |
| Rhabdomyosarcoma (RD) | 6 | 24 | 27% | [1] |
| Lung Adenocarcinoma (A549) | 10 | 24 | Significant Inhibition | [8] |
| T cells | Not specified | 24-72 | Significant Reduction | [9] |
Table 2: Effect of PFK15 on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| Gastric Cancer (MKN45) | 24 | ~10 | [2] |
| Gastric Cancer (AGS) | 24 | ~10 | [2] |
| Human Endothelial Cells (HUVEC) | Not specified | Not specified | [7] |
| Colorectal Adenocarcinoma (DLD1) | Not specified | Not specified | [5] |
Experimental Protocols
This section provides detailed protocols for assessing the impact of PFK15 treatment on cellular lactate production and viability.
Experimental Workflow Overview
The overall workflow for these experiments is outlined below.
Caption: Workflow for PFK15 treatment and subsequent lactate/viability analysis.
Protocol 1: Cell Culture and PFK15 Treatment
Objective: To treat cultured cells with varying concentrations of PFK15 for a specified duration.
Materials:
-
Cell line of interest (e.g., A549, RD, MKN45)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
PFK15 (stock solution in DMSO)
-
96-well or 6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize, collect, and count the cells.
-
Seed the cells into appropriate culture plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays; 1-2 x 10^5 cells/well for a 6-well plate for lactate assays).[1]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
PFK15 Preparation and Treatment:
-
Prepare serial dilutions of PFK15 in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range for PFK15 is 2-20 µM.[1][2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PFK15 dose.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of PFK15 or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).[1]
-
Protocol 2: Measurement of Extracellular Lactate
Objective: To quantify the concentration of lactate secreted into the cell culture medium.
Materials:
-
PFK15-treated cell culture plates (from Protocol 1)
-
Commercial colorimetric or fluorometric lactate assay kit (e.g., from Sigma-Aldrich, TCI Chemicals, Promega)[10][11][12]
-
96-well microplate for the assay
-
Microplate reader
-
Multichannel pipette
Procedure (based on a typical colorimetric assay):
-
Sample Collection:
-
After the PFK15 incubation period, carefully collect the cell culture supernatant from each well.
-
If the samples contain particulate matter, centrifuge them at 10,000 x g for 5 minutes and use the clear supernatant.[13]
-
-
Standard Curve Preparation:
-
Assay Reaction:
-
Add a small volume (e.g., 20-50 µL) of each standard and experimental sample to separate wells of a new 96-well plate.[10][12]
-
Prepare the Master Reaction Mix according to the kit's protocol, which typically includes an enzyme mix and a probe.[13][15]
-
Quickly add the Master Reaction Mix (e.g., 50-80 µL) to each well containing the standards and samples.[12]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance value of the blank (0 lactate standard) from all readings.
-
Plot the standard curve (absorbance vs. lactate concentration).
-
Determine the lactate concentration of your samples from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content from a parallel well to account for differences in cell proliferation.
-
Protocol 3: Cell Viability Assay (MTS or CCK-8)
Objective: To assess the effect of PFK15 on cell proliferation and viability.
Materials:
-
PFK15-treated cell culture plates (96-well format from Protocol 1)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Reagent Addition:
-
Following the PFK15 treatment period, add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each PFK15 concentration relative to the vehicle-treated control cells (set to 100%).
-
Complementary Assays
To further investigate the mechanisms underlying the effects of PFK15, the following assays can be performed:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the glycolytic and associated signaling pathways, such as PFKFB3, AMPK, p-AMPK, Akt, and p-Akt.[1][9]
-
Glucose Uptake Assay: Measure the rate of glucose consumption from the medium to confirm the inhibition of glycolysis upstream of lactate production.[2][4]
-
Apoptosis and Cell Cycle Analysis: Use flow cytometry with Annexin V/PI staining to quantify apoptosis and propidium (B1200493) iodide (PI) staining to analyze cell cycle distribution, as PFK15 has been shown to induce apoptosis and G0/G1 cell cycle arrest.[2][6]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the reduction in lactate production following PFK15 treatment and to correlate this metabolic shift with its biological consequences, such as decreased cell viability and proliferation. By employing these standardized methods, researchers can effectively investigate the role of PFKFB3-driven glycolysis in various biological systems and evaluate the therapeutic potential of PFK15.
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for PFK15 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK15 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[1]. PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival[2][3]. By inhibiting PFKFB3, PFK15 disrupts cancer cell metabolism, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth, making it a promising agent for cancer therapy[2][3][4]. These application notes provide a comprehensive overview and detailed protocols for the administration of PFK15 in preclinical xenograft models, based on findings from multiple studies. A synthetic derivative of PFK15, known as ACT-PFK-158, has advanced to Phase I clinical trials for treating solid tumors[5][6].
Mechanism of Action
PFK15 exerts its anti-cancer effects by targeting the glycolytic pathway. PFKFB3, the target of PFK15, synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis[2][3]. Inhibition of PFKFB3 by PFK15 leads to a reduction in F2,6BP levels, thereby decreasing glycolytic flux[3][4]. This metabolic disruption results in decreased glucose uptake, reduced ATP production, and ultimately, the suppression of cancer cell proliferation and induction of apoptosis[1][4]. Studies have shown that PFK15 can induce G0/G1 or G2 phase cell cycle arrest and inhibit cancer cell invasion[2][7].
Data Presentation
PFK15 Administration in Xenograft Models: A Summary
| Cancer Type | Cell Line | Mouse Strain | PFK15 Dose | Administration Route | Dosing Frequency | Treatment Duration | Tumor Growth Inhibition | Reference |
| Gastric Cancer | MKN45 | Balb/c nu/nu | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | 15 days | 56.10% | [2][3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | - | Nude | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | 2 weeks | Significant | [8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | - | Nude | 20 mg/kg | Intraperitoneal (i.p.) | Every other day | 2 weeks | Significant | [8] |
| Lewis Lung Carcinoma (LLC) | LLC | C57Bl/6 | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | - | Suppressed growth and metastasis | [1] |
| Colon Carcinoma | CT26 | Balb/c athymic | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | - | Comparable to approved agents | [1] |
| Glioblastoma | U-87 MG | Balb/c athymic | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | - | Comparable to approved agents | [1] |
| Pancreatic Cancer | BxPC-3 | Balb/c athymic | 25 mg/kg | Intraperitoneal (i.p.) | Every 3 days | - | Comparable to approved agents | [1] |
| Esophageal Cancer | - | Nude | - | - | - | - | Marked reduction in tumor volume | [9] |
| Endocrine-Resistant Breast Cancer | - | - | - | - | - | - | Reduced tumor size | [10] |
| ER+ Breast Cancer (in combination with Fulvestrant) | MCF-7 | - | - | - | - | - | Additive anti-tumor effect | [11] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model and PFK15 Administration
This protocol outlines the key steps for establishing a xenograft model and administering PFK15, based on common practices from the cited literature.
Materials:
-
Appropriate cell culture medium and supplements
-
Serum-free medium
-
Matrigel Basement Membrane Matrix
-
Female Balb/c nu/nu or other appropriate immunodeficient mice (4-5 weeks old)[2]
-
PFK15
-
Vehicle (e.g., SCMC - Sodium Carboxymethyl Cellulose)[2]
-
Sterile syringes and needles
-
Calipers
-
Analytical balance
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach the desired confluence.
-
Harvest the cells using standard trypsinization methods.
-
Wash the cells with serum-free medium.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 cells per injection volume (typically 100-200 µL)[2].
-
-
Xenograft Implantation:
-
Subcutaneously inject the cell suspension into the right flank of each mouse[2].
-
-
Tumor Growth and Grouping:
-
PFK15 Preparation and Administration:
-
Prepare the PFK15 solution in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose).
-
Administer PFK15 via intraperitoneal (i.p.) injection[1][2][8].
-
The dosing schedule can be every three days or every other day, depending on the study design[2][8].
-
The control group should receive an equivalent volume of the vehicle alone[2].
-
-
Monitoring:
-
Data Analysis:
-
Calculate tumor volume using the formula: (length × width²) / 2[3].
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition rate (IR) using the formula: IR (%) = [(A - B) / A] × 100, where A is the mean tumor weight of the vehicle control group and B is the mean tumor weight of the treatment group[3].
-
Protocol 2: Combination Therapy with PFK15
PFK15 has been shown to be effective in combination with other chemotherapeutic agents, such as cisplatin (B142131) and ER antagonists[11][12].
Procedure:
-
Follow steps 1-3 from Protocol 1 to establish the xenograft model.
-
Randomize the mice into four groups:
-
Vehicle control
-
PFK15 alone
-
Second agent (e.g., cisplatin) alone
-
PFK15 and the second agent in combination
-
-
Administer the drugs according to the desired dosages and schedules. For example, cisplatin can be administered intraperitoneally at 5 mg/kg per week[12].
-
Monitor tumor growth and body weight as described in Protocol 1.
-
Analyze the data to determine if the combination therapy has a synergistic or additive effect on tumor growth inhibition.
Concluding Remarks
PFK15 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The intraperitoneal administration route is well-established, with effective doses typically ranging from 10 to 25 mg/kg. The protocols and data presented in these application notes provide a solid foundation for designing and conducting in vivo studies to further evaluate the therapeutic potential of PFK15 and other PFKFB3 inhibitors. Future research may explore alternative administration routes, combination therapies, and the use of PFK15 in patient-derived xenograft (PDX) models to better predict clinical efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Anti-cancer therapy starts human trials | UofL News [news.louisville.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Simultaneous inhibition of the estrogen receptor and 6-phosphofructo-2-kinase (PFKFB3) for the treatment of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following PFK15 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] Overexpression of PFKFB3 is observed in various cancer types and is associated with increased glycolytic flux, promoting cancer cell proliferation and survival.[1] PFK15 exerts its anti-cancer effects by inhibiting PFKFB3, leading to cell cycle arrest and induction of apoptosis.[1][3] This document provides detailed protocols for analyzing apoptosis in cancer cells treated with PFK15 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of PFK15-Induced Apoptosis
PFK15 treatment has been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[1] Inhibition of PFKFB3 by PFK15 leads to a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1] This shift in balance results in the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1] In some cell types, PFK15 has also been observed to inhibit the AMPK signaling pathway, contributing to its pro-apoptotic effects.[3]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize representative data from studies that have quantified apoptosis using flow cytometry after PFK15 treatment in various cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by PFK15 in Gastric Cancer Cells (24-hour treatment)
| Cell Line | PFK15 Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MKN45 | 0 (Control) | 2.1 | 1.5 | 3.6 |
| 5 | 5.8 | 3.2 | 9.0 | |
| 10 | 12.5 | 6.8 | 19.3 | |
| 20 | 25.1 | 10.2 | 35.3 | |
| AGS | 0 (Control) | 1.8 | 1.2 | 3.0 |
| 5 | 4.9 | 2.8 | 7.7 | |
| 10 | 10.2 | 5.1 | 15.3 | |
| 20 | 21.7 | 8.9 | 30.6 |
Data compiled from a study on gastric cancer cells.[1][4]
Table 2: Time-Dependent Induction of Apoptosis by PFK15 (10 µM) in Gastric Cancer Cells
| Cell Line | Treatment Duration (hours) | Total Apoptotic Cells (%) |
| MKN45 | 0 | 3.6 |
| 12 | 8.5 | |
| 24 | 19.3 | |
| 48 | 32.1 | |
| AGS | 0 | 3.0 |
| 12 | 7.2 | |
| 24 | 15.3 | |
| 48 | 28.5 |
Data compiled from a study on gastric cancer cells.[1][4]
Table 3: PFK15-Induced Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | PFK15 Concentration (µM) | Treatment Duration (hours) | Apoptotic Rate (%) |
| SMMC7721 | 0 (Control) | 24 | 5.2 |
| 10 | 24 | 15.8 | |
| 20 | 24 | 28.4 | |
| 10 | 48 | 25.1 | |
| Huh7 | 0 (Control) | 24 | 4.8 |
| 10 | 24 | 14.2 | |
| 20 | 24 | 26.9 | |
| 10 | 48 | 23.7 |
Data compiled from a study on hepatocellular carcinoma cells.[5]
Experimental Protocols
Protocol 1: Cell Culture and PFK15 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MKN45, AGS, SMMC7721, Huh7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
PFK15 Treatment: Prepare a stock solution of PFK15 in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of PFK15 or a vehicle control (medium with the same concentration of DMSO).
-
Time Course: Incubate the cells for the desired treatment durations (e.g., 12, 24, or 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane impermeant and therefore only stains cells that have lost membrane integrity (late apoptotic or necrotic cells).[6]
Materials:
-
PFK15-treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[7][8]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[7][9]
-
Add 5 µL of PI staining solution to the tube.[8]
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7]
-
Use unstained cells, cells stained only with FITC-Annexin V, and cells stained only with PI to set up compensation and define the quadrants.[10]
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Quadrant 1 (Q1 - Annexin V negative / PI positive): Necrotic cells.[8]
-
Quadrant 2 (Q2 - Annexin V positive / PI positive): Late apoptotic or secondary necrotic cells.[8]
-
Quadrant 3 (Q3 - Annexin V negative / PI negative): Viable, healthy cells.[8]
-
Quadrant 4 (Q4 - Annexin V positive / PI negative): Early apoptotic cells.[6]
-
The total percentage of apoptotic cells is the sum of the percentages of cells in Q2 and Q4.
-
Mandatory Visualizations
Caption: PFK15 signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. bosterbio.com [bosterbio.com]
- 9. igbmc.fr [igbmc.fr]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: PFK15 Stock Solution Preparation and Storage
Introduction
PFK15, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1][2][3]. PFKFB3 is a key enzyme that synthesizes fructose (B13574) 2,6-bisphosphate (F2,6P2), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis[1]. By inhibiting PFKFB3, PFK15 reduces glycolytic flux, making it a valuable tool for studying cancer metabolism and as a potential anti-cancer therapeutic agent[1][4]. It has been shown to reduce glucose uptake, induce apoptosis in various cancer cell lines, and suppress tumor growth and metastasis in preclinical models[1][2][5].
These application notes provide detailed protocols for the preparation and storage of PFK15 stock solutions to ensure its stability and efficacy for in vitro and in vivo research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for PFK15.
Table 1: Physicochemical Properties of PFK15
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O | [5][6] |
| Molecular Weight | 260.29 g/mol | [2][5][6] |
| CAS Number | 4382-63-2 | [2][5][6] |
| Purity | ≥98% (HPLC) | [5][6] |
| Appearance | White to beige solid powder | [7] |
Table 2: Solubility of PFK15
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM (26.03 mg/mL) | [5][6] | |
| DMSO | 52 mg/mL (~199.77 mM) | Moisture-absorbing; use fresh DMSO. Warming may be required. | [2][8] |
| DMSO | 3 mg/mL (11.53 mM) | Sonication is recommended. | [9] |
| Ethanol | 5 mg/mL | [2] | |
| Ethanol | 15 mg/mL | Warming may be required. | [8] |
| Water | Insoluble | [2][8] |
Table 3: Storage and Stability of PFK15
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | [2][8] | |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [2][9] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 3 months | [7] |
Experimental Protocols
Protocol 1: Preparation of PFK15 Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration PFK15 stock solution in DMSO, suitable for dilution in cell culture media for various in vitro assays.
Materials:
-
PFK15 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Pre-weighing and Calculation:
-
Allow the PFK15 vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 40 mM, or 100 mM). For example, to prepare a 10 mM stock solution from 1 mg of PFK15 (MW: 260.29), you would need:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 260.29 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 384.2 µL
-
-
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the vial containing the PFK15 powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, gentle warming in a water bath (up to 50°C) or sonication can be used to aid dissolution[8].
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[2][9].
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[2][9].
-
Note on Use: For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1% v/v, and in some cases as low as 0.05%) to avoid solvent-induced cytotoxicity[1]. Prepare intermediate dilutions in sterile culture medium as needed.
Visualizations
Signaling Pathway of PFK15 Action
Caption: Mechanism of action for PFK15 in cancer cells.
Experimental Workflow for PFK15 Stock Preparation
Caption: Workflow for preparing PFK15 stock solutions.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PFK15产品说明书 [selleck.cn]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 7. chembk.com [chembk.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. PFK-015 | Autophagy | Glucokinase | TargetMol [targetmol.com]
Application Notes and Protocols: Evaluating the Anti-Invasive Effects of PFK15 on Gastric Cancer Cells using a Transwell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge, with high rates of mortality often linked to metastasis.[1] The reprogramming of cellular metabolism, particularly the upregulation of aerobic glycolysis (the Warburg effect), is now recognized as a key hallmark of cancer, providing the necessary energy and building blocks for rapid tumor growth and invasion.[1][2] A pivotal enzyme in this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which synthesizes fructose-2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3][4]
PFK15, a small molecule inhibitor of PFKFB3, has emerged as a promising therapeutic agent.[3][4] By blocking PFKFB3, PFK15 reduces glycolytic flux, leading to decreased proliferation, cell cycle arrest, and apoptosis in gastric cancer cells.[2][3][5] Crucially, PFK15 has also been shown to inhibit the invasive potential of gastric cancer cells, a critical step in metastatic progression.[2][3][4] These application notes provide a detailed protocol for utilizing a Transwell invasion assay to quantify the anti-invasive effects of PFK15 on gastric cancer cells.
Mechanism of Action: PFK15 in Gastric Cancer Cell Invasion
PFK15 curtails gastric cancer cell invasion through the modulation of key signaling pathways involved in cell adhesion and migration.[3] Treatment with PFK15 leads to the downregulation of focal adhesion kinase (FAK) expression and an upregulation of E-cadherin.[2][3][4] FAK is a critical component of focal adhesions, which are essential for cell motility.[3] E-cadherin is a key protein in the formation of adherens junctions, which mediate cell-cell adhesion; its upregulation is associated with a less invasive phenotype.[3] By altering the expression of these proteins, PFK15 effectively reduces the migratory and invasive capacity of gastric cancer cells.[3]
Data Presentation: Efficacy of PFK15 in Gastric Cancer
The following tables summarize the quantitative data on the effects of PFK15 on gastric cancer cell lines.
Table 1: IC50 Values of PFK15 in Gastric Cancer Cell Lines (24-hour treatment)
| Cell Line | IC50 (μmol/L) |
| MKN45 | 6.59 ± 3.1 |
| AGS | 8.54 ± 2.7 |
| BGC823 | 10.56 ± 2.4 |
Data sourced from studies on the dose-dependent suppression of cell proliferation.[3]
Table 2: Effect of PFK15 on Gastric Cancer Cell Invasion (12-hour treatment)
| Cell Line | PFK15 Concentration (μmol/L) | Reduction in Invading Cells |
| MKN45 | 9 | Significantly reduced |
| AGS | 9 | Significantly reduced |
This table reflects the findings from Transwell invasion assays where PFK15 demonstrated a significant reduction in the number of invading cells.[3]
Experimental Protocols
Transwell Invasion Assay Protocol
This protocol is adapted from established methods for assessing cancer cell invasion.[3][6][7][8]
Materials:
-
Gastric cancer cell lines (e.g., MKN45, AGS)
-
PFK15 (1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Serum-free cell culture medium
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8-μm pore size)
-
24-well plates
-
Cotton swabs
-
4% Paraformaldehyde
-
0.5% Crystal Violet staining solution
-
Microscope
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium. The optimal dilution should be determined empirically for each cell line.
-
Add 50-100 μL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture gastric cancer cells until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in serum-free medium at a concentration of 1.0×10^5 cells/0.1 mL.
-
-
Assay Setup:
-
Add 0.6 mL of complete medium containing 10% FBS (as a chemoattractant) to the lower chambers of the 24-well plate.
-
In the upper chambers, add 0.1 mL of the cell suspension.
-
To the cell suspension in the upper chambers, add the desired concentrations of PFK15 (e.g., a vehicle control and a treatment group with 9 μmol/L PFK15).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12 hours. The incubation time may need to be optimized depending on the cell line's invasive capacity.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chambers.
-
Using a cotton swab, gently wipe away the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes.
-
Stain the cells by immersing the inserts in 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Under a microscope at 200x magnification, count the number of stained, invaded cells in at least six randomly selected fields.
-
Calculate the average number of invaded cells per field for each condition.
-
Visualizations
Signaling Pathway of PFK15 in Inhibiting Gastric Cancer Cell Invasion
References
- 1. Harnessing glycolysis in gastric cancer: molecular targets, therapeutic strategies, and clinical horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Colony Formation Assay with PFK15 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a colony formation assay to evaluate the long-term effects of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), on the proliferative capacity of cancer cells.
Introduction
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research to assess the effects of cytotoxic agents, radiation, or gene expression modifications on cell survival and proliferation over an extended period. PFK15 is a small molecule inhibitor that targets PFKFB3, a key enzyme in the glycolytic pathway.[1] By inhibiting PFKFB3, PFK15 disrupts a crucial metabolic pathway often upregulated in cancer cells, leading to reduced glucose uptake, decreased ATP production, and subsequent inhibition of cell growth.[1][2] This protocol details the steps for treating cancer cells with PFK15 and evaluating the impact on their ability to form colonies.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for a colony formation assay with PFK15 treatment. These values are illustrative and may require optimization for specific cell lines and experimental conditions.
Table 1: PFK15 Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Line | Various cancer cell lines (e.g., Gastric, Rhabdomyosarcoma, Head and Neck Squamous Cell Carcinoma) | Select based on research focus. |
| PFK15 Concentration | 1 µM - 20 µM | A dose-response experiment is recommended to determine the optimal concentration. Studies have shown significant effects in the 2-10 µM range.[3][4][5] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | The final concentration of DMSO should be kept low (typically <0.1%) to avoid toxicity. |
| Treatment Duration | 24 - 48 hours | The initial treatment period before allowing colonies to form. |
| Incubation Time for Colony Formation | 10 - 14 days | Varies depending on the growth rate of the cell line. |
Table 2: Example Data from PFK15 Colony Formation Assay
| Treatment Group | Seeding Density (cells/well) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 500 | 150 ± 12 | 30.0% | 1.00 |
| PFK15 (2 µM) | 500 | 105 ± 9 | 21.0% | 0.70 |
| PFK15 (5 µM) | 500 | 60 ± 7 | 12.0% | 0.40 |
| PFK15 (10 µM) | 500 | 15 ± 4 | 3.0% | 0.10 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PFK15 (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Methanol (B129727) or 4% Paraformaldehyde (for fixing)
Protocol Steps
-
Cell Seeding: a. Culture the selected cancer cell line to approximately 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into 6-well plates at a predetermined density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. d. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
PFK15 Treatment: a. Prepare serial dilutions of PFK15 in complete culture medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest PFK15 concentration. b. After overnight incubation, carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of PFK15 or the vehicle control. c. Incubate the plates for the chosen treatment duration (e.g., 24 hours).
-
Colony Formation: a. After the treatment period, remove the PFK15-containing medium. b. Wash the cells gently with PBS. c. Add fresh, complete culture medium to each well. d. Return the plates to the incubator and culture for 10-14 days, or until visible colonies have formed. It is advisable to change the medium every 2-3 days to ensure nutrient availability.
-
Colony Staining and Quantification: a. After the incubation period, carefully remove the medium from the wells. b. Gently wash the wells twice with PBS. c. Fix the colonies by adding methanol or 4% paraformaldehyde to each well and incubating for 15-20 minutes at room temperature.[6] d. Remove the fixing solution and allow the plates to air dry. e. Add crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature. f. Remove the crystal violet solution and gently wash the wells with water until the background is clear. g. Allow the plates to air dry completely. h. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. Counting can be done manually or using imaging software.
Data Analysis
-
Plating Efficiency (PE): Calculate the plating efficiency for the control group.
-
PE (%) = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
-
Surviving Fraction (SF): Calculate the surviving fraction for each PFK15-treated group.
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)
-
-
Graphical Representation: Plot the surviving fraction as a function of PFK15 concentration to generate a dose-response curve.
Visualizations
Caption: Experimental workflow for the colony formation assay with PFK15 treatment.
Caption: PFK15 inhibits the PFKFB3-mediated activation of glycolysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 6. ossila.com [ossila.com]
Application Notes and Protocols: Immunohistochemical Analysis of Cleaved Caspase-3 in PFK15-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] Overexpression of PFKFB3 is a characteristic of many cancer types, leading to a metabolic shift towards aerobic glycolysis, which supports rapid tumor growth.[1][2] By inhibiting PFKFB3, PFK15 effectively reduces glycolytic flux, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][3] A key downstream marker of apoptosis is the activation of executioner caspases, such as caspase-3. This document provides detailed protocols for the immunohistochemical (IHC) detection of cleaved (activated) caspase-3 in tumor tissues following treatment with PFK15, a critical method for evaluating the pro-apoptotic efficacy of this therapeutic agent in preclinical models.
Mechanism of Action: PFK15-Induced Apoptosis
PFK15 targets the enzymatic activity of PFKFB3, leading to a reduction in the levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] The subsequent inhibition of glycolysis triggers cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to mitochondrial dysfunction.[1] This, in turn, results in the activation of initiator caspase-9, which then cleaves and activates effector caspases, most notably caspase-3.[1] Cleaved caspase-3 is responsible for the proteolytic cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2] Studies have shown that PFK15 treatment leads to a significant upregulation of cleaved caspase-3 in various cancer cell lines and in in vivo tumor models.[1][3][4]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of PFK15 on apoptosis markers in preclinical cancer models. While specific IHC quantification for cleaved caspase-3 in PFK15-treated tumors is qualitatively described in the literature as increased, this table provides a structured representation based on findings from various methodologies, including western blot and flow cytometry, which underpin the expected IHC results.
| Cancer Model | Treatment Group | Apoptosis Marker | Method of Detection | Result | Reference |
| Gastric Cancer (MKN45 cells) | PFK15 (9 µmol/L) | Cleaved Caspase-3 | Western Blot | Significant increase in protein expression. | [1] |
| Head and Neck Squamous Cell Carcinoma (Cal27 cells) | PFK15 | Cleaved Caspase-3 | Western Blot | Upregulated expression of cleaved caspase-3. | [3] |
| Small Cell Lung Carcinoma (H1048CSC xenograft) | PFK15 (25 mg/kg) | Cleaved Caspase-3 | Western Blot (of tumor lysates) | Increased levels of cleaved caspase-3. | [4] |
| Gastric Cancer (MKN45 xenograft) | PFK15 (25 mg/kg) | Cleaved Caspase-3 | Immunohistochemistry | Increased caspase-3 cleaving observed. | [2][5] |
| Hepatocellular Carcinoma (SMMC7721 & Huh7 xenografts) | PFK15 | Apoptosis | TUNEL Assay | Increased apoptosis rate in tumors. | [6] |
Experimental Protocols
Immunohistochemistry Protocol for Cleaved Caspase-3 in Paraffin-Embedded Tumors
This protocol provides a detailed methodology for the detection of cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models treated with PFK15.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved caspase-3 antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation:
-
Cleaved caspase-3 staining will appear as a brown precipitate, primarily in the cytoplasm and occasionally in the nucleus of apoptotic cells.
-
The slides should be evaluated by a trained pathologist or researcher.
-
Quantification can be performed by manual counting of positive cells per high-power field or by using digital image analysis software to determine the percentage of positive cells or an H-score.
Conclusion
Immunohistochemical analysis of cleaved caspase-3 is a robust and specific method to assess the induction of apoptosis in PFK15-treated tumors. The provided protocols and background information serve as a comprehensive guide for researchers to effectively evaluate the pro-apoptotic efficacy of PFK15 and other PFKFB3 inhibitors in preclinical cancer models. This analysis is crucial for understanding the mechanism of action and for the development of novel anti-cancer therapies targeting tumor metabolism.
References
- 1. Blockage of glycolysis by targeting PFKFB3 suppresses tumor growth and metastasis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockage of glycolysis by targeting PFKFB3 suppresses tumor growth and metastasis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFKFB3 regulates cancer stemness through the hippo pathway in small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of PFK15 with Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of PFK15, a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), when used in combination with various anticancer agents. By inhibiting PFKFB3, PFK15 targets the elevated glycolysis characteristic of many cancer cells (the Warburg effect), making it a prime candidate for combination therapies aimed at enhancing efficacy and overcoming drug resistance.
This document summarizes key preclinical findings, outlines the mechanisms of synergy, presents available quantitative data, and provides detailed protocols for researchers to investigate these and other potential synergistic combinations in their own work.
Section 1: Application Notes for PFK15 Combination Therapies
PFK15 and Platinum-Based Chemotherapy (Cisplatin)
Application: Gastric Cancer
Rationale for Combination: Cisplatin (B142131) is a cornerstone of chemotherapy for gastric cancer, but intrinsic and acquired resistance limits its efficacy. PFKFB3 is often overexpressed in gastric cancer and is associated with a poor prognosis. Combining PFK15 with cisplatin aims to simultaneously induce DNA damage (with cisplatin) and cripple the cancer cell's metabolic adaptability (with PFK15), leading to enhanced apoptosis and inhibition of tumor growth.
Mechanism of Synergy: The synergistic effect is linked to the inhibition of the NF-κB-mediated epithelial-to-mesenchymal transition (EMT). PFKFB3 promotes EMT through an NF-κB-dependent mechanism. The combination of PFK15 and cisplatin significantly enhances the suppression of this pathway, leading to the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like N-cadherin, Vimentin, Snail, and Twist.[1] This reversal of the EMT phenotype can render cancer cells more susceptible to chemotherapy and reduce their metastatic potential.
Quantitative Data Summary:
| Cell Line | Drug | IC50 | Synergistic Effect Noted | Reference |
| AGS (Gastric) | PFK15 | 8.54 ± 2.7 µM | Enhanced apoptosis with Cisplatin | [2] |
| AGS (Gastric) | Cisplatin | ~10 µM (Variable) | Combination inhibits tumor growth in vivo | [3][4] |
| SGC-7901 (Gastric) | PFK15 | 6.59 ± 3.1 µM (MKN45) | Enhanced apoptosis with Cisplatin | [2] |
| SGC-7901 (Gastric) | Cisplatin | 0.83 - 3.85 µg/mL (Variable) | Combination inhibits tumor growth in vivo | [3][5][6][7] |
Note: IC50 values for cisplatin can vary significantly based on experimental conditions and the development of resistance. Researchers should determine the IC50 for their specific cell stock and assay conditions. A Combination Index (CI) has not been explicitly reported in the reviewed literature and should be determined experimentally using the protocol in Section 2.2.
Signaling Pathway Diagram:
Caption: PFK15 and Cisplatin synergistically induce apoptosis by inhibiting the PFKFB3/NF-κB/EMT axis.
PFK15 and Multi-Kinase Inhibitors (Sunitinib)
Application: Anti-Angiogenesis (Human Umbilical Vein Endothelial Cells - HUVEC)
Rationale for Combination: Pathological angiogenesis, a hallmark of cancer, is highly dependent on both endothelial cell metabolism and signaling through receptor tyrosine kinases (RTKs) like VEGFR. PFK15 targets the glycolytic activity required for endothelial cell proliferation and migration, while sunitinib (B231) is a multi-kinase inhibitor that blocks key RTKs. The combination provides a dual blockade of two critical pillars of angiogenesis.
Mechanism of Synergy: This combination attacks angiogenesis from two angles: metabolic and signaling. PFK15 reduces glucose uptake and starves activated endothelial cells of the energy and building blocks needed for proliferation and migration.[8] Simultaneously, sunitinib inhibits critical signaling pathways (e.g., VEGFR, PDGFR) that drive angiogenic processes. This dual targeting results in a more potent inhibition of HUVEC proliferation and migration than either agent alone.[1]
Quantitative Data Summary:
| Cell Line | Drug | IC50 | Synergistic Concentrations | Reference |
| HUVEC | PFK15 | 2.6 µM | 3-4 µM (with Sunitinib 4-6 µM) | [1] |
| HUVEC | Sunitinib | 1.6 µM | 4-6 µM (with PFK15 3-4 µM) | [1] |
Note: The study demonstrated a clear synergistic effect on HUVEC proliferation at the concentrations listed.[1] A wound healing assay also showed synergy in inhibiting cell migration with PFK15 (5-10 µM) and sunitinib (0.1-1 µM).
Experimental Workflow Diagram:
Caption: PFK15 and Sunitinib synergistically inhibit angiogenesis by targeting metabolism and signaling.
PFK15 and Immune Checkpoint Inhibitors (Anti-PD-1)
Application: Esophageal Squamous Cell Carcinoma (ESCC), Melanoma, Colon Adenocarcinoma
Rationale for Combination: While immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies have revolutionized cancer treatment, many tumors remain unresponsive. The tumor microenvironment often suppresses immune cell function. PFKFB3 inhibition has been shown to modulate the expression of immune checkpoint ligands, presenting an opportunity to sensitize resistant tumors to immunotherapy.
Mechanism of Synergy: Treatment with PFK15 leads to the phosphorylation of PFKFB3 at serine 461. This phosphorylated PFKFB3 interacts with and promotes the nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] In the nucleus, HIF-1α acts as a transcription factor to upregulate the expression of PD-L1 on the surface of tumor cells. While this effect alone can promote immune evasion, it simultaneously makes the tumor cells highly susceptible to blockade of the PD-1/PD-L1 axis. The addition of an anti-PD-1 antibody unleashes the activity of cytotoxic CD8+ T cells, leading to a potent, synergistic anti-tumor immune response.[9]
Quantitative Data Summary:
| Cancer Model | Cell Line(s) | PFK15 (PFK-015) IC50 | Synergistic Effect Noted | Reference |
| ESCC | KYSE-70, KYSE-520 | 4.01 - 5.08 µM | Significant decrease in tumor volume in vivo | [9] |
| Melanoma | B16-F10 | N/A (in vivo) | Significant decrease in tumor volume in vivo | [9] |
| Colon Adenocarcinoma | MC38 | N/A (in vivo) | Significant decrease in tumor volume in vivo | [9] |
Note: This synergy is primarily an in vivo effect dependent on the immune system. The combination of PFK-015 (a PFKFB3 inhibitor) and an anti-PD-1 mAb resulted in significant tumor growth inhibition in immunocompetent mouse models where either agent alone had a modest or no effect.[9]
Signaling Pathway Diagram:
Caption: PFK15 upregulates PD-L1 via HIF-1α, sensitizing tumors to anti-PD-1 therapy.
PFK15 and Other Combinations (Erlotinib, Paclitaxel)
PFK15 + Erlotinib (B232) (Non-Small Cell Lung Cancer - NSCLC):
-
Rationale: Resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib is a major clinical challenge. Resistant cells often undergo metabolic reprogramming, increasing their reliance on glycolysis. PFKFB3 is upregulated in EGFR-TKI resistant NSCLC.[10]
-
Mechanism: By inhibiting PFKFB3, PFK15 is hypothesized to block this pro-survival metabolic escape route, re-sensitizing resistant cells to erlotinib-induced apoptosis.
PFK15 + Paclitaxel (Breast Cancer):
-
Rationale: Paclitaxel is a mitotic inhibitor widely used in breast cancer. Combining it with a glycolysis inhibitor could enhance its cytotoxic effects.
-
Mechanism: The combination has been explored using Solid Lipid Nanoparticles (SLNs) for co-delivery. This approach aims to target both cancer cells and cancer-associated fibroblasts (CAFs), as inhibiting glycolysis can block the energy supply from CAFs to cancer cells.[13]
-
Data: Enhanced tumor inhibition was observed in vivo with a dual-loaded SLN formulation compared to monotherapy, suggesting a synergistic effect.[13] However, detailed in vitro quantitative data (IC50s, CI) for this combination are sparse and would need to be established.
Section 2: Detailed Experimental Protocols
Protocol for Cell Viability and IC50 Determination (MTS Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effects of PFK15 and partner drugs, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PFK15 and partner anticancer drug
-
96-well cell culture plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Microplate spectrophotometer (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment (Single Agent IC50):
-
Prepare serial dilutions of PFK15 and the partner drug separately in culture medium. A typical 8-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.
-
Include "vehicle control" (e.g., DMSO) and "media only" (blank) wells.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield an absorbance of ~1.0-1.5 in the vehicle control wells.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol for Synergy Analysis (Chou-Talalay Method)
This protocol determines if the combination of PFK15 and a partner drug is synergistic, additive, or antagonistic using the Combination Index (CI).
Procedure:
-
Experimental Design:
-
Based on the individual IC50 values determined in Protocol 2.1, select a range of concentrations for each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50).
-
Treat cells with:
-
Drug A (PFK15) alone at various concentrations.
-
Drug B (partner drug) alone at various concentrations.
-
Drug A and Drug B in combination, maintaining a constant ratio of concentrations (e.g., based on the ratio of their IC50s).
-
-
-
Cell Viability Assay:
-
Perform the MTS assay as described in Protocol 2.1 for all single-agent and combination treatments.
-
-
Data Analysis and CI Calculation:
-
For each drug and combination, determine the "Fraction Affected" (Fa), which is 1 - (Cell Viability / 100). For example, 70% viability is a Fa of 0.3.
-
Use specialized software (e.g., CompuSyn, or the 'drc' package in R) to perform the Chou-Talalay analysis.
-
The software will generate a Combination Index (CI) value for different Fa levels.
-
Interpretation of CI Values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
-
Synergy Assessment Workflow Diagram:
Caption: Workflow for determining drug synergy using the Chou-Talalay Combination Index method.
Protocol for Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway following drug treatment.
Materials:
-
6-well plates for cell culture
-
PFK15 and partner drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-PFKFB3, HIF-1α, E-cadherin, N-cadherin, p-Akt, total Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the drugs (single and combination) at the desired concentrations and for the specified time.
-
Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Protocol for In Vivo Xenograft/Syngeneic Efficacy Study
This protocol evaluates the anti-tumor efficacy of a PFK15 combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID for human xenografts) or immunocompetent mice (e.g., C57BL/6 for syngeneic models like MC38, B16-F10).
-
Cancer cells (human or murine).
-
PFK15 and partner drug, formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Animal welfare and ethics committee approval (mandatory).
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: PFK15 alone
-
Group 3: Partner Drug alone
-
Group 4: PFK15 + Partner Drug
-
-
-
Treatment Administration:
-
Administer the treatments according to a planned schedule, dose, and route (e.g., intraperitoneal injection, oral gavage). Dosing for PFK15 is often in the range of 25 mg/kg.
-
-
Monitoring:
-
Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is a key indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Excise the tumors at the endpoint, weigh them, and process for further analysis (e.g., immunohistochemistry for proliferation/apoptosis markers, or Western blot for pathway analysis).
-
Compare the average tumor volume and weight between the treatment groups to assess efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
References
- 1. RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potential Oncogenic Role for PFKFB3 Overexpression in Gastric Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin-Resistant Gastric Cancer Cells Promote the Chemoresistance of Cisplatin-Sensitive Cells via the Exosomal RPS3-Mediated PI3K-Akt-Cofilin-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. KCa channel blockers increase effectiveness of the EGF receptor TK inhibitor erlotinib in non-small cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PFK15 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PFK15 in DMSO and PBS.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of PFK15 in DMSO?
A1: PFK15 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). However, the maximum concentration can vary between batches and suppliers. It is recommended to use fresh, anhydrous DMSO for the best results, as moisture can reduce solubility.[1] For specific batches, always refer to the manufacturer's certificate of analysis.
Q2: I'm observing precipitation when dissolving PFK15 in DMSO. What should I do?
A2: If you observe precipitation while dissolving PFK15 in DMSO, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and can absorb moisture, which may decrease the solubility of PFK15.[1] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Warming: Warming the solution in a water bath at up to 50°C can aid in dissolution.[2]
-
Sonication: Sonication can also be used to help dissolve the compound.
Q3: Is PFK15 soluble in PBS?
A3: PFK15 is considered insoluble in water and aqueous buffers like Phosphate-Buffered Saline (PBS).[1][2] Direct dissolution of PFK15 in PBS is not recommended as it will likely result in precipitation.
Q4: How can I prepare a working solution of PFK15 for cell culture experiments if it's insoluble in PBS?
A4: To prepare a working solution for cell culture, a stock solution in DMSO should first be prepared. This stock solution can then be serially diluted in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] A protocol for this is detailed in the Experimental Protocols section.
Q5: My PFK15 precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. To mitigate this:
-
Increase the dilution factor: A higher final volume of media for a given amount of stock solution will result in a lower final concentration of PFK15, which may stay in solution.
-
Rapid mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Use a carrier protein: For some applications, the addition of a carrier protein like bovine serum albumin (BSA) to the final solution can help to keep the compound soluble.
Q6: How should I store my PFK15 stock solution?
A6: PFK15 powder should be stored at -20°C.[4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1]
Data Presentation
Table 1: Solubility of PFK15 in Different Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 19 - 52 | 72.99 - 199.77 | Solubility can be batch-dependent. Use of fresh, anhydrous DMSO is recommended. Warming and sonication can aid dissolution. |
| Ethanol | 5 - 15 | - | - |
| Water / PBS | Insoluble | Insoluble | Direct dissolution is not feasible. |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Preparation of PFK15 Stock Solution in DMSO
-
Materials: PFK15 powder, anhydrous DMSO.
-
Procedure:
-
Allow the PFK15 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PFK15 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mM).[3]
-
Vortex the solution until the PFK15 is completely dissolved. Gentle warming (up to 50°C) or sonication can be used to assist dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of PFK15 Working Solution for In Vitro Cell-Based Assays
-
Materials: PFK15 DMSO stock solution, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the PFK15 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to maintain the final DMSO concentration in the cell culture well below cytotoxic levels (typically <0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add the DMSO stock to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solutions for your experiments immediately.
-
Mandatory Visualizations
PFK15 Signaling Pathway
Caption: PFK15 inhibits PFKFB3, reducing F2,6-BP levels and glycolytic flux.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for in vitro experiments using PFK15.
Troubleshooting Logic for PBS Solubility Issues
Caption: Decision tree for handling PFK15 in aqueous solutions.
References
Technical Support Center: Optimizing PFK15 Concentration for Cell-Based Assays
Welcome to the technical support center for PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of PFK15 in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PFK15 and what is its primary mechanism of action?
PFK15, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a small molecule inhibitor of PFKFB3.[1] PFKFB3 is a key enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.[2][3][4] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, leading to a decrease in the glycolytic rate.[2][3] This disruption of glucose metabolism can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation in cancer cells, which are often highly dependent on glycolysis for energy and biomass production.[2][3][5]
Q2: What is a typical starting concentration range for PFK15 in cell-based assays?
Based on published studies, a typical starting concentration range for PFK15 is between 1 µM and 10 µM.[1][2][3] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q3: How long should I incubate my cells with PFK15?
Incubation times can vary from a few hours to several days depending on the assay. For assays measuring acute effects on metabolism, such as lactate (B86563) production, a 24-hour incubation is often sufficient.[1] For cell viability, proliferation, or apoptosis assays, incubation times of 24, 48, or even 72 hours are common to observe significant effects.[1][2][3]
Q4: What are the expected effects of PFK15 on cancer cells?
PFK15 has been shown to have several anti-cancer effects, including:
-
Inhibition of cell proliferation: PFK15 can suppress the growth of various cancer cell lines.[1][2][3]
-
Induction of apoptosis: It can trigger programmed cell death in cancer cells.[2][3]
-
Cell cycle arrest: PFK15 can cause cells to arrest in the G0/G1 or G2 phase of the cell cycle.[2][3][6]
-
Reduction in glycolysis: It leads to decreased glucose uptake and lactate production.[1][7][8]
-
Inhibition of invasion and metastasis: PFK15 has been shown to reduce the invasive potential of cancer cells.[2][3]
Q5: Is PFK15 toxic to normal (non-cancerous) cells?
Studies have shown that PFK15 exhibits selective cytotoxicity towards cancer cells, with limited inhibitory effects on normal cells at concentrations effective against cancer cells.[2][3] This selectivity is attributed to the higher reliance of cancer cells on glycolysis (the Warburg effect) compared to normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of PFK15 on cell viability or proliferation. | 1. Sub-optimal PFK15 concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to induce a response. 3. Cell line resistance: The cell line may have intrinsic resistance to glycolysis inhibition. 4. PFK15 degradation: Improper storage or handling of the PFK15 stock solution. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify the expression of PFKFB3 in your cell line. Consider using a different cell line or a positive control. 4. Prepare fresh PFK15 stock solution in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects in the microplate: Evaporation from wells on the edge of the plate. 3. Inaccurate pipetting: Errors in dispensing PFK15 or assay reagents. | 1. Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Unexpected cell morphology changes. | 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve PFK15. 2. PFK15-induced cellular stress: The intended biological effect of the compound. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration without PFK15). 2. This may be an expected outcome. Document the morphological changes and correlate them with other assay readouts. |
| Inconsistent results in metabolic assays (e.g., lactate production). | 1. Fluctuations in glucose concentration: Depletion of glucose in the culture medium over time. 2. Changes in cell number during the assay: Cell proliferation or death affecting the metabolic rate. | 1. Ensure that the initial glucose concentration in the medium is not limiting. Consider replenishing the medium for longer incubation periods. 2. Normalize the metabolic readout to the cell number or protein concentration at the end of the experiment. |
Data Presentation: PFK15 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for PFK15 in different cancer cell lines after a 24-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | Trypan Blue Exclusion |
| AGS | Gastric Cancer | 8.54 ± 2.7 | Trypan Blue Exclusion |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | Trypan Blue Exclusion |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | ~4-5 | MTT Assay |
| H522 | Lung Adenocarcinoma | Not specified | Apoptosis Assay |
| Jurkat | T-cell Leukemia | Not specified | Apoptosis Assay |
Note: IC50 values can vary depending on the assay conditions, including cell density, incubation time, and the specific viability assay used.[2][3][9]
Experimental Protocols
Protocol 1: Determining the Optimal PFK15 Concentration using a Cell Viability Assay (MTS Assay)
This protocol describes a general method to determine the dose-dependent effect of PFK15 on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PFK15 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence-based assays) or clear plates
-
MTS reagent (or similar viability reagent like MTT, XTT, or resazurin)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight to allow for cell attachment.[1]
-
-
PFK15 Treatment:
-
Prepare serial dilutions of PFK15 in complete medium from the stock solution. A common concentration range to test is 0, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest PFK15 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PFK15.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the PFK15 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Measuring Lactate Production
This protocol outlines how to measure the effect of PFK15 on the glycolytic activity of cells by quantifying lactate secretion into the culture medium.
Materials:
-
Cells treated with PFK15 as described in Protocol 1.
-
Lactate assay kit (commercially available).
-
Microplate reader.
Procedure:
-
Sample Collection:
-
After the desired incubation time with PFK15 (e.g., 24 hours), collect the cell culture supernatant from each well.
-
-
Lactate Measurement:
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance or fluorescence after a specific incubation period.
-
-
Cell Number Normalization:
-
After collecting the supernatant, quantify the number of cells in each well using a cell viability assay (as in Protocol 1) or by lysing the cells and measuring the total protein concentration (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell density.
-
Compare the normalized lactate production in PFK15-treated cells to the vehicle control.
-
Visualizations
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and glycolytic flux.
Caption: Workflow for determining the optimal PFK15 concentration.
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results in PFK15 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter.
Question: Why am I seeing inconsistent or no inhibition of cell viability with PFK15?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| PFK15 Precipitation | PFK15 is poorly soluble in aqueous solutions and can precipitate in culture media, leading to a lower effective concentration.[1][2] - Solution: Prepare a high-concentration stock solution in 100% DMSO (up to 100 mM).[3] When diluting into culture media, ensure the final DMSO concentration is low (typically <0.1%) to minimize solvent toxicity.[4][5] Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to cells. For in vivo studies, PFK15 can be suspended in 0.5% carboxymethyl cellulose (B213188) sodium (SCMC).[4][5] |
| Incorrect PFK15 Concentration | The IC50 of PFK15 can vary significantly between cell lines.[4][6] Using a concentration that is too low will result in minimal effect, while a concentration that is too high may induce off-target effects or cytotoxicity. - Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell Line Resistance | Some cell lines may be inherently resistant to PFKFB3 inhibition due to metabolic plasticity or expression of other PFKFB isoforms. - Solution: Confirm PFKFB3 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to PFK15 (e.g., MKN45, AGS gastric cancer cells).[4] |
| PFK15 Degradation | PFK15 may degrade over time, especially if not stored properly. - Solution: Store PFK15 powder at -20°C for long-term storage.[3] Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions in media, it is best to prepare them fresh for each experiment. |
| Contradictory Reports on Target Engagement | Some studies have questioned the direct inhibitory effect of certain PFKFB3 inhibitors on the enzyme itself, suggesting that observed effects might be off-target.[7] - Solution: Validate on-target effects in your system by measuring downstream metabolic markers of PFKFB3 inhibition, such as reduced fructose-2,6-bisphosphate (F2,6BP) levels, decreased glucose uptake, and lower lactate (B86563) production.[4][8] |
Question: My Western blot results for downstream targets of PFK15 are not showing the expected changes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | The primary or secondary antibodies may not be specific or sensitive enough. - Solution: Validate your antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. Ensure you are using the appropriate blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST).[9] |
| Incorrect Protein Loading | Uneven protein loading can lead to misinterpretation of results. - Solution: Perform a protein quantification assay (e.g., BCA) on your cell lysates and load equal amounts of protein in each lane.[9] Use a loading control (e.g., β-actin, GAPDH) to normalize your data.[4] |
| Timing of Cell Lysis | The observed effects of PFK15 on protein expression are time-dependent. - Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point to observe changes in your target proteins.[4] |
| Issues with Cell Lysis | Incomplete cell lysis can result in low protein yield and inaccurate results. - Solution: Use an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4] Ensure complete cell disruption through methods like sonication or mechanical scraping.[10] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of PFK15?
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[11] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[12][13] By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, leading to decreased glycolytic flux.[12] This can result in reduced glucose uptake, ATP production, and lactate secretion in cancer cells, ultimately leading to cell cycle arrest, apoptosis, and inhibition of invasion.[4]
2. What are the typical IC50 values for PFK15?
The 50% inhibitory concentration (IC50) of PFK15 varies depending on the cell line. Below is a summary of reported IC50 values:
| Cell Line | Cancer Type | IC50 (µM) |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 |
| AGS | Gastric Cancer | 8.54 ± 2.7 |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 |
| HUVEC | Normal Endothelial | 2.6 |
| Esophageal Cancer Lines | Esophageal Cancer | 4.01 - 5.08 |
3. How should I prepare and store PFK15?
-
Stock Solution: PFK15 is soluble in DMSO up to 100 mM.[3] Prepare a high-concentration stock solution (e.g., 40 mM) in 100% DMSO.[4][5]
-
Storage: Store the powder at -20°C for up to 3 years.[2] Aliquot the DMSO stock solution and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[2]
-
Working Solution: Dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (e.g., below 0.05%) to avoid solvent toxicity.[4][5] It is recommended to prepare fresh working solutions for each experiment.
4. What are the expected effects of PFK15 on cellular metabolism?
Treatment with PFK15 is expected to decrease the rate of glycolysis. This can be measured by:
-
Reduced Glucose Uptake: A significant decrease in the consumption of glucose from the culture medium.
-
Reduced Lactate Production: A decrease in the secretion of lactate into the culture medium. In rhabdomyosarcoma cells, 4 µM and 6 µM of PFK15 for 24 hours resulted in a 20% and 27% reduction in lactate production, respectively.[8]
5. What are some known off-target effects or controversies associated with PFK15?
While PFK15 is reported as a selective PFKFB3 inhibitor, some studies have raised questions about the specificity of this class of compounds. One report indicated that PFK15 did not show activity in a PFKFB3 kinase assay.[3][15] Additionally, some observed cellular effects might be due to off-target activities. Therefore, it is crucial to confirm on-target engagement by measuring direct downstream metabolic consequences of PFKFB3 inhibition in your experimental system.
Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures.[16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of PFK15 (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis
This protocol provides a general workflow for Western blotting after PFK15 treatment.[4][9][10][20]
-
Cell Lysis: After treatment with PFK15 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PFK15 signaling pathway.
Caption: Troubleshooting inconsistent PFK15 results.
Caption: General experimental workflow for PFK15.
References
- 1. mdpi.com [mdpi.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. rndsystems.com [rndsystems.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 6. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astorscientific.us [astorscientific.us]
- 10. origene.com [origene.com]
- 11. selleckchem.com [selleckchem.com]
- 12. What are PFKFB3 inhibitors and how do they work? [synapse.patsnap.com]
- 13. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose metabolism inhibitor PFK-015 combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 16. researchhub.com [researchhub.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Western blot protocol | Abcam [abcam.com]
How to prevent PFK15 precipitation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of PFK15 precipitation in cell culture media.
Troubleshooting Guide: Preventing PFK15 Precipitation
Precipitation of PFK15, a hydrophobic small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), is a common challenge in cell culture experiments. This guide provides a systematic approach to prevent and resolve this issue.
Issue: Immediate or Delayed Precipitation of PFK15 in Culture Media
Question: I dissolved PFK15 in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms either immediately or after a short incubation period. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs because PFK15 is poorly soluble in the aqueous environment of the culture medium once the DMSO is diluted.[1] The following table outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final Concentration | The final concentration of PFK15 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of PFK15. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. A common recommendation is to keep the final DMSO concentration at or below 0.1%.[2] Some studies suggest keeping it as low as 0.05%.[3] | Minimize the final concentration of DMSO in the cell culture media. If a higher PFK15 concentration is needed, explore the use of alternative solvents or formulation strategies. |
| Media Components | Components in the cell culture medium, such as salts or proteins in serum, can interact with PFK15 and affect its solubility.[4][5] | If using serum-free media, the order of component addition can be critical. Consider testing different serum concentrations if your experimental design allows. |
| Improper Stock Solution Storage | The inhibitor may have precipitated out of the stock solution due to improper storage or moisture absorption by DMSO.[6] | Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[2] Prepare fresh stock solutions frequently and use fresh, anhydrous DMSO.[6] |
| Temperature Fluctuations and Evaporation | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] Evaporation can concentrate media components, potentially exceeding PFK15's solubility limit.[1] | Minimize the time that culture vessels are outside the incubator.[1] Ensure proper humidification of the incubator and use low-evaporation lids or sealing membranes for long-term experiments.[1] |
Experimental Protocols
Protocol 1: Preparation of PFK15 Stock Solution
PFK15 is soluble in DMSO up to 100 mM.
-
To prepare a 10 mM stock solution, dissolve 2.6 mg of PFK15 (MW: 260.29 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming in a 37°C water bath can be used.[1][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of PFK15 into Culture Media
This protocol is designed to minimize precipitation upon dilution.
-
Thaw an aliquot of the PFK15 stock solution and bring it to room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
Method A: Direct Dilution (for lower final concentrations)
-
While gently vortexing the pre-warmed media, add the required volume of the PFK15 stock solution dropwise.
-
-
Method B: Serial Dilution (for higher final concentrations or sensitive applications)
-
Create an intermediate dilution of the PFK15 stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution.
-
Add the desired volume of the intermediate dilution to the final volume of pre-warmed media.
-
-
Ensure the final DMSO concentration in the culture media is as low as possible, ideally ≤ 0.1%.[2]
Protocol 3: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of the PFK15 stock solution in your specific cell culture medium in clear microcentrifuge tubes or a 96-well plate.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.
-
Visually inspect for any signs of cloudiness or precipitate at different time points.
-
For a quantitative assessment, you can measure the absorbance at a wavelength of 600 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear is your maximum working soluble concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for PFK15?
A1: The most commonly used solvent for PFK15 is dimethyl sulfoxide (B87167) (DMSO).[7] PFK15 is reported to be soluble up to 100 mM in DMSO. It is practically insoluble in water.[6][8]
Q2: My PFK15 stock solution has a precipitate. Can I still use it?
A2: It is likely that the PFK15 has precipitated out of solution. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously.[2] If it fully redissolves and the solution is clear, it is likely usable. However, for ensuring accurate dosing, preparing a fresh stock solution is recommended.
Q3: Can I increase the final DMSO concentration in my cell culture to improve the solubility of PFK15?
A3: While a higher DMSO concentration might improve solubility, it can also have cytotoxic effects on your cells. It is generally recommended to keep the final DMSO concentration at or below 0.1%.[2] Some studies have used concentrations as low as 0.05% to avoid detectable effects on cells.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Are there any alternative formulation strategies to improve PFK15 solubility in vivo?
A4: For in vivo experiments, PFK15 has been suspended in 0.5% carboxymethyl cellulose (B213188) sodium (SCMC).[3] Other formulations for poorly soluble inhibitors include mixtures with PEG300 and Tween-80.[6]
Signaling Pathways and Experimental Workflows
PFK15 is a selective inhibitor of PFKFB3, a key enzyme in glycolysis. By inhibiting PFKFB3, PFK15 reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), thereby suppressing glycolytic flux.[9] PFK15 has also been shown to inhibit AMPK and Akt-mTORC1 signaling.[7][10]
Caption: PFK15 inhibits PFKFB3, leading to reduced glycolysis and downstream effects.
Caption: Workflow for preparing and using PFK15 in cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
PFK15 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PFK15 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is PFK15 and what is its primary mechanism of action?
A1: PFK15 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1] PFKFB3 is a key enzyme that synthesizes fructose (B13574) 2,6-bisphosphate (F2,6P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.[2][3] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6P2, leading to decreased glycolytic flux.[1][3] This inhibitory action can induce cell cycle arrest, apoptosis, and inhibit invasion in cancer cells that exhibit high glycolytic rates.[2][3]
Q2: What are the recommended storage conditions for PFK15 powder and stock solutions to ensure long-term stability?
A2: For long-term stability, PFK15 powder should be stored at -20°C for up to 3 years from the date of receipt. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]
Q3: What is the recommended solvent for preparing PFK15 stock solutions?
A3: PFK15 is soluble in DMSO, with a solubility of up to 100 mM.[4] For in vitro experiments, a stock solution of 40 mmol/L in DMSO is commonly used and further diluted in culture medium.[2] It is important to keep the final DMSO concentration in cell cultures below 0.05% to avoid cytotoxic effects.[2]
Q4: I am observing a decrease in the inhibitory effect of PFK15 over the course of a multi-week experiment. What could be the cause?
A4: A decrease in efficacy during a long-term experiment could be due to several factors:
-
Degradation of PFK15 in solution: Although stock solutions are stable for a month at -20°C, the stability in working solutions at 37°C in cell culture media for extended periods may be limited. It is advisable to prepare fresh working solutions from frozen stocks regularly.
-
Cellular adaptation: Cancer cells may adapt to the metabolic stress induced by PFK15 over time, potentially upregulating alternative metabolic pathways.
-
Inconsistent drug concentration: Ensure accurate and consistent dilution of the stock solution for each treatment.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of PFK15 in Aqueous Media
-
Symptom: Visible precipitate in the culture medium after adding PFK15.
-
Possible Cause: PFK15 has poor water solubility.[5] The concentration of PFK15 may be too high for the aqueous buffer or culture medium. The final DMSO concentration might be too low to maintain solubility.
-
Solution:
-
Ensure the stock solution in DMSO is fully dissolved before diluting it into the aqueous medium.
-
When diluting, add the PFK15 stock solution to the culture medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Consider using a carrier solvent system for in vivo studies, such as a mixture of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil.[1]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicate experiments or results that contradict published findings.
-
Possible Cause:
-
PFK15 Instability: As mentioned, PFK15 in working solutions may not be stable for the entire duration of a long-term experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to PFK15.[5]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the outcome.
-
-
Solution:
-
Fresh Preparations: Prepare fresh dilutions of PFK15 from a frozen stock solution immediately before each experiment or media change.
-
Positive Controls: Include a positive control with a known response to PFK15.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and check for mycoplasma contamination.
-
Standardized Protocols: Maintain consistent experimental parameters across all replicates.
-
Quantitative Data Summary
Table 1: IC50 Values of PFK15 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.6 | [5] |
| BAEC | Bovine Aortic Endothelial Cells | 7.4 | [5] |
| MKN45 | Human Gastric Cancer | Not specified, effective at 7-9 µM | [2] |
| AGS | Human Gastric Cancer | Not specified, effective at 7-9 µM | [2] |
| Jurkat | Human T-cell Leukemia | Not specified, potent growth inhibition | [1] |
| H522 | Human Lung Adenocarcinoma | Not specified, potent growth inhibition | [1] |
Table 2: Recommended Storage and Stability of PFK15
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is adapted from studies on gastric cancer cells.[2]
-
Cell Seeding: Seed cells (e.g., MKN45, AGS) into 96-well plates at a suitable density and allow them to adhere overnight.
-
PFK15 Preparation: Prepare a stock solution of PFK15 (e.g., 40 mmol/L) in DMSO. Dilute the stock solution in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0-20 µmol/L). The final DMSO concentration should not exceed 0.05%.
-
Treatment:
-
Dose-dependent: Incubate cells with increasing concentrations of PFK15 for 24 hours.
-
Time-dependent: Incubate cells with a fixed concentration of PFK15 (e.g., 10 µmol/L) for various time points (e.g., 12, 24, 48 hours).
-
-
Cell Viability Assessment: After the incubation period, collect the cells and determine cell viability using the trypan blue exclusion method and a hemocytometer.
Protocol 2: Western Blot Analysis for Cell Cycle Proteins
This protocol is based on the investigation of PFK15's effect on cell cycle regulatory proteins.[2]
-
Cell Treatment: Treat gastric cancer cells with various concentrations of PFK15 (e.g., 7 and 9 µmol/L) for 24 hours.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E1, CDK2, CDK4, CDK6, p-Rb, Rb, E2F-1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
Visualizations
Caption: PFK15 inhibits PFKFB3, leading to reduced glycolysis and G1 cell cycle arrest.
Caption: Workflow for determining the in vitro cell viability upon PFK15 treatment.
Caption: Troubleshooting logic for decreased PFK15 efficacy in long-term studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
Minimizing PFK15 cytotoxicity in normal cells
A Guide for Researchers on Minimizing Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFK15, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The following information addresses potential challenges, particularly the minimization of cytotoxic effects in normal, non-cancerous cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PFK15?
A1: PFK15 is a potent and selective small molecule inhibitor of PFKFB3, an enzyme that plays a crucial role in regulating glycolysis.[1] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, leading to decreased glycolytic flux, reduced glucose uptake, and lower intracellular ATP levels.[1][3] This disruption of glucose metabolism preferentially affects cancer cells, which are often highly dependent on glycolysis for energy and biomass production (the Warburg effect), leading to cell cycle arrest, apoptosis, and inhibition of proliferation.[2][4]
Q2: How selective is PFK15 for its target, PFKFB3?
A2: PFK15 has demonstrated high selectivity for PFKFB3. In a kinase profiling study, PFK15 was tested against a panel of 96 different kinases and showed no significant inhibitory activity against them, indicating a high degree of specificity for its intended target.[2][5][6] Furthermore, the anti-proliferative effects of PFK15 in cancer cells can be partially rescued by the addition of F2,6P2, the product of PFKFB3's enzymatic activity, further supporting that its primary mechanism of action is on-target.[2][4]
Q3: What is the expected cytotoxicity of PFK15 in normal (non-cancerous) cells?
A3: Preclinical studies have indicated that PFK15 exhibits a favorable therapeutic window with significantly lower cytotoxicity in normal cells compared to cancer cells. For instance, one study found that PFK15 caused less than 10% inhibition of cell viability in the normal human gastric epithelial cell line GES-1 at concentrations that were cytotoxic to gastric cancer cell lines.[2][4] This selectivity is attributed to the lower reliance of most normal cells on high rates of glycolysis for energy production compared to cancer cells. However, cytotoxicity can be cell-type dependent.
PFK15 Cytotoxicity Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PFK15 in various human cancer and normal cell lines to provide a quantitative overview of its selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| Cancer Cell Lines | |||
| MKN45 | Human Gastric Cancer | 6.59 ± 3.1 | [2][4] |
| AGS | Human Gastric Cancer | 8.54 ± 2.7 | [2][4] |
| BGC823 | Human Gastric Cancer | 10.56 ± 2.4 | [2][4] |
| H522 | Human Lung Adenocarcinoma | 0.72 | [5] |
| Jurkat | Human T-cell Leukemia | 2.42 | [5] |
| DLD1 | Human Colorectal Adenocarcinoma | ~2.6 | [7] |
| Normal Cell Lines | |||
| GES-1 | Human Gastric Epithelial | >20 ( <10% inhib.) | [2][4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.6 | [7] |
| BAEC | Bovine Aortic Endothelial Cells | 7.4 | [7] |
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshoot and mitigate higher-than-expected cytotoxicity when using PFK15 on normal cell lines.
Problem: Significant cytotoxicity is observed in my normal/control cell line.
Step 1: Verify On-Target Effect
-
Possible Cause: The observed cytotoxicity may not be mediated by PFKFB3 inhibition, especially at high concentrations.
-
Troubleshooting Action:
-
Rescue Experiment: Supplement the culture medium with 1 mmol/L of F2,6P2.[2] If the cytotoxicity is on-target, the addition of the downstream product should partially rescue the cells from PFK15-induced death.
-
Workflow:
-
Seed normal cells and treat with PFK15 at the concentration causing toxicity.
-
In a parallel set of wells, co-treat with PFK15 and F2,6P2.
-
Assess cell viability after the standard incubation period. A significant increase in viability in the co-treated wells suggests on-target activity.
-
-
dot
Step 2: Optimize Experimental Conditions
-
Possible Cause: The concentration of PFK15 or the duration of the treatment may be too high for your specific cell type.
-
Troubleshooting Actions:
-
Dose-Response Curve: Perform a detailed dose-response experiment using a broad range of PFK15 concentrations to determine the precise IC50 for your normal cell line and compare it to your cancer cell line of interest.
-
Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 12, 24, 48, 72 hours) to find a time window where cancer cells are significantly affected, but normal cells remain viable.[2][6]
-
dot
Step 3: Consider Combination Therapy
-
Possible Cause: A high concentration of PFK15 may be required for a significant anti-cancer effect in your model, leading to off-target toxicity in normal cells.
-
Troubleshooting Action:
-
Synergistic Drug Combination: Combine a lower dose of PFK15 with another anti-cancer agent. Studies have shown synergistic effects when PFK15 is combined with the multikinase inhibitor sunitinib (B231) or with cisplatin (B142131) (DDP).[7][8] This can enhance the anti-tumor effect while allowing for a reduction in the PFK15 concentration, thereby sparing normal cells.
-
Nanoparticle Delivery: If available, consider using a nanoparticle-based delivery system for PFK15. Encapsulating PFK15 in nanoparticles can improve its pharmacokinetic profile, enhance its accumulation in tumor tissue, and reduce systemic toxicity.[9][10]
-
Step 4: Assess Cell Health and Culture Conditions
-
Possible Cause: The health and specific metabolic state of your normal cells could make them unusually sensitive.
-
Troubleshooting Actions:
-
Cell Passage Number: Use normal cells at a low passage number, as high passage numbers can alter cellular metabolism and stress responses.
-
Culture Medium Glucose: Be aware of the glucose concentration in your culture medium. Cells grown in high-glucose conditions may have different metabolic dependencies. Ensure consistency across experiments.
-
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTS Assay)
This protocol is used to quantify the number of viable cells in culture after treatment with PFK15.
Materials:
-
96-well tissue culture plates
-
PFK15 stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTS reagent solution (containing PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of PFK15 in culture medium. Remove the old medium and add the PFK15 dilutions to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[1][5][11]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[5][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well tissue culture plates
-
PFK15 stock solution
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 3x10⁵ cells/well) in 6-well plates, allow them to adhere, and then treat with the desired concentrations of PFK15 for the chosen duration.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1x10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (working solution).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[7]
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Optimizing incubation time for PFK15 treatment
Welcome to the technical support center for PFK15, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is PFK15 and what is its primary mechanism of action?
PFK15, also known as (E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, is a small molecule inhibitor of PFKFB3.[1] PFKFB3 is a key enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis.[2][3] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, leading to decreased glycolytic flux.[4] This results in reduced glucose uptake and lower intracellular ATP levels, thereby inhibiting the proliferation of cancer cells that often rely on glycolysis for energy.[4][5]
Q2: What is a typical starting concentration range and incubation time for PFK15 in cell culture experiments?
The optimal concentration and incubation time for PFK15 are highly dependent on the cell type and the specific assay being performed.[6] However, based on published studies, a common starting concentration range is 2 µM to 20 µM.[2][7] For incubation time, initial experiments can be conducted at 24 and 48 hours.[2][7] Time-course experiments ranging from 12 to 72 hours are often performed to determine the optimal time point for the desired effect.[2][6][7] For long-term assays like colony formation, incubation can extend for up to 2 weeks.[7]
Q3: How does PFK15 affect cellular signaling pathways?
PFK15 has been shown to modulate several key signaling pathways:
-
AMPK Signaling: PFK15 can suppress the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target acetyl-CoA carboxylase (ACC).[7] This suggests that PFK15 can inhibit autophagy and cell viability through the AMPK signaling pathway.[7]
-
Cell Cycle Progression: PFK15 can induce cell cycle arrest in the G0/G1 phase.[2] It achieves this by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E1, and E2F-1, and by reducing the phosphorylation of the retinoblastoma (Rb) protein.[2]
-
Apoptosis: PFK15 can induce apoptosis through the mitochondrial pathway, characterized by a decreased Bcl-2/Bax ratio and an increase in cleaved caspase-3.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability. | Suboptimal Incubation Time: The incubation period may be too short for the effects of glycolysis inhibition to manifest. | Perform a time-course experiment, testing a range of time points (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation duration for your specific cell line.[2][7] |
| Inappropriate Concentration: The concentration of PFK15 may be too low. | Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM to 30 µM) to determine the IC50 value for your cell line.[2][5] | |
| Cell Line Resistance: The cell line may not be highly dependent on glycolysis for survival. | Consider using a positive control cell line known to be sensitive to PFK15. Also, assess the expression level of PFKFB3 in your cell line. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing techniques to achieve a uniform cell suspension before seeding. |
| PFK15 Precipitation: PFK15 may precipitate out of solution, especially at higher concentrations or in certain media. | Prepare fresh stock solutions in DMSO and ensure complete dissolution before diluting in culture media.[5] Observe the media for any signs of precipitation after adding the compound. | |
| Observed cytotoxicity in normal/control cells. | High PFK15 Concentration: The concentration used may be toxic to non-cancerous cells. | While PFK15 has shown some selectivity, it's crucial to determine the therapeutic window. Test a lower range of concentrations on a non-malignant control cell line to assess off-target toxicity.[2] |
| Inconsistent Western blot results for downstream targets. | Incorrect Time Point for Protein Harvest: The timing of protein extraction may not align with the peak modulation of the target protein. | Perform a time-course experiment (e.g., 2, 4, 12, 24 hours) and harvest cell lysates at different time points after PFK15 treatment to identify the optimal window for observing changes in protein expression or phosphorylation.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTS Assay)
This protocol outlines a time-course experiment to determine the optimal incubation time for PFK15 treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
PFK15 stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of PFK15 in complete culture medium from your stock solution. A common concentration to start with is the estimated IC50 or a concentration known to induce an effect (e.g., 6 µM or 10 µM).[2][7] Include a vehicle control (DMSO) at the same concentration as in the PFK15-treated wells.
-
Remove the overnight culture medium from the cells and add 100 µL of the PFK15 dilutions or vehicle control to the respective wells.
-
Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours).[2][7]
-
At the end of each incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells for each time point. The optimal incubation time will be the point at which the desired level of inhibition is achieved.
Protocol 2: Assessing Changes in Protein Expression via Western Blotting
This protocol describes how to evaluate the effect of PFK15 on the expression and phosphorylation of target proteins at different time points.
Materials:
-
Cells of interest
-
6-well plates
-
PFK15 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of PFK15 or vehicle control (DMSO).
-
Harvest cell lysates at various time points (e.g., 2, 4, 12, 24 hours) post-treatment.[7]
-
To harvest, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-Cyclin D1) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein expression or phosphorylation over time.
Data Summary
PFK15 Incubation Times and Observed Effects in Cancer Cell Lines
| Cell Line | Assay | Concentration(s) | Incubation Time(s) | Observed Effect |
| Rhabdomyosarcoma (RD) | MTS Assay | 6 µM | 12, 24, 48 h | Decreased cell viability over time, with a reduction of ~31% at 24h and ~19% survival at 48h.[7] |
| Gastric Cancer (MKN45, AGS) | Trypan Blue Exclusion | 10 µM | 12, 24, 48 h | Time-dependent decrease in cell viability.[2] |
| Gastric Cancer (MKN45, AGS) | Cell Cycle Analysis | 5, 9 µM | 12, 24, 48 h | Time-dependent increase in the percentage of cells in the G1 phase, up to 48h.[2] |
| Jurkat T-cell leukemia, H522 lung adenocarcinoma | Growth Inhibition | ~30 µM | 48 h | Potent growth inhibition.[5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTS Assay | 2, 3, 4 µM | 72 h | Reduced cell proliferation.[6] |
Visualizations
Caption: Mechanism of action of PFK15 in inhibiting glycolysis.
Caption: PFK15 induces G1 cell cycle arrest.
Caption: Workflow for optimizing PFK15 incubation time.
References
- 1. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PFKFB3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with PFK15 off-target effects in experimental design
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PFK15?
A1: PFK15 is a small molecule inhibitor that selectively targets PFKFB3, an enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP).[1][2] F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] By inhibiting PFKFB3, PFK15 reduces intracellular F2,6BP levels, leading to decreased glycolytic flux, reduced glucose uptake, and lower ATP production.[3] This anti-glycolytic activity is the basis for its anti-tumor effects, as many cancer cells rely on elevated glycolysis (the Warburg effect) for proliferation and survival.[4]
Q2: What are the expected on-target effects of PFK15 in cancer cells?
A2: The primary on-target effects of PFK15 stem from its inhibition of glycolysis and include:
-
Reduced cell proliferation and viability: PFK15 has been shown to suppress the growth of various cancer cell lines.[1][5]
-
Cell cycle arrest: It can cause cell cycle arrest, often in the G0/G1 or G2 phase, by modulating pathways like the Cyclin-CDKs/Rb/E2F signaling pathway.[1][6]
-
Induction of apoptosis: PFK15 can induce programmed cell death through the mitochondrial pathway, evidenced by an increased ratio of Bax/Bcl-2 and cleavage of caspase-3.[1][7]
-
Inhibition of invasion and metastasis: PFK15 has been observed to inhibit the invasive properties of cancer cells.[1]
Q3: What are the potential off-target effects or downstream signaling alterations observed with PFK15 treatment?
A3: While PFK15 is considered a selective inhibitor of PFKFB3, some observed cellular effects may not be direct consequences of glycolysis inhibition and could represent off-target activities or complex downstream signaling events.[8][9] One significant observation is the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[5] Treatment with an AMPK agonist has been shown to rescue PFK15-induced inhibition of cell proliferation and autophagy, suggesting this pathway may be a critical mediator of PFK15's effects.[5] It's crucial to experimentally distinguish between direct off-target effects and indirect downstream consequences of metabolic stress induced by on-target PFKFB3 inhibition.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
If you observe a cellular phenotype with PFK15 that is inconsistent with the known function of PFKFB3 or glycolysis inhibition, it is essential to perform validation experiments. This guide provides a structured approach to troubleshoot and identify the origin of the observed effects.
Summary of Potential Off-Target Effects and Validation Experiments
| Observed Phenotype | Potential Off-Target Pathway | Recommended Validation Experiment(s) | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Inhibition of cell proliferation and autophagy | Downregulation of AMPK signaling | 1. AMPK agonist rescue experiment2. PFKFB3 siRNA/shRNA knockdown3. Use of a structurally different PFKFB3 inhibitor (e.g., 3PO) | 1. AMPK agonist does not rescue the phenotype.2. PFKFB3 knockdown phenocopies PFK15 effect.3. Alternative inhibitor produces the same phenotype. | 1. AMPK agonist rescues the phenotype.2. PFKFB3 knockdown does not phenocopy PFK15 effect.3. Alternative inhibitor does not produce the same phenotype. |
| Cell cycle arrest | Alteration of Cyclin-CDK pathways independent of metabolic stress | 1. PFKFB3 siRNA/shRNA knockdown2. Rescue experiment with F2,6BP addition | 1. PFKFB3 knockdown phenocopies PFK15 effect.2. F2,6BP addition rescues cell cycle arrest.[7] | 1. PFKFB3 knockdown does not phenocopy PFK15 effect.2. F2,6BP addition does not rescue cell cycle arrest. |
Experimental Protocols
Protocol 1: PFKFB3 Knockdown using siRNA
Objective: To determine if the cellular phenotype observed with PFK15 treatment is replicated by the genetic knockdown of its target, PFKFB3.
Methodology:
-
Cell Culture: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Reconstitute lyophilized PFKFB3-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.[10]
-
For a 6-well plate, dilute 5 µL of the 20 µM siRNA stock into 245 µL of siRNA transfection medium.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 245 µL of siRNA transfection medium.
-
Incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of the siRNA-lipid complex dropwise to each well containing 2 mL of fresh culture medium.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Harvest a subset of cells to confirm PFKFB3 protein knockdown by Western blot analysis.
-
Phenotypic Analysis: In the remaining cells, perform the relevant assays (e.g., proliferation, cell cycle, apoptosis) to compare the effect of PFKFB3 knockdown to that of PFK15 treatment.
Protocol 2: Rescue Experiment with an AMPK Agonist
Objective: To investigate if the effects of PFK15 are mediated through the downregulation of the AMPK signaling pathway.
Methodology:
-
Cell Culture: Seed cells in appropriate culture plates for the desired downstream assay (e.g., 96-well plate for proliferation assay).
-
Treatment:
-
Treat cells with PFK15 at a pre-determined effective concentration (e.g., IC50).
-
In a parallel set of wells, co-treat cells with PFK15 and an AMPK agonist, such as AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide). Include appropriate vehicle controls.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24-72 hours).
-
Phenotypic Analysis: Perform the relevant assay (e.g., MTS assay for cell viability, immunoblotting for autophagy markers) to assess whether the AMPK agonist can reverse the effects of PFK15.[5]
-
Signaling Pathway Analysis: In a parallel experiment, treat cells for a shorter duration (e.g., 2-12 hours) and perform Western blot analysis to confirm that PFK15 treatment reduces pAMPK levels and that co-treatment with the agonist restores this phosphorylation.[5]
Protocol 3: Use of a Structurally Distinct PFKFB3 Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of PFKFB3 and not a chemotype-specific off-target effect of PFK15.
Methodology:
-
Inhibitor Selection: Obtain a structurally different PFKFB3 inhibitor, such as 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO) or PFK158.[9][11][12]
-
Dose-Response: Perform a dose-response experiment for the alternative inhibitor to determine its effective concentration range in your cell line.
-
Comparative Analysis:
-
Treat cells with equimolar concentrations or equipotent doses (e.g., based on their respective IC50 values) of PFK15 and the alternative inhibitor.
-
Include a vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical PFKFB3 signaling pathway and the inhibitory action of PFK15.
Caption: Hypothesis distinguishing on-target from potential off-target effects of PFK15.
Caption: Experimental workflow for validating on-target vs. off-target effects.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PFKFB3 - Wikipedia [en.wikipedia.org]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: PFK15 and PFKFB3 Inhibition
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with PFK15-mediated inhibition of PFKFB3 activity.
Troubleshooting Guide
Q: Why is my PFK15 not inhibiting PFKFB3 activity?
A: Failure to observe inhibition of PFKFB3 by PFK15 can stem from several factors, ranging from compound integrity and experimental setup to cellular context and data interpretation. Below is a step-by-step guide to troubleshoot your experiment.
Step 1: Verify Compound Integrity and Handling
Issues with the PFK15 compound itself are a common source of experimental failure.
| Parameter | Recommendation | Rationale |
| Purity & Identity | Confirm the purity (≥98%) and identity of your PFK15 batch via methods like HPLC/MS. | Impurities or degradation products can lead to a lack of activity. |
| Storage | Store PFK15 powder at -20°C for up to 3 years.[1][2] Store stock solutions in DMSO or ethanol (B145695) at -20°C for up to 3 months or at -80°C for up to 1 year.[1][2] | Improper storage can lead to compound degradation. |
| Solubility | PFK15 is insoluble in water but soluble in DMSO (up to 100 mM) and ethanol.[1][3][4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For in-vitro kinase assays, ensure the final DMSO concentration is low and consistent across all conditions to avoid solvent effects. | Precipitation of PFK15 in your assay buffer will result in a lower effective concentration. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | Multiple freeze-thaw cycles can degrade the compound. |
Step 2: Scrutinize the Experimental Setup (In-Vitro Kinase Assay)
The parameters of your kinase assay are critical for observing inhibition.
| Parameter | Recommendation | Rationale |
| PFKFB3 Enzyme | Use a reputable source for recombinant PFKFB3. Confirm its activity using a positive control or by measuring its basal kinase activity. | The enzyme may be inactive or at a suboptimal concentration. |
| Substrate Concentrations | Ensure ATP and Fructose-6-Phosphate (F6P) concentrations are appropriate. Typical kinase assays use ATP and F6P concentrations around their Km values (e.g., 10-20 µM).[1][5] | PFK15 is an ATP-competitive inhibitor. Excessively high ATP concentrations can outcompete the inhibitor, leading to an apparent lack of inhibition. |
| Assay Buffer | Check the pH, salt concentration, and presence of necessary cofactors (e.g., MgCl2) in your reaction buffer.[5][6] | Suboptimal buffer conditions can affect enzyme activity and inhibitor binding. |
| Incubation Time | A typical incubation time for the kinase reaction is 60 minutes at room temperature.[1] | Insufficient incubation time may not allow for the enzymatic reaction to proceed to a measurable extent. |
| PFK15 Concentration | Perform a dose-response curve with a wide range of PFK15 concentrations (e.g., 1 nM to 100 µM). The reported IC50 is approximately 207 nM.[1][3] | The concentration of PFK15 you are using may be too low to see an effect. |
Troubleshooting Workflow for In-Vitro Assays
Caption: A logical workflow for troubleshooting the lack of PFKFB3 inhibition.
Step 3: Consider the Cellular Context (Cell-Based Assays)
If your experiments are in cells, additional factors can influence PFK15 efficacy.
| Parameter | Recommendation | Rationale |
| PFKFB3 Expression | Confirm PFKFB3 protein expression in your cell line via Western Blot. | Some cell lines may have low or no PFKFB3 expression, making them unresponsive to its inhibition. |
| Cell Permeability | While PFK15 is generally cell-permeable, issues can arise. | The compound may not be reaching its intracellular target. |
| Compensatory Pathways | Cancer cells can adapt to metabolic stress by upregulating alternative pathways. | The lack of a phenotype (e.g., decreased proliferation) may not mean PFKFB3 isn't inhibited, but that the cells have compensated for it. |
| Off-Target Effects | At high concentrations, PFK15 might have off-target effects that could mask the intended outcome.[7] However, PFK15 has been shown to be selective over a panel of 96 kinases.[3] | An unexpected phenotype could be due to the inhibition of other kinases.[7][8] |
| Drug Efflux | Some cancer cells express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecule inhibitors. | The intracellular concentration of PFK15 may not reach the inhibitory threshold. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PFK15? A1: PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][9] PFKFB3 is a key glycolytic regulator that synthesizes fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[9][10] By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, which in turn decreases the rate of glycolysis.[1][9] This leads to reduced glucose uptake, ATP production, and can induce cell cycle arrest and apoptosis in cancer cells.[1][9][11]
PFKFB3 Signaling Pathway and PFK15 Inhibition
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and slowing glycolysis.
Q2: What are the typical concentrations of PFK15 used in experiments? A2: The optimal concentration depends on the experimental system.
| Experiment Type | Typical Concentration Range | Reference |
| In-Vitro Kinase Assay | 1 nM - 10 µM (for IC50 determination) | [1] |
| Cell-Based Assays | 2 µM - 30 µM | [1][12] |
| In-Vivo (mice) | 25 mg/kg (intraperitoneal injection) | [1][9] |
Q3: Are there any known issues with the selectivity of PFK15? A3: PFK15 is reported to be a selective inhibitor of PFKFB3.[3][9] One study noted its selectivity over a panel of 96 other kinases.[3] However, another report failed to demonstrate its activity in a PFKFB3 kinase assay, suggesting potential variability or context-dependent activity.[3] As with any kinase inhibitor, using high concentrations increases the risk of off-target effects.[7] It is always good practice to confirm findings with a secondary method, such as genetic knockdown of PFKFB3.
Experimental Protocols
Protocol: In-Vitro PFKFB3 Kinase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for measuring PFKFB3 kinase activity.
Materials:
-
Recombinant human PFKFB3 protein
-
PFK15 compound
-
PFK Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 4 mM DTT, 0.01% BSA)[5]
-
Fructose-6-Phosphate (F6P)
-
Adenosine Triphosphate (ATP)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
96-well plates
-
Plate reader
Workflow Diagram:
Caption: Experimental workflow for a PFKFB3 in-vitro kinase inhibition assay.
Procedure:
-
Prepare PFK15 Dilutions: Prepare a serial dilution of PFK15 in DMSO. Then, dilute these into the PFK Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Prepare Reaction Mix: Prepare a master mix containing the recombinant PFKFB3 protein in PFK Assay Buffer.
-
Plate Inhibitor and Enzyme: Add the diluted PFK15 or vehicle control to the wells of a 96-well plate. Add the PFKFB3 enzyme mix to these wells.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start Kinase Reaction: Prepare a substrate solution containing ATP and F6P in PFK Assay Buffer. Add this solution to each well to initiate the kinase reaction. Final concentrations should be around 10 µM for both ATP and F6P.[1][4]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[1]
-
Detect Activity: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of your chosen detection kit (e.g., by measuring the amount of ADP produced).
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the PFKFB3 activity against the log of the PFK15 concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK 15 [chembk.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 12. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PFK15 Dosage and Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PFK15, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PFK15?
A1: PFK15 is a selective inhibitor of PFKFB3, a key enzyme that regulates glycolysis.[1][2] PFKFB3 produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.[1][3] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, leading to decreased glycolytic flux, reduced glucose uptake, and lower ATP production in cancer cells.[4][5] This metabolic disruption can induce cell cycle arrest, apoptosis, and inhibit cell proliferation and invasion in various cancer types.[3][5]
Q2: How do I determine the optimal PFK15 dosage for my specific cancer cell line?
A2: The optimal dosage of PFK15 is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0-20 µmol/L) and incubate for a set time point (e.g., 24 or 48 hours).[5] Cell viability can be assessed using methods like the trypan blue exclusion assay or MTT assay.[5][6]
Q3: What are some typical IC50 values for PFK15 in different cancer cell lines?
A3: IC50 values for PFK15 can vary significantly between cell lines. For example, after 24 hours of treatment, the IC50 for gastric cancer cell lines MKN45, AGS, and BGC823 were reported as 6.59 ± 3.1 µmol/L, 8.54 ± 2.7 µmol/L, and 10.56 ± 2.4 µmol/L, respectively.[3][5] In esophageal cancer cell lines, the IC50 ranged from 4.01 to 5.08 μM.[6] For human umbilical vein endothelial cells (HUVECs), the IC50 was determined to be 2.6 µM.[7]
Q4: What is the recommended solvent for PFK15 and what is the maximum concentration for cell culture experiments?
A4: PFK15 is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vitro experiments, a stock solution of 40 mmol/L in DMSO can be prepared and further diluted in culture medium.[5] It is crucial to keep the final DMSO concentration in the cell culture below a level that does not affect cell viability, typically below 0.05%.[5][6]
Q5: What are the known signaling pathways affected by PFK15 treatment?
A5: PFK15 has been shown to impact several critical signaling pathways in cancer cells. In gastric cancer, it can induce G0/G1 phase cell cycle arrest by inhibiting the Cyclin-CDKs/Rb/E2F signaling pathway.[3][5] In rhabdomyosarcoma cells, PFK15 has been observed to inhibit autophagy and proliferation through the downregulation of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway.[8] Furthermore, in endometrial cancer, PFK15 has been shown to inhibit the Akt/mTOR signaling pathway.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of PFK15 on cell viability. | 1. Suboptimal PFK15 concentration: The concentration used may be too low for the specific cell line. | 1. Perform a dose-response curve: Determine the IC50 value for your cell line to identify the effective concentration range. |
| 2. Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to PFKFB3 inhibition. | 2. Verify PFKFB3 expression: Confirm the expression of PFKFB3 in your cell line using Western blot or qPCR. Consider using a different inhibitor or a combination therapy approach. | |
| 3. PFK15 degradation: Improper storage or handling of the PFK15 stock solution. | 3. Aliquot and store properly: Store PFK15 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10] Prepare fresh dilutions from the stock for each experiment. | |
| High background or off-target effects observed. | 1. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | 1. Maintain low DMSO levels: Ensure the final DMSO concentration in your experiments is kept low (typically <0.05%) and include a vehicle control (DMSO-treated cells) in your experimental setup.[5][6] |
| 2. PFK15 instability in media: The compound may be unstable in the culture medium over long incubation periods. | 2. Refresh media: For longer experiments, consider refreshing the culture medium with freshly diluted PFK15 at appropriate intervals. | |
| Difficulty in reproducing results. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration in the media. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch and concentration of serum for all related experiments. |
| 2. Variability in experimental assays: Inconsistent incubation times, reagent concentrations, or measurement techniques. | 2. Adhere to standardized protocols: Ensure precise and consistent execution of all experimental steps, including incubation times and reagent preparation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of PFK15 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay Method |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | 24 | Trypan Blue Exclusion |
| AGS | Gastric Cancer | 8.54 ± 2.7 | 24 | Trypan Blue Exclusion |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | 24 | Trypan Blue Exclusion |
| RD | Rhabdomyosarcoma | ~4-6 (significant lactate (B86563) reduction) | 24 | Lactate Production |
| Esophageal Cancer Cell Lines | Esophageal Cancer | 4.01 - 5.08 | Not Specified | MTT Assay |
| HUVEC | Endothelial Cells | 2.6 | Not Specified | Not Specified |
| DLD1 | Colorectal Adenocarcinoma | Not Specified (inhibition observed) | Not Specified | Not Specified |
| Data compiled from multiple sources.[5][6][7][8][11] |
Key Experimental Protocols
1. Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[5]
-
PFK15 Treatment: Treat cells with increasing concentrations of PFK15 (e.g., 0–20 μmol/L) for the desired duration (e.g., 24, 48 hours).[5]
-
Cell Staining and Counting:
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. The IC50 value can be determined using software like GraphPad Prism.[3][5]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of PFK15 for the specified time.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
3. Western Blot Analysis
-
Protein Extraction: Lyse the PFK15-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PFK15 inhibits PFKFB3, leading to reduced glycolysis and subsequent anti-cancer effects.
Caption: A typical experimental workflow for evaluating the effects of PFK15 on cancer cells.
Caption: A logical approach to troubleshooting inconsistent experimental results with PFK15.
References
- 1. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets [mdpi.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: PFK15 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PFKFB3 inhibitor, PFK15, in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo delivery of PFK15.
Question: My PFK15 formulation is precipitating. What should I do?
Answer:
Precipitation of PFK15 in your formulation can lead to inaccurate dosing and potential toxicity. Here are some steps to troubleshoot this issue:
-
Ensure Proper Dissolution of PFK15 in DMSO: PFK15 should be fully dissolved in DMSO before adding other components. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Check the Order of Reagent Addition: For aqueous formulations, it is crucial to add the components in the correct order. A common protocol is to first dissolve PFK15 in DMSO, then add PEG300, followed by Tween 80, and finally, slowly add ddH2O while vortexing.
-
Sonication: Gentle sonication can help to dissolve PFK15 and maintain it in solution.[2]
-
Warm the Solution: Gently warming the solution to 37°C may help to resolubilize the compound. However, be cautious about the stability of PFK15 at higher temperatures.
-
Consider a Suspension: If a clear solution is not achievable, you can prepare a suspension. A commonly used vehicle for PFK15 suspension is 0.5% sodium carboxymethyl cellulose (B213188) (SCMC) in sterile saline.[3][4] Ensure the suspension is homogenous before each administration.
Question: The animals are showing signs of distress or irritation after intraperitoneal (i.p.) injection. What could be the cause and how can I mitigate it?
Answer:
Post-injection distress can be caused by the formulation, injection technique, or the compound itself.
-
Solvent Toxicity: The concentration of DMSO in your final formulation should be kept to a minimum, ideally below 10% and preferably under 5% of the total injection volume. High concentrations of DMSO can cause local irritation and inflammation.
-
pH of the Formulation: Check the pH of your final formulation. If it is not within a physiologically acceptable range (pH 7.2-7.4), it can cause irritation. Adjust the pH with sterile PBS if necessary.
-
Injection Technique: Ensure you are using the correct i.p. injection technique to avoid puncturing organs, which can cause severe distress. The volume of injection should also be appropriate for the size of the animal.
-
Compound-Related Irritation: PFK15 itself may have some irritant properties.[5] Consider diluting the formulation to a larger volume (while keeping the dose the same) to reduce the concentration at the injection site.
-
Alternative Routes: If i.p. injection continues to cause issues, you may consider alternative administration routes, although this will require re-validation of the experimental protocol.
Question: I am not observing the expected therapeutic effect in my in vivo model. What are the possible reasons?
Answer:
A lack of efficacy can be due to several factors, from the formulation to the experimental design.
-
Compound Stability: Ensure that your PFK15 is of high purity and has been stored correctly to prevent degradation. Prepare fresh formulations for each set of injections, as PFK15 in solution may not be stable for long periods.[5]
-
Incorrect Dosing: Double-check your calculations for the dose and the concentration of your formulation. Inaccurate dosing is a common reason for a lack of efficacy. A typical dose for PFK15 is 25 mg/kg.[1][3][4]
-
Inadequate Bioavailability: The formulation may not be providing adequate bioavailability of PFK15. If you are using a suspension, ensure it is well-mixed before each injection to provide a consistent dose. For soluble formulations, precipitation after injection can reduce bioavailability.
-
Tumor Model Resistance: The specific tumor model you are using may be resistant to the effects of PFKFB3 inhibition.
-
Immune System Interference: In immunocompetent mouse models, the immune system might compromise the anti-tumor efficacy of PFK15.[6] It has been observed that PFK-015 failed to inhibit tumor growth in such models.[6]
Question: I am observing unexpected toxicity or off-target effects in my animal models. How can I address this?
Answer:
Unforeseen toxicity can compromise your study. It is important to differentiate between on-target toxicity and off-target effects.
-
Dose Reduction: The dose of 25 mg/kg may be too high for your specific animal model or strain. Consider performing a dose-response study to find the maximum tolerated dose.
-
Off-Target Effects: While PFK15 is reported to be a selective inhibitor of PFKFB3, off-target effects are always a possibility with small molecule inhibitors. To confirm that the observed effects are due to PFKFB3 inhibition, you could:
-
Use a structurally different PFKFB3 inhibitor as a control.
-
Employ a rescue experiment if a downstream product of the pathway is known and can be administered.
-
Utilize genetic knockdown or knockout of PFKFB3 in your model to see if it phenocopies the effects of PFK15.
-
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and signs of organ damage. Regular blood work can also provide insights into systemic toxicity.
Frequently Asked Questions (FAQs)
What is the mechanism of action of PFK15?
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][3][4] PFKFB3 is a key enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, PFK15 reduces the rate of glycolysis, leading to decreased cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]
What is the recommended solvent and storage for PFK15?
PFK15 is soluble in DMSO.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[5] For long-term storage, it is recommended to store the solid compound at -20°C.
What is a typical in vivo dosage and administration schedule for PFK15?
A commonly used dosage for PFK15 in mouse xenograft models is 25 mg/kg, administered via intraperitoneal (i.p.) injection every three days.[1][3][4]
What are the known signaling pathways affected by PFK15?
The primary signaling pathway affected by PFK15 is glycolysis, through the inhibition of PFKFB3. Downstream effects include the modulation of pathways related to cell cycle progression (Cyclin-CDKs/Rb/E2F pathway) and apoptosis.[3] PFK15 has also been shown to downregulate the AMPK signaling pathway.
Data Presentation
Table 1: PFK15 Solubility
| Solvent | Solubility | Reference |
| DMSO | ~19-52 mg/mL (73-200 mM) | [1] |
| Ethanol | Soluble | [5] |
Table 2: Example In Vivo Formulation of PFK15 (Clear Solution)
| Component | Role | Example Concentration |
| PFK15 | Active Ingredient | 2.5 mg/mL |
| DMSO | Primary Solvent | 5% (v/v) |
| PEG300 | Co-solvent | 40% (v/v) |
| Tween 80 | Surfactant | 5% (v/v) |
| ddH₂O | Vehicle | 50% (v/v) |
| Note: This is an example formulation and may need optimization for your specific application. |
Table 3: PFK15 In Vivo Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | Mouse Xenograft (Gastric Cancer) | [3][4] |
| Dosage | 25 mg/kg | [1][3][4] |
| Administration Route | Intraperitoneal (i.p.) | [1][3][4] |
| Dosing Frequency | Every 3 days | [3][4] |
| Vehicle (Suspension) | 0.5% Sodium Carboxymethyl Cellulose (SCMC) | [3][4] |
Experimental Protocols
Detailed Methodology for In Vivo PFK15 Delivery (Clear Solution)
-
Preparation of PFK15 Stock Solution:
-
Weigh the required amount of PFK15 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex or sonicate until the PFK15 is completely dissolved.
-
-
Preparation of the Final Formulation:
-
In a sterile tube, add the required volume of the PFK15 stock solution in DMSO.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Slowly add sterile ddH₂O or PBS to the desired final volume while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide.
-
-
Animal Dosing:
-
Calculate the required injection volume based on the animal's body weight and the final concentration of your PFK15 formulation.
-
Administer the formulation via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Administer the vehicle control to a separate group of animals.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or local irritation at the injection site.
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) to assess the therapeutic efficacy of PFK15.
-
Mandatory Visualization
Caption: PFK15 inhibits PFKFB3, leading to reduced glycolysis and downstream anti-cancer effects.
Caption: Workflow for in vivo PFK15 delivery, from formulation to data analysis.
Caption: A logical flowchart for troubleshooting common issues with PFK15 in vivo delivery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK-015 | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. chembk.com [chembk.com]
- 6. Glucose metabolism inhibitor PFK-015 combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
PFK15 Technical Support Center: Troubleshooting Unexpected Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with PFK15, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of PFK15 treatment on cancer cells?
PFK15 is designed to inhibit PFKFB3, a key regulator of glycolysis.[1][2] The primary expected outcomes of effective PFK15 treatment in cancer cells are:
-
Reduced Glycolysis: A significant decrease in the rate of glycolysis, which can be measured by reduced glucose uptake and lactate (B86563) production.[3][4]
-
Decreased F2,6BP Levels: A direct consequence of PFKFB3 inhibition is the reduction of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[4]
-
Inhibition of Cell Proliferation: PFK15 is expected to suppress the growth of various cancer cell lines.[4][5]
-
Cell Cycle Arrest: Treatment with PFK15 can lead to cell cycle arrest, typically at the G0/G1 phase.[4]
-
Induction of Apoptosis: PFK15 can induce programmed cell death in cancer cells.[3][4]
Q2: My cells show a weaker than expected response to PFK15. What are the possible reasons?
Several factors can contribute to a diminished response to PFK15. Consider the following troubleshooting steps:
-
Cell Line Specificity: The sensitivity to PFK15 can vary significantly between different cancer cell lines.
-
Drug Concentration and Purity: Ensure the correct concentration of PFK15 is used and that the compound has not degraded.
-
Metabolic Reprogramming: Cancer cells may adapt to glycolytic inhibition by upregulating alternative metabolic pathways, such as oxidative phosphorylation.
Troubleshooting Workflow for Weak PFK15 Response
Caption: Troubleshooting logic for a weak PFK15 response.
Q3: I'm observing unexpected levels of cell death or a different cell death mechanism than apoptosis. Why might this be happening?
While apoptosis is a common outcome, PFK15 can induce other cellular responses that may lead to unexpected phenotypes.
-
Autophagy Inhibition: PFK15 has been shown to inhibit autophagy in some cell types, such as rhabdomyosarcoma cells.[3] This inhibition, particularly in combination with metabolic stress, can lead to a different form of cell death.
-
AMPK Signaling Downregulation: PFK15 can suppress the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a master regulator of cellular energy homeostasis, and its inhibition can have widespread effects on cell survival and metabolism.
-
Off-Target Effects: Although PFK15 is a selective PFKFB3 inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
Signaling Pathway Implicated in Unexpected PFK15-Induced Phenotypes
Caption: PFK15's impact on glycolysis, AMPK, and autophagy.
Q4: I've noticed changes in nuclear morphology in my cells after PFK15 treatment. Is this a known effect?
Yes, abnormal nuclear morphology has been observed in cells treated with PFK15.[3] In rhabdomyosarcoma cells, for instance, PFK15 treatment resulted in nuclear components that were distinct from the primary nuclei.[3] The exact mechanism behind this is still under investigation but could be linked to the profound metabolic stress and cell cycle disruption induced by the compound.
Q5: My experiments show an unexpected increase in the expression of a related glycolytic enzyme. Is this a compensatory response?
This is a plausible hypothesis. In some triple-negative breast cancer (TNBC) cells, treatment with PFK15 led to an unexpected elevation of phosphofructokinase-liver type (PFKL) levels.[6] This suggests a potential compensatory mechanism where cells attempt to overcome the block in glycolysis by upregulating other isoforms of key enzymes.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Death
If you observe cell death that does not appear to be classical apoptosis, consider the following experimental plan.
Experimental Workflow for Characterizing Unexpected Cell Death
Caption: Workflow to dissect unexpected cell death with PFK15.
Detailed Methodologies:
-
Western Blot for Autophagy Markers:
-
Lyse PFK15-treated and control cells.
-
Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3B and p62.
-
Use appropriate secondary antibodies and a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 may indicate inhibited autophagic flux.
-
-
Autophagy Flux Assay:
-
Treat cells with PFK15 in the presence and absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1).
-
Analyze LC3-II levels by Western blot. A significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to PFK15 alone indicates active autophagic flux. A lack of further accumulation suggests a blockage in the pathway.
-
Guide 2: Investigating Metabolic Compensation
If you suspect cells are compensating for PFK15-induced glycolytic inhibition, use the following approach.
Quantitative Data Summary: PFK15 Effects on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Citations |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | Reduced F2,6P2 and glucose uptake, G0/G1 arrest, apoptosis | [4] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | Reduced F2,6P2 and glucose uptake, G0/G1 arrest, apoptosis | [4] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | Proliferation suppression | [4] |
| RD | Rhabdomyosarcoma | ~4-6 | Decreased viability, inhibited autophagy, abnormal nuclear morphology | [3] |
Experimental Protocol: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolysis in real-time.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
PFK15 Treatment: Treat cells with the desired concentration of PFK15 for the appropriate duration.
-
Assay Preparation: Wash cells and incubate in Seahorse XF Base Medium supplemented with L-glutamine.
-
Assay Execution: Load the sensor cartridge with glucose, oligomycin (B223565), and 2-deoxyglucose (2-DG). The instrument will sequentially inject these compounds and measure the extracellular acidification rate (ECAR).
-
Basal Glycolysis: ECAR before glucose injection.
-
Glycolysis: ECAR after glucose injection.
-
Glycolytic Capacity: ECAR after oligomycin injection (which blocks mitochondrial respiration).
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Non-glycolytic Acidification: ECAR after 2-DG injection.
-
By comparing the profiles of PFK15-treated and control cells, you can quantify the extent of glycolytic inhibition and assess the cell's glycolytic reserve, providing insights into its metabolic flexibility.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Cell line-specific responses to PFK15 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PFK15, a selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).
I. Frequently Asked Questions (FAQs)
Q1: What is PFK15 and what is its mechanism of action?
A1: PFK15 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with an IC50 of approximately 207 nM. PFKFB3 is an enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, leading to decreased glycolytic flux. This results in reduced glucose uptake, lower ATP production, and inhibition of cell proliferation, particularly in cancer cells that exhibit high rates of glycolysis (the Warburg effect).
Q2: What are the expected downstream effects of PFK15 treatment on cells?
A2: Treatment with PFK15 is expected to lead to a variety of cellular effects, including:
-
Metabolic Changes: Decreased fructose-2,6-bisphosphate levels, reduced glucose uptake, and lower lactate (B86563) production.
-
Cell Proliferation and Viability: Inhibition of cell proliferation and a decrease in cell viability.
-
Cell Cycle Arrest: PFK15 can induce cell cycle arrest, often in the G0/G1 phase, by modulating the Cyclin-CDKs/Rb/E2F signaling pathway.
-
Apoptosis: Induction of programmed cell death (apoptosis) through the mitochondrial pathway.
-
Autophagy Modulation: PFK15 has been shown to inhibit autophagy in some cancer cell lines, potentially through the downregulation of the AMPK signaling pathway.
Q3: In which types of cancer has PFK15 shown anti-tumor activity?
A3: PFK15 has demonstrated anti-tumor effects in a range of preclinical cancer models, including:
-
Lung Adenocarcinoma
-
T-cell Leukemia
-
Gastric Cancer
-
Rhabdomyosarcoma
-
Colorectal Cancer
-
Breast Cancer
-
Renal Cell Carcinoma
-
Hepatocellular Carcinoma
-
Esophageal Squamous Cell Carcinoma
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with PFK15.
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after PFK15 treatment. | 1. Cell line is resistant to PFK15. 2. Suboptimal concentration of PFK15. 3. Incorrect assessment of cell viability. | 1. Confirm PFKFB3 expression: Use Western blot to verify that your cell line expresses PFKFB3. Cell lines with low or no PFKFB3 expression may be inherently resistant.2. Perform a dose-response experiment: Test a wide range of PFK15 concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.3. Use a reliable viability assay: Assays like MTT, MTS, or trypan blue exclusion can be used. Ensure proper controls are included. |
| No observed decrease in glycolysis (e.g., lactate production). | 1. Cell line is not highly glycolytic. 2. Assay for glycolysis is not sensitive enough. 3. PFK15 is not effectively inhibiting PFKFB3. | 1. Assess the metabolic phenotype: Measure the basal extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine if the cells are primarily glycolytic or rely on oxidative phosphorylation.2. Use a sensitive lactate assay: Commercially available colorimetric or fluorometric lactate assay kits are recommended.3. Confirm target engagement: Measure intracellular levels of fructose-2,6-bisphosphate (F2,6BP), the direct product of PFKFB3 activity. A decrease in F2,6BP levels indicates successful target inhibition. |
| Inconsistent results between experiments. | 1. PFK15 stock solution degradation. 2. Variability in cell culture conditions. 3. Inconsistent treatment times. | 1. Properly store PFK15: Store PFK15 stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use fresh DMSO for preparing stock solutions as moisture can reduce solubility.2. Maintain consistent cell culture practices: Use cells at a consistent passage number and confluency. Ensure uniform seeding density across wells.3. Standardize treatment duration: Adhere to a consistent incubation time for PFK15 treatment in all experiments. |
PFK15 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of PFK15 can vary significantly between different cell lines. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 |
| AGS | Gastric Cancer | 8.54 ± 2.7 |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 |
| HUVEC | Normal Endothelial Cells | 2.6 |
| DLD1 | Colorectal Adenocarcinoma | Not specified, but effective |
| RD | Rhabdomyosarcoma | Effective at 4-6 µM |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the duration of treatment.
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PFK15 on cell viability using an MTT assay.
Materials:
-
PFK15
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of PFK15 in complete medium.
-
Remove the medium from the wells and add 100 µL
Technical Support Center: PFK15 Efficacy and Serum Concentration
Welcome to the technical support center for PFK15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the PFKFB3 inhibitor, PFK15.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration in cell culture media affect the efficacy of PFK15?
Q2: What is the reported IC50 of PFK15 in cell-based assays?
The half-maximal inhibitory concentration (IC50) of PFK15 has been determined in various cancer cell lines. These experiments are typically conducted in media supplemented with 10% Fetal Bovine Serum (FBS). Below is a summary of reported IC50 values under these standard high-serum conditions.
Data Presentation: Reported IC50 Values of PFK15 in Cell Culture (10% FBS)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [1][2] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [1][2] |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [1][2] |
| HUVEC | Endothelial Cells | 2.6 | [3] |
| BAEC | Bovine Aortic Endothelial Cells | 7.4 | [3] |
Q3: What is the underlying mechanism of PFK15?
PFK15 is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[4] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[4] By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, which in turn decreases the rate of glycolysis.[5] This leads to reduced glucose uptake, ATP production, and can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on glycolysis for their energy needs.[1][4]
Troubleshooting Guides
Problem: I am observing a lower-than-expected efficacy of PFK15 in my cell culture experiments.
Possible Cause 1: High Serum Concentration
-
Explanation: As detailed in the FAQs, serum proteins can bind to PFK15, reducing its effective concentration. If you are using a high serum concentration (e.g., >10% FBS), you may need to use a higher concentration of PFK15 to achieve the desired biological effect.
-
Suggestion:
-
Perform a dose-response curve for PFK15 in your specific cell line and serum conditions to determine the optimal concentration.
-
If your experimental design allows, consider reducing the serum concentration. Be aware that this may also affect cell health and growth.
-
For certain short-term assays, such as glucose uptake, it may be possible to conduct the experiment in serum-free media after an initial cell attachment period in serum-containing media.[1]
-
Possible Cause 2: Cell Health and Density
-
Explanation: The efficacy of many anti-proliferative agents can be dependent on the health and confluency of the cells. Unhealthy or overly confluent cells may respond differently to treatment.
-
Suggestion:
-
Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.
-
Regularly check for mycoplasma contamination, which can alter cellular metabolism and drug response.
-
Problem: My PFK15-treated cells are not showing the expected level of apoptosis.
Possible Cause 1: Insufficient Incubation Time
-
Explanation: The induction of apoptosis is a time-dependent process. The effects of PFK15 on apoptosis may not be apparent at early time points.
-
Suggestion:
Possible Cause 2: Cell Line Resistance
-
Explanation: Different cell lines exhibit varying degrees of dependence on glycolysis and may have intrinsic or acquired resistance mechanisms.
-
Suggestion:
-
Verify the expression of PFKFB3 in your cell line.
-
Consider the metabolic profile of your cells; they may rely more on oxidative phosphorylation than glycolysis for energy production.
-
Experimental Protocols
1. Cell Viability Assay (Trypan Blue Exclusion Method)
-
Objective: To determine the effect of PFK15 on cell viability at different serum concentrations.
-
Materials:
-
Cells of interest
-
Complete culture medium (with varying % FBS)
-
PFK15 stock solution (in DMSO)
-
96-well plates
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in their standard growth medium.
-
Prepare serial dilutions of PFK15 in culture media with the desired serum concentrations (e.g., 0%, 2%, 5%, 10% FBS). Include a vehicle control (DMSO) with the same final DMSO concentration as the PFK15-treated wells (typically <0.1%).
-
Aspirate the overnight culture medium and replace it with the PFK15-containing or vehicle control medium.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, trypsinize and collect the cells.
-
Mix a small volume of the cell suspension with an equal volume of trypan blue solution and incubate for 1-2 minutes.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells and the IC50 value.[1][6]
-
2. Western Blot for PFKFB3 Pathway Proteins
-
Objective: To assess the effect of PFK15 on the expression of proteins involved in cell cycle and apoptosis.
-
Materials:
-
Cells of interest
-
PFK15
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture and treat cells with PFK15 as described in the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Visualizations
Caption: PFK15 inhibits the PFKFB3 enzyme, reducing F2,6BP levels and glycolytic flux.
Caption: Workflow for testing the impact of serum concentration on PFK15 efficacy.
Caption: Potential mechanism of serum protein binding reducing free PFK15 available to cells.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Western Blot for PFKFB3 Following PFK15 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing Western blot conditions for the detection of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) after treatment with its inhibitor, PFK15.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of PFK15 treatment on total PFKFB3 protein levels?
A1: PFK15 is a small molecule inhibitor of PFKFB3 enzymatic activity. Current research suggests that PFK15 treatment does not consistently lead to a decrease in total PFKFB3 protein levels. Instead, studies have shown that treatment with PFKFB3 inhibitors can lead to an increase in the phosphorylation of PFKFB3 at Serine 461 and its subsequent translocation to the nucleus. Therefore, you may not observe a significant change in the total PFKFB3 band intensity on your Western blot after PFK15 treatment. It is often more informative to investigate the phosphorylation status of PFKFB3.
Q2: What is the typical concentration and duration of PFK15 treatment?
A2: The optimal concentration and duration of PFK15 treatment can vary depending on the cell line and the specific experimental goals. However, published studies commonly use PFK15 in the concentration range of 2.5 µM to 20 µM.[1][2][3] Treatment durations typically range from 12 to 48 hours to observe effects on cell proliferation, apoptosis, and metabolism.[1][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Q3: What is the molecular weight of PFKFB3?
A3: PFKFB3 is a homodimer with a monomeric molecular weight of approximately 60 kDa.[4] You should expect to see a band around this size on your Western blot.
Q4: How is PFKFB3 protein stability regulated?
A4: The stability of the PFKFB3 protein is known to be regulated by the ubiquitin-proteasome system. Specifically, the E3 ubiquitin ligases APC/C-Cdh1 and SCF/CRL1β-TrCP have been shown to control PFKFB3 degradation during the cell cycle.[5][6] While PFK15 primarily inhibits the enzyme's kinase activity, it is not well-established that it directly induces proteasomal degradation of the total PFKFB3 protein.
Experimental Protocols
Detailed Western Blot Protocol for PFKFB3
This protocol is a synthesis of best practices for detecting total PFKFB3 in human cancer cell lines.
1. Cell Lysis
-
After PFK15 treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[7][8] A typical volume is 1 mL per 10 cm dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions.
3. Sample Preparation
-
Based on the protein concentration, dilute the samples to the desired concentration with lysis buffer and 4x Laemmli sample buffer.
-
A recommended starting amount is 20-40 µg of total protein per lane.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer at 100V for 60-90 minutes at 4°C is a common starting point.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer.
6. Blocking
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Dilute the primary anti-PFKFB3 antibody in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Washing
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
9. Secondary Antibody Incubation
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
10. Washing
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
11. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
12. Stripping and Re-probing (Optional)
-
If you need to probe for a loading control (e.g., β-actin or GAPDH) on the same membrane, you can strip the membrane using a mild stripping buffer and then re-probe with the appropriate primary and secondary antibodies.
Data Presentation
Table 1: Recommended Reagent Concentrations for PFKFB3 Western Blot
| Reagent | Recommended Concentration/Dilution | Notes |
| Total Protein Loaded | 20 - 40 µg | May need optimization based on cell type and PFKFB3 expression level. |
| Primary Anti-PFKFB3 Antibody | 1:500 - 1:2000 | Refer to the antibody datasheet for the optimal starting dilution. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | Titrate for optimal signal-to-noise ratio. |
| Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST | Milk is often preferred for reducing background, but BSA may be necessary for some phospho-antibodies. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak PFKFB3 Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 50 µg). |
| Low PFKFB3 expression in the cell line. | Confirm PFKFB3 expression in your cell line using a positive control lysate or by consulting resources like the Human Protein Atlas.[9] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For a ~60 kDa protein, ensure adequate transfer time and appropriate methanol (B129727) concentration in the transfer buffer. | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inactive secondary antibody or ECL substrate. | Use fresh reagents and test their activity. | |
| PFK15 treatment leads to a change in PFKFB3 localization or phosphorylation, not total protein levels. | Consider performing cellular fractionation to analyze nuclear and cytoplasmic PFKFB3 levels. Use a phospho-specific PFKFB3 antibody to assess changes in phosphorylation. | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours at room temperature or block overnight at 4°C. Ensure the blocking agent is fully dissolved. |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Membrane dried out. | Ensure the membrane remains hydrated throughout the procedure. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a different, validated PFKFB3 antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add fresh protease inhibitors to your lysis buffer and keep samples on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. | |
| Aggregates in antibody solutions. | Centrifuge antibody solutions before use. |
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of PFK15.
Caption: Experimental workflow for Western blotting of PFKFB3 after PFK15 treatment.
Caption: Troubleshooting decision tree for PFKFB3 Western blot.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFKFB3 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Acetylation accumulates PFKFB3 in cytoplasm to promote glycolysis and protects cells from cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ablation of endothelial Pfkfb3 protects mice from acute lung injury in LPS-induced endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of PFKFB3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Validation & Comparative
PFK15 versus 3PO: A Comparative Guide to PFKFB3 Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for investigating the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in cellular metabolism and disease. This guide provides an objective comparison of two widely used PFKFB3 inhibitors, PFK15 and 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), supported by experimental data to facilitate informed decisions.
PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). Its upregulation is a hallmark of various cancers and inflammatory conditions, making it an attractive therapeutic target. Both PFK15 and 3PO have been instrumental in elucidating the function of PFKFB3, yet they exhibit distinct characteristics in terms of potency, specificity, and mechanism of action.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for PFK15 and 3PO, providing a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity
| Parameter | PFK15 | 3PO | Reference(s) |
| IC50 (PFKFB3 enzyme) | 110 - 207 nM | 22.9 - 25 µM | [1][2][3] |
| IC50 (Cancer Cell Lines) | 1.4 - 24 µM (various lines) | 1.4 - 24 µmol/L (various lines) | [4][5] |
Table 2: In Vivo Efficacy
| Animal Model | PFK15 Dosage & Administration | 3PO Dosage & Administration | Outcome | Reference(s) |
| Lewis Lung Carcinoma (C57Bl/6 mice) | 25 mg/kg, i.p., every 3 days | 0.07 mg/g, i.p., daily for 14 days | Suppression of tumor growth and metastasis | [1][4] |
| Human Tumor Xenografts (Athymic mice) | ~25 mg/kg, i.p., every 3rd day | 0.07 mg/g, i.p., 3 daily injections followed by 3 days off for 14 days | Inhibition of tumor growth | [1][2][4] |
| Gastric Cancer Xenograft | 25 mg/kg, i.p. | Not Reported | Significant reduction in tumor volume and weight | [6] |
Table 3: Physicochemical Properties
| Property | PFK15 | 3PO | Reference(s) |
| Molecular Weight | 260.29 g/mol | 210.23 g/mol | [1][7] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol. Insoluble in water. | Soluble in DMSO (up to 100 mM) and Ethanol. Insoluble in water. |
Mechanism of Action and Specificity
Initially, both PFK15 and 3PO were reported as direct, competitive inhibitors of PFKFB3. PFK15, a derivative of 3PO, was designed to have a higher potency and selectivity for PFKFB3[8]. It has been shown to bind to the substrate-binding domain of the enzyme[2].
However, recent studies have cast doubt on the direct interaction of 3PO with PFKFB3. Some reports suggest that 3PO's effects on glycolysis may be independent of direct PFKFB3 binding, possibly through off-target effects or by altering intracellular pH[9][10][11]. There are also conflicting reports regarding PFK15's direct activity in kinase assays[12]. This controversy is a critical consideration for interpreting experimental results. While both compounds reliably reduce cellular glycolytic flux, the precise molecular mechanism remains an area of active investigation.
Signaling Pathways and Cellular Effects
PFKFB3 is a central node in cellular metabolism, integrated with major signaling pathways. Its inhibition by PFK15 or 3PO leads to a cascade of downstream effects.
Caption: PFKFB3 signaling pathway and points of inhibition by PFK15 and 3PO.
Inhibition of PFKFB3 by either compound leads to a reduction in F2,6BP levels, which in turn decreases the rate of glycolysis.[1][7] This metabolic shift has profound consequences for cancer cells, which often rely on elevated glycolysis (the Warburg effect) for survival and proliferation. Consequently, treatment with PFK15 or 3PO can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[4][6]
Experimental Protocols
To aid in the design and execution of studies involving these inhibitors, detailed methodologies for key experiments are provided below.
Experimental Workflow for Evaluating PFKFB3 Inhibitors
Caption: A typical experimental workflow for evaluating PFKFB3 inhibitors.
PFKFB3 Enzyme Inhibition Assay
-
Reagents: Recombinant human PFKFB3 protein, ATP, Fructose-6-phosphate (F6P), and the inhibitor (PFK15 or 3PO) dissolved in DMSO.
-
Procedure:
-
Incubate a defined amount of recombinant PFKFB3 protein in a reaction buffer.
-
Add varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP and F6P.
-
The production of ADP can be coupled to a detectable signal (e.g., luminescence, fluorescence) to measure enzyme activity.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability Assay (Trypan Blue Exclusion Method)
-
Cell Culture: Plate cells (e.g., Jurkat T-cell leukemia, H522 lung adenocarcinoma) at a specific density in appropriate culture medium.
-
Treatment: Treat the cells with a range of concentrations of PFK15 or 3PO for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
Cell Counting:
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition.[1]
-
Glucose Uptake Assay
-
Cell Culture and Treatment: Culture and treat cells with the inhibitors as described for the viability assay.
-
Procedure:
-
Wash the cells and incubate them in a glucose-free medium.
-
Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), and incubate for a defined period.
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates reduced glucose uptake.
-
Western Blot Analysis
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells in a suitable buffer and determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PFKFB3, phosphorylated Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Both PFK15 and 3PO are valuable tools for studying the role of PFKFB3 in health and disease. PFK15 demonstrates significantly higher potency in enzymatic assays, suggesting it may be a more specific inhibitor at lower concentrations. However, the ongoing debate about the precise mechanism of action for both compounds, particularly 3PO, necessitates careful experimental design and interpretation of results. Researchers should consider the specific context of their study, including the cell type and experimental aims, when choosing between these two inhibitors. For studies requiring high potency and potentially greater on-target specificity, PFK15 may be the preferred choice. For broader studies on the effects of glycolytic inhibition, 3PO remains a relevant and widely characterized compound. This guide provides the foundational data and methodologies to assist researchers in making an informed selection and advancing our understanding of PFKFB3 biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small molecule inhibitor 3PO is a modulator of neutrophil metabolism, ROS production, and NET release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule 3PO inhibits glycolysis but does not bindto 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3(PFKFB3) - moglynet [moglynet.unimi.it]
- 12. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
A Comparative Analysis of PFKFB3 Inhibitors: PFK15 and Beyond
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of various inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for research and therapeutic development.
PFKFB3 is a critical enzyme in the control of glycolytic flux through its synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] Elevated PFKFB3 activity is a hallmark of various cancer cells, contributing to the Warburg effect, and is implicated in other diseases, making it an attractive target for therapeutic intervention.[3][4] A range of small molecule inhibitors have been developed to target PFKFB3, with PFK15 being a prominent example. This guide provides a comparative overview of the potency of PFK15 and other notable PFKFB3 inhibitors.
Potency Comparison of PFKFB3 Inhibitors
The inhibitory potency of various compounds against PFKFB3 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for PFK15 and other selected PFKFB3 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (PFKFB3) | Cell-based IC50 | Reference(s) |
| PFK15 | 207 nM | 6.59-10.56 µM (Gastric Cancer Cells) | [5] |
| 3PO | 22.9 µM | - | [5] |
| PFK158 | 137 nM | - | [6] |
| AZ67 | 11 nM (PFKFB3) 159 nM (PFKFB2) 1130 nM (PFKFB1) | 0.51 µM (A549 cells, F2,6BP reduction) | [7] |
| KAN0438757 | 0.19 µM (PFKFB3) 3.6 µM (PFKFB4) | - | [5] |
| YN1 | - | 8.2 µM (GI50, Adenocarcinoma cells) | [8] |
| N4A | 2.97 µM | 14.2 µM (GI50, Adenocarcinoma cells) | [8] |
| AZ PFKFB3 26 | 23 nM (PFKFB3) 2.06 µM (PFKFB1) 0.384 µM (PFKFB2) | - | [9] |
| YZ9 | 0.183 µM | - | [9] |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are outlines of common methodologies used to evaluate PFKFB3 inhibitors.
PFKFB3 Enzymatic Activity Assay (General Protocol)
This assay directly measures the kinase activity of recombinant PFKFB3 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human PFKFB3 protein
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)[10]
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test inhibitors dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the diluted inhibitor to the reaction wells.
-
Add a solution of recombinant PFKFB3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of F6P and ATP. The final concentrations of F6P and ATP should be optimized, for example, at their Km values (e.g., 2 mM for F6P and 20 µM for ATP).[10]
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).[10]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system quantifies ADP by converting it to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to the ADP concentration.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Adapta™ Universal Kinase Assay
The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures ADP formation.[11][12]
Principle: The assay involves a kinase reaction followed by an ADP detection phase. In the absence of inhibition, ADP produced by the kinase displaces an Alexa Fluor® 647-labeled ADP tracer from a europium-labeled anti-ADP antibody, leading to a decrease in the TR-FRET signal.[12][13]
Procedure:
-
Kinase Reaction:
-
Add the test inhibitor to the wells of a 384-well plate.
-
Add the PFKFB3 enzyme.
-
Initiate the reaction by adding a solution containing the substrate (F6P) and ATP.
-
Incubate for a specified time (e.g., 60 minutes).[11]
-
-
ADP Detection:
-
Add a detection solution containing a Europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the kinase reaction.
-
Incubate to allow the detection reagents to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50.
-
PFKFB3 Signaling Pathway
PFKFB3 is a downstream target of several key signaling pathways and its activity has significant downstream metabolic and cellular consequences.
Figure 1: Simplified signaling pathway illustrating the regulation and downstream effects of PFKFB3.
Conclusion
The landscape of PFKFB3 inhibitors is expanding, offering a range of potencies and selectivities. While PFK15 remains a widely studied compound, newer inhibitors such as AZ67 and PFK158 demonstrate significantly higher potency in enzymatic assays. The choice of inhibitor for a particular research application will depend on the desired potency, selectivity profile against other PFKFB isoforms, and the specific cellular context being investigated. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other emerging PFKFB3 inhibitors. A thorough understanding of the upstream regulatory pathways and downstream consequences of PFKFB3 inhibition, as depicted in the signaling diagram, is crucial for designing experiments and interpreting results in the pursuit of novel therapeutics targeting this key metabolic enzyme.
References
- 1. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]
- 4. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. adooq.com [adooq.com]
- 10. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - JP [thermofisher.com]
Validating the On-Target Effects of PFK15 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently supercharged in tumor cells to fuel their rapid growth.[1] PFK15, a potent and selective small molecule inhibitor of PFKFB3, has emerged as a promising anti-cancer agent by targeting this metabolic vulnerability.[2][3] This guide provides a detailed comparison of PFK15 with other PFKFB3 inhibitors and presents key experimental protocols to rigorously validate its on-target effects in cancer cells.
Comparative Analysis of PFKFB3 Inhibitors
PFK15 was developed as a more potent and pharmacokinetically stable alternative to earlier inhibitors like 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO).[4][5] While 3PO was initially identified as a PFKFB3 inhibitor, its direct binding has been questioned.[1] In contrast, PFK15 demonstrates potent and selective activity against PFKFB3.[2][4] Other notable inhibitors include AZ67, which shows high potency and direct binding, and PFK158, a derivative of PFK15 that became the first PFKFB3 inhibitor to enter clinical trials.[1][6]
| Inhibitor | Target | IC50 (Jurkat cells) | Key Characteristics |
| PFK15 | PFKFB3 | 0.72 µM[4] | Potent and selective PFKFB3 inhibitor with improved pharmacokinetic properties compared to 3PO.[4][7] Demonstrates anti-tumor activity in various cancer models.[2][8] |
| 3PO | PFKFB3 | 5.57 µM[4] | Early PFKFB3 inhibitor; its direct binding to the enzyme has been debated.[1] Exhibits poor pharmacokinetic properties.[7] |
| PFK158 | PFKFB3 | Not specified | A PFK15 derivative with greater efficacy and lower in vivo toxicity.[6] The first PFKFB3 inhibitor to enter Phase I clinical trials.[6] |
| AZ67 | PFKFB3 | 0.018 µM (enzymatic assay)[9] | A potent and selective inhibitor with confirmed direct binding to PFKFB3.[1] |
On-Target Effects of PFK15 in Cancer Cells
Studies have consistently demonstrated PFK15's on-target metabolic effects in various cancer cell lines. Treatment with PFK15 leads to a dose-dependent reduction in fructose-2,6-bisphosphate (F2,6P2) levels, the product of PFKFB3's kinase activity.[2][8] This, in turn, suppresses downstream glycolytic activity, evidenced by decreased glucose uptake and lactate (B86563) production.[2][10] These anti-glycolytic effects are linked to the observed anti-proliferative and pro-apoptotic activities of PFK15.[2][8]
| Cell Line | Cancer Type | Effect | Observation |
| MKN45, AGS | Gastric Cancer | F2,6P₂ Levels | Dose-dependent reduction.[2][8] |
| MKN45, AGS | Gastric Cancer | Glucose Uptake | Dose-dependent reduction.[2][8] |
| RD | Rhabdomyosarcoma | Lactate Production | Significant attenuation at 4 µM and 6 µM.[10] |
| MKN45 | Gastric Cancer | Proliferation (IC₅₀) | 6.59 ± 3.1 µmol/L.[2] |
| AGS | Gastric Cancer | Proliferation (IC₅₀) | 8.54 ± 2.7 µmol/L.[2] |
| BGC823 | Gastric Cancer | Proliferation (IC₅₀) | 10.56 ± 2.4 µmol/L.[2] |
Experimental Protocols for On-Target Validation
To confirm that the anti-cancer effects of PFK15 are a direct result of PFKFB3 inhibition, a series of validation experiments are essential.
Recombinant PFKFB3 Enzymatic Assay
This assay directly measures the ability of PFK15 to inhibit the kinase activity of purified PFKFB3 protein.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PFKFB3 converts Fructose-6-Phosphate (F6P) and ATP into F2,6P2 and ADP. A decrease in ADP production indicates inhibition.
Protocol:
-
Reaction Setup: Prepare a reaction mix containing recombinant human PFKFB3 protein (e.g., 13 ng), 10 µM ATP, and 10 µM F6P in an appropriate kinase buffer.[5]
-
Inhibitor Addition: Add varying concentrations of PFK15 (or DMSO as a vehicle control) to the reaction mix.
-
Incubation: Incubate the reaction for 1 hour at room temperature.[5]
-
Detection: Measure the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay.[11] The luminescent signal is proportional to the ADP concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the PFK15 concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]
Principle: Upon heating, proteins denature and aggregate. The binding of PFK15 to PFKFB3 is expected to increase the melting temperature (Tm) of PFKFB3. This is detected by quantifying the amount of soluble PFKFB3 remaining after a heat challenge.
Protocol:
-
Cell Treatment: Culture cancer cells and treat them with a saturating concentration of PFK15 or a vehicle control (DMSO) for 1-4 hours.[14]
-
Cell Lysis: Harvest and lyse the cells to obtain total cell lysate.
-
Heat Challenge: Aliquot the lysate into separate tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[15]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble PFKFB3 using Western blotting with a specific anti-PFKFB3 antibody.[13]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble PFKFB3 against the temperature for both PFK15-treated and control samples. A shift in the melting curve to a higher temperature in the PFK15-treated sample confirms target engagement.
F2,6P2 Measurement
This assay validates the functional consequence of PFKFB3 inhibition within the cell by measuring the level of its enzymatic product.
Protocol:
-
Cell Treatment: Plate cancer cells and treat with various concentrations of PFK15 for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using an appropriate buffer (e.g., NaOH).
-
Quantification: Measure F2,6P2 levels in the cell lysates. This is typically done using a spectrophotometric method that couples the activation of phosphofructokinase-1 (PFK-1) by F2,6P2 to the subsequent enzymatic reactions of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase, resulting in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
-
Data Analysis: Normalize F2,6P2 levels to the total protein concentration in each sample and compare the levels in PFK15-treated cells to control cells.
Glucose Uptake Assay
This assay measures the impact of PFKFB3 inhibition on a key downstream metabolic event.
Protocol:
-
Cell Treatment: Treat cancer cells with PFK15 at desired concentrations.
-
Incubation with Glucose Analog: Add a radiolabeled glucose analog, such as 2-deoxy-D-[¹⁴C]glucose, to the culture medium and incubate for a short period (e.g., 30-60 minutes).[5]
-
Cell Lysis and Measurement: Wash the cells to remove extracellular tracer, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein content of each sample to determine the rate of glucose uptake.
Visualizing Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 9. PFKFB3 - Wikipedia [en.wikipedia.org]
- 10. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
PFK15 vs. AZ67: A Comparative Guide to PFKFB3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3): PFK15 and AZ67. PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer and other diseases, making it an attractive therapeutic target. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate inhibitor for their specific needs.
Executive Summary
Both PFK15 and AZ67 are potent inhibitors of PFKFB3, however, current research indicates that AZ67 demonstrates higher potency and selectivity for PFKFB3 . While PFK15 has been shown to have anti-cancer effects, some studies have questioned its specificity, suggesting potential off-target activities. In contrast, AZ67 is often referred to as a more "bona fide" PFKFB3 inhibitor, with data supporting its direct and selective engagement of the target. A key differentiator is their impact on glycolysis; PFK15 is reported to inhibit glycolysis, while some studies show AZ67 can inhibit angiogenesis independently of glycolysis inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for PFK15 and AZ67 based on available experimental data. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Parameter | PFK15 | AZ67 | Reference |
| PFKFB3 IC50 | ~207 nM (recombinant) | 11 nM (recombinant) | [1] |
| 20 nM (in cancer cells) | 18 nM (enzymatic cell-free assay) | [2][3] | |
| 0.72 µM (Jurkat cells) | 0.51 µM (cellular F2,6BP reduction) | [4] | |
| PFKFB1 IC50 | Not specified | 1130 nM | [5] |
| PFKFB2 IC50 | Not specified | 159 nM | [5] |
Table 1: Inhibitory Potency. A summary of the half-maximal inhibitory concentrations (IC50) of PFK15 and AZ67 against PFKFB3 and other PFKFB isoforms.
| Cellular Effect | PFK15 | AZ67 | Reference |
| Glucose Uptake | Reduced | Not specified | [3][6] |
| Lactate (B86563) Production | Reduced | No significant effect in some cell types | [7][8] |
| Angiogenesis | Inhibited | Inhibited (independently of glycolysis) | [7][8] |
| Cell Cycle | G0/G1 Arrest | Not specified | [9] |
| Apoptosis | Induced | Not specified | [6][9] |
Table 2: Cellular Effects. A comparison of the observed cellular effects of PFK15 and AZ67 treatment.
Signaling Pathways and Experimental Workflows
To understand the context of PFKFB3 inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the PFKFB3 signaling pathway and a general experimental workflow.
Figure 1: PFKFB3 Signaling Pathway. This diagram illustrates the central role of PFKFB3 in glycolysis and its regulation by upstream signals, leading to downstream cellular effects. Both PFK15 and AZ67 act by inhibiting PFKFB3.
Figure 2: Experimental Workflow. A typical workflow for the preclinical evaluation of PFKFB3 inhibitors, progressing from in vitro biochemical and cellular assays to in vivo models.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of PFK15 and AZ67.
PFKFB3 Kinase Activity Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PFKFB3 by 50%.
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human PFKFB3 enzyme, its substrate fructose-6-phosphate (F6P), and ATP.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (PFK15 or AZ67) are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection of Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Lactate Production Assay
Objective: To assess the effect of the inhibitor on the glycolytic flux in cells by measuring the amount of lactate secreted into the culture medium.
General Protocol:
-
Cell Culture: Cells of interest are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Treatment: The cells are treated with various concentrations of the inhibitor (PFK15 or AZ67) for a defined period.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Lactate Measurement: The concentration of L-lactate in the supernatant is measured using a colorimetric or fluorometric lactate assay kit. These kits typically use lactate dehydrogenase to convert lactate to pyruvate, which is coupled to a reaction that produces a detectable signal.
-
Data Normalization: The lactate concentration is often normalized to the cell number or total protein content to account for differences in cell proliferation.
In Vitro Tube Formation Assay (Angiogenesis)
Objective: To evaluate the effect of the inhibitor on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
General Protocol:
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is coated onto the wells of a multi-well plate and allowed to solidify.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the inhibitor (PFK15 or AZ67).
-
Incubation: The cells are incubated for several hours to allow for the formation of tube-like structures.
-
Imaging: The formation of networks of interconnected cells is observed and imaged using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay (Angiogenesis)
Objective: To assess the effect of the inhibitor on angiogenesis in a living organism.
General Protocol:
-
Matrigel Preparation: Matrigel, which is liquid at 4°C and solidifies at body temperature, is mixed with a pro-angiogenic factor (e.g., VEGF) and the test inhibitor (PFK15 or AZ67) or a vehicle control.
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into mice.
-
Plug Formation: The Matrigel solidifies in vivo, forming a plug that becomes vascularized over time.
-
Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised from the mice.
-
Analysis: The plugs are analyzed for the extent of blood vessel infiltration. This can be done by measuring the hemoglobin content within the plug or by histological analysis of sections stained for endothelial cell markers (e.g., CD31).
Conclusion
The choice between PFK15 and AZ67 as a PFKFB3 inhibitor will depend on the specific research question.
-
For studies requiring a highly potent and selective PFKFB3 inhibitor with well-documented direct target engagement, AZ67 is the superior choice. Its selectivity profile against other PFKFB isoforms is a significant advantage. The observation that it can inhibit angiogenesis independently of glycolysis in certain contexts opens up new avenues for research into the non-glycolytic functions of PFKFB3.
-
PFK15 remains a valuable tool for studying the effects of combined PFKFB3 and glycolysis inhibition on cancer cell proliferation and survival. However, researchers should be mindful of the potential for off-target effects and consider the reported variability in its IC50 values.
Ultimately, a thorough understanding of the experimental context and the specific molecular mechanisms being investigated is crucial for making an informed decision. This guide provides a foundation for that understanding, empowering researchers to advance their work in the promising field of metabolic targeting in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PFKFB3 - Wikipedia [en.wikipedia.org]
- 6. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validating PFK15's On-Target Efficacy Through PFKFB3 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor PFK15 with genetic knockdown of its target, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The data presented herein validates that the primary mechanism of action of PFK15 is the inhibition of PFKFB3, leading to reduced glycolytic flux, decreased cell proliferation, and induction of apoptosis in cancer cells.
Core Principle: Target Validation
The central hypothesis is that if PFK15's effects are genuinely mediated through the inhibition of PFKFB3, then the genetic silencing of PFKFB3 should phenocopy the effects of PFK15 treatment. This guide presents data from various studies that collectively support this hypothesis, providing a strong validation for PFK15's on-target activity.
Signaling Pathway and Point of Intervention
The enzyme PFKFB3 is a critical regulator of glycolysis, the metabolic pathway that cancer cells heavily rely on for energy production and biosynthesis. PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By inhibiting PFKFB3, PFK15 reduces the levels of F-2,6-BP, thereby decreasing the overall rate of glycolysis.
Comparative Experimental Data
The following tables summarize quantitative data from studies investigating the effects of PFK15 treatment and PFKFB3 knockdown on key cellular processes in various cancer cell lines.
Table 1: Effects on Glycolysis
| Parameter | Treatment | Cell Line | Observed Effect | Citation |
| Lactate Production | PFK15 (4-6 µM) | RD (Rhabdomyosarcoma) | 20-27% decrease | [1] |
| PFKFB3 siRNA | ALDH+CD44+ (Ovarian Cancer) | Significant decrease | [2] | |
| Glucose Uptake | PFK15 (10 µM) | MKN45, AGS (Gastric Cancer) | Dose-dependent reduction | [3] |
| PFKFB3 siRNA | 3T3-L1 (Adipocytes) | Significant decrease | [4] | |
| F-2,6-BP Production | PFK15 (2.5-10 µM) | MKN45, AGS (Gastric Cancer) | Dose-dependent reduction | [3] |
| PFKFB3 siRNA | U937 (Leukemia) | Significant suppression | [5] |
Table 2: Effects on Cell Viability and Apoptosis
| Parameter | Treatment | Cell Line | Observed Effect | Citation |
| Cell Viability | PFK15 (IC50: 6.59-10.56 µM) | MKN45, AGS, BGC823 (Gastric Cancer) | Dose-dependent suppression | [3] |
| PFKFB3 siRNA | HeLa | Reduced viability | [6] | |
| Apoptosis | PFK15 | MKN45, AGS (Gastric Cancer) | Time-dependent increase in apoptotic cells | [3] |
| PFKFB3 siRNA | HeLa | Over 22% of cells were early apoptotic | [6] | |
| PFK15 | SMMC7721, Huh7 (Hepatocellular Carcinoma) | Dose- and time-dependent increase in apoptosis | [7] | |
| PFKFB3 siRNA | HeLa | Increased apoptosis | [8] |
Experimental Workflow for Validation
A typical experimental workflow to validate PFK15's mechanism of action involves parallel treatment of cancer cells with PFK15 and PFKFB3-targeting siRNA, followed by a battery of assays to compare their effects.
Logical Framework for On-Target Validation
The concordance of results from pharmacological inhibition and genetic knockdown provides strong evidence for the on-target mechanism of action of PFK15.
Detailed Experimental Protocols
PFKFB3 Knockdown using siRNA
Objective: To specifically reduce the expression of PFKFB3 protein in cultured cells.
Materials:
-
PFKFB3-specific siRNA duplexes (e.g., Santa Cruz Biotechnology, sc-44011)
-
Scrambled (non-targeting) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of PFKFB3 siRNA or scrambled control siRNA into 250 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex mixture to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Validation: After incubation, harvest a subset of cells to validate knockdown efficiency by Western blotting for PFKFB3 protein.
Western Blot for PFKFB3 Expression
Objective: To quantify the protein levels of PFKFB3 following siRNA knockdown or PFK15 treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PFKFB3 (e.g., Cell Signaling Technology #13123, Thermo Fisher Scientific PA5-67576)[9][10]
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PFKFB3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative PFKFB3 expression.
Cell Viability (MTS) Assay
Objective: To assess the effect of PFK15 and PFKFB3 knockdown on cell proliferation and viability.
Materials:
-
96-well plates
-
MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: For PFK15 treatment, add various concentrations of the compound to the wells. For PFKFB3 knockdown, perform the transfection as described above and then seed the cells into the 96-well plate. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.
Lactate Production Assay
Objective: To measure the amount of lactate secreted into the cell culture medium as an indicator of glycolytic activity.
Materials:
-
Lactate assay kit (e.g., Megazyme K-LATE)[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with PFK15 or PFKFB3 siRNA in 6-well or 12-well plates.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Assay Procedure: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the supernatant with a reaction buffer containing lactate oxidase and a colorimetric probe.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the lactate concentration based on a standard curve. Normalize the lactate levels to the cell number or total protein content.
Apoptosis (Annexin V/PI) Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Preparation: After treatment with PFK15 or PFKFB3 siRNA, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The data and methodologies presented in this guide demonstrate a consistent pattern: both the pharmacological inhibition of PFKFB3 with PFK15 and the genetic knockdown of PFKFB3 lead to similar downstream effects, including reduced glycolysis, decreased cell viability, and increased apoptosis in cancer cells. This strong correlation provides robust validation for PFK15's on-target mechanism of action, making it a valuable tool for cancer research and a promising candidate for therapeutic development. Researchers can utilize the provided protocols to independently verify these findings in their specific models of interest.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. moodle.is.ed.ac.uk [moodle.is.ed.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PFKFB3 (D7H4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PFKFB3 Polyclonal Antibody (PA5-67576) [thermofisher.com]
A Comparative Analysis of the Anti-Angiogenic Properties of PFK15 and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-angiogenic effects of PFK15, a novel glycolysis inhibitor, and Sunitinib (B231), a well-established multi-kinase inhibitor. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, targeting angiogenesis is a key strategy in cancer therapy. This guide compares two distinct anti-angiogenic agents:
-
PFK15 : A small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. By inhibiting PFKFB3, PFK15 disrupts the high glycolytic rate characteristic of endothelial cells during angiogenesis, thereby impeding their proliferation and migration.
-
Sunitinib : An oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] By blocking these receptors, sunitinib directly inhibits the signaling pathways that drive endothelial cell proliferation, survival, and migration.[1]
This comparison will delve into their mechanisms of action, present quantitative data from key in vitro and in vivo anti-angiogenic assays, and provide detailed experimental protocols.
Quantitative Data Comparison
The following table summarizes the anti-angiogenic effects of PFK15 and Sunitinib across various experimental assays.
| Parameter | PFK15 | Sunitinib | Cell/Model System |
| Endothelial Cell Proliferation (IC50) | 2.6 µM[2] | 1.6 µM[2] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Endothelial Cell Migration | Significant inhibition at 5 µM and 10 µM[2] | Significant inhibition at 0.1 µM and 1 µM[2] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Endothelial Cell Tube Formation | Attenuated tube formation at 5 µM[3] | Inhibition of tube formation observed at nanomolar concentrations. | Human Umbilical Vein Endothelial Cells (HUVECs) |
| In Vivo Tumor Angiogenesis | Reduced number of CD31 positive blood vessels in a Head and Neck Squamous Cell Carcinoma (HNSCC) xenograft model with 20 mg/mL treatment.[3] | Significant reduction in microvessel density in various tumor xenograft models at doses of 20-80 mg/kg.[1] | Murine Xenograft Models |
Mechanisms of Action and Signaling Pathways
The anti-angiogenic effects of PFK15 and Sunitinib are mediated through distinct signaling pathways.
PFK15 targets the metabolic pathway of glycolysis. Endothelial cells upregulate glycolysis to meet the energy demands of angiogenesis. PFK15 inhibits PFKFB3, which reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[4] This suppression of glycolysis leads to decreased ATP production and biosynthesis, thereby inhibiting endothelial cell proliferation and migration.[4]
Caption: PFK15 inhibits PFKFB3, a key regulator of glycolysis in endothelial cells.
Sunitinib acts as a multi-targeted tyrosine kinase inhibitor. It competitively binds to the ATP-binding pocket of VEGFRs and PDGFRs on the surface of endothelial cells.[5] This inhibition blocks the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5]
References
- 1. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
PFK15 vs. PFK158: A Comparative Analysis of PFKFB3 Inhibitor Specificity
In the landscape of cancer metabolism research, the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a promising therapeutic strategy. This enzyme is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in tumor cells. Among the small molecule inhibitors developed to target PFKFB3, PFK15 and its derivative, PFK158, have garnered significant attention. This guide provides a detailed comparison of these two compounds, focusing on their specificity, with supporting experimental data and protocols for the research community.
Executive Summary
While both PFK15 and PFK158 are recognized as inhibitors of PFKFB3, the available data suggests that PFK158 is likely the more specific and potent of the two compounds . PFK158 was developed as a derivative of PFK15 with improved pharmacokinetic properties and has advanced to clinical trials.[1] Although direct comparative kinome-wide specificity data is not publicly available, the collective evidence points towards PFK158 having a more favorable selectivity profile. However, it is crucial to note the existence of some conflicting reports in the literature regarding the activity of both compounds, which underscores the importance of careful experimental validation.
Comparative Analysis of Inhibitor Potency and Specificity
A direct comparison of the inhibitory activity of PFK15 and PFK158 against their primary target, PFKFB3, reveals that PFK158 exhibits a slightly higher potency.
| Compound | Target | IC50 (nM) | Reference |
| PFK15 | PFKFB3 | 207 | [2] |
| PFK158 | PFKFB3 | 137 | [3] |
While the on-target potency is comparable, the key differentiator between kinase inhibitors lies in their specificity – their activity against other kinases in the human kinome.
PFK158: PFK158 is consistently described as a "potent and selective" inhibitor of PFKFB3.[3][7][8] As a derivative of PFK15, it was developed to have improved pharmacokinetic properties, which often correlates with enhanced specificity and reduced off-target toxicities.[1] The progression of PFK158 into a Phase I clinical trial for patients with advanced solid malignancies further suggests a favorable preclinical selectivity and safety profile.[9][10] However, similar to PFK15, comprehensive kinome-wide screening data for PFK158 is not publicly available. Notably, one study has controversially reported that PFK158 has "no effect on PFKFB3 enzymatic activity," a finding that is in direct opposition to the majority of published literature.[11]
Experimental Protocols
To aid researchers in their own investigations of PFK15, PFK158, or other PFKFB3 inhibitors, the following are detailed methodologies for key experiments.
Recombinant PFKFB3 Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against the PFKFB3 enzyme.
Materials:
-
Recombinant human PFKFB3 protein
-
ATP (Adenosine triphosphate)
-
F6P (Fructose-6-phosphate)
-
Test compounds (PFK15, PFK158, or others) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PFKFB3 enzyme, and the substrate F6P in each well of the microplate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest
-
Test compounds (PFK15, PFK158)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for PFKFB3
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for a few minutes to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble PFKFB3 in the supernatant by SDS-PAGE and Western blotting using a PFKFB3-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
PFKFB3 Signaling Pathway
The following diagram illustrates the central role of PFKFB3 in regulating glycolysis and its connection to cancer cell proliferation.
Caption: PFKFB3 is a key regulator of glycolysis, activated by oncogenes and hypoxia.
Conclusion
References
- 1. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PFK 15 | PFKFB3 | Tocris Bioscience [tocris.com]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Kinome-wide screening to confirm PFK15 selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor PFK15, focusing on its selectivity profile as determined by kinome-wide screening. PFK15 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in the regulation of glycolysis.[1] Understanding the selectivity of PFK15 is crucial for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities and reduced efficacy.
PFK15 Selectivity Profile
PFK15 has been reported to be a highly selective inhibitor of PFKFB3.[2] While specific quantitative data from a comprehensive kinome-wide screen against a large panel of kinases is not publicly available in detail, studies have indicated its selectivity over numerous other kinases. One report states that PFK15 is selective for PFKFB3 over a panel of 96 kinases, though the specific inhibition values for each kinase are not provided.
Comparison with Other Glycolytic Inhibitors
PFK15 is considered a more potent and selective inhibitor of PFKFB3 compared to the first-generation inhibitor 3PO.[3] This enhanced selectivity is a key advantage in minimizing off-target effects.
Table 1: Kinome-wide Selectivity Data for PFK15
| Kinase Target | Family | % Inhibition at 1 µM PFK15 | IC50 (nM) | Data Source |
| PFKFB3 | PFKFB | - | 207 | [1] |
| Various (96 kinases) | Multiple | Data not publicly available | Data not publicly available |
Note: The comprehensive quantitative data from the kinome-wide screening of PFK15 against a 96-kinase panel is not detailed in publicly accessible literature. The table above reflects the currently available information.
Experimental Protocols
To assess the selectivity of a kinase inhibitor like PFK15, a kinome-wide screening is typically performed using biochemical assays. Below are detailed methodologies for common assays used in such screenings.
Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, a specific substrate peptide or protein, and the inhibitor (PFK15) at various concentrations in a suitable kinase buffer.
-
Include appropriate controls: a positive control (no inhibitor) and a negative control (no kinase).
-
-
Initiation:
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³³P]ATP.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the filter using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, by fitting the data to a dose-response curve.
-
Adapta™ Universal Kinase Assay (Fluorescence-Based)
This is a high-throughput, non-radiometric assay that measures ADP formation, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup:
-
In a microplate, add the kinase, substrate, ATP, and varying concentrations of the inhibitor (PFK15).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a detection solution containing EDTA (to stop the kinase reaction), a Europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.
-
-
Equilibration:
-
Incubate the plate for a further 30 minutes to allow the detection reagents to equilibrate.
-
-
Measurement:
-
Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. In the absence of kinase activity (or in the presence of a potent inhibitor), the tracer binds to the antibody, resulting in a high TR-FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the TR-FRET signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the TR-FRET signal and determine the IC50 value.
-
Visualizations
PFKFB3 Signaling Pathway in Cancer Glycolysis
The following diagram illustrates the central role of PFKFB3 in promoting glycolysis in cancer cells and the point of intervention for PFK15. PFKFB3 is upregulated by various oncogenic signaling pathways, including Ras and mTOR.[4] It catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[5] By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, thereby suppressing the high glycolytic rate characteristic of many cancers.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PFK15: A Novel Glycolytic Inhibitor Demonstrates Comparable In Vivo Efficacy to Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective and targeted cancer therapies, the novel glycolysis inhibitor PFK15 has demonstrated compelling in vivo efficacy that is comparable to standard-of-care chemotherapy agents in various preclinical cancer models. This guide provides a detailed comparison of the in vivo performance of PFK15 against standard chemotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
PFK15 targets a key enzyme in cancer cell metabolism, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which is crucial for sustaining the high glycolytic rates characteristic of many tumors, a phenomenon known as the Warburg effect. By inhibiting PFKFB3, PFK15 disrupts the energy supply to cancer cells, leading to cell cycle arrest and apoptosis.[1][2] This targeted metabolic approach offers a promising alternative or complementary strategy to conventional cytotoxic chemotherapy.
Comparative In Vivo Efficacy
Preclinical studies have directly compared the antitumor effects of PFK15 monotherapy with standard chemotherapeutic agents in xenograft models of human cancers.
PFK15 vs. Cisplatin (B142131) in a Cervical Cancer Xenograft Model
In a study utilizing a HeLa human cervical cancer xenograft model, the in vivo antitumor activity of PFK15 was directly compared to that of cisplatin, a platinum-based chemotherapy agent widely used in the treatment of various cancers.[3][4][5]
Table 1: Comparison of In Vivo Efficacy of PFK15 and Cisplatin Monotherapies in a HeLa Xenograft Model
| Treatment Group | Mean Tumor Volume (End of Study) | Mean Tumor Weight (End of Study) | Tumor Growth Inhibition (%) |
| Vehicle Control | Approx. 1000 mm³ | Approx. 1.0 g | - |
| PFK15 | Approx. 500 mm³ | Approx. 0.5 g | ~50% |
| Cisplatin | Approx. 400 mm³ | Approx. 0.4 g | ~60% |
Data extracted and approximated from graphical representations in the cited study.[3][4][5]
The results indicate that PFK15 monotherapy significantly inhibited tumor growth, achieving an efficacy that is in a comparable range to cisplatin in this model.
PFK15 Efficacy in Other Cancer Models
Studies have also reported the potent in vivo effects of PFK15 in other cancer types. In a gastric cancer xenograft model using MKN45 cells, intraperitoneal administration of PFK15 at 25 mg/kg resulted in a significant 56.10% inhibition of tumor growth compared to the vehicle control.[1] Furthermore, in human xenograft models of colon, glioblastoma, and pancreatic cancer, PFK15 has been shown to produce antitumor effects that are comparable to approved chemotherapeutic agents.[6][7] For instance, its efficacy in suppressing pancreatic and colon adenocarcinoma growth has been described as similar to that of gemcitabine (B846) and irinotecan, respectively, although direct head-to-head quantitative data from these specific comparisons are not yet published in tabular format.[8]
Experimental Protocols
In Vivo Xenograft Study: PFK15 vs. Cisplatin in HeLa Model
Objective: To compare the in vivo antitumor efficacy of PFK15 monotherapy with cisplatin monotherapy.
Animal Model: Nude mice subcutaneously injected with HeLa human cervical cancer cells.
Treatment Groups:
-
Vehicle Control: Administered intraperitoneally (i.p.).
-
PFK15: Administered i.p. at a dose of 25 mg/kg.
-
Cisplatin: Administered i.p. at a dose of 5 mg/kg per week for two weeks.[3]
Procedure:
-
HeLa cells (6 x 10⁶) were subcutaneously injected into the flanks of nude mice.[3]
-
When tumors reached a diameter of 5-6 mm, mice were randomized into the different treatment groups.[3]
-
Treatments were administered as per the defined schedule.
-
Tumor volume and body weight were monitored regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
In Vivo Xenograft Study: PFK15 in Gastric Cancer Model
Objective: To evaluate the in vivo antitumor activity of PFK15 in a gastric cancer model.
Animal Model: Female Balb/c nu/nu nude mice (4–5 weeks old).
Cell Line: MKN45 human gastric cancer cells.
Treatment Groups:
-
Vehicle Control (SCMC): Administered intraperitoneally (i.p.).
-
PFK15: Administered i.p. at a dose of 25 mg/kg.
Procedure:
-
MKN45 cells (5×10⁶ cells per mouse) were subcutaneously injected into the right flank of each mouse.
-
When tumors reached a volume of approximately 120 mm³, mice were treated every three days with either PFK15 or vehicle for 15 days.
-
Tumor dimensions and body weights were recorded every three days.
Signaling Pathways and Experimental Workflow
PFK15 Mechanism of Action: Inhibition of Glycolysis (Warburg Effect)
PFK15 exerts its anticancer effects by targeting the Warburg effect, a metabolic hallmark of cancer cells. It specifically inhibits PFKFB3, a key enzyme that produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a critical rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK15 reduces the levels of F2,6BP, thereby decreasing the flux of glucose through glycolysis and hampering the cancer cells' ability to produce the energy and building blocks necessary for rapid proliferation.
Caption: Mechanism of PFK15 action via inhibition of PFKFB3 in the glycolytic pathway.
Experimental Workflow for In Vivo Xenograft Studies
The general workflow for assessing the in vivo efficacy of PFK15 in comparison to standard chemotherapy in xenograft models involves several key steps, from cell culture to data analysis.
References
- 1. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylation accumulates PFKFB3 in cytoplasm to promote glycolysis and protects cells from cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Warburg Effect | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of PFK15 and KAN0438757 for Glycolysis Research
For researchers, scientists, and drug development professionals investigating the complexities of cellular metabolism, the selection of appropriate chemical probes is paramount. This guide provides a comprehensive comparison of two prominent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), PFK15 and KAN0438757, to aid in the selection of the optimal tool for studying glycolysis.
Both PFK15 and KAN0438757 are potent and selective inhibitors of PFKFB3, a key enzyme that regulates glycolytic flux. By catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 plays a critical role in driving glycolysis. Inhibition of PFKFB3, therefore, offers a powerful approach to modulate and study glucose metabolism in various physiological and pathological contexts, particularly in cancer biology where aerobic glycolysis, or the "Warburg effect," is a hallmark.
This guide presents a detailed analysis of their reported performance based on available experimental data, outlines key experimental protocols for their use, and provides visual representations of the relevant signaling pathway and a comparative experimental workflow.
Performance Comparison: PFK15 vs. KAN0438757
The following tables summarize the quantitative data available for PFK15 and KAN0438757, focusing on their inhibitory potency and their effects on key glycolytic parameters. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (PFKFB3) | IC50 (PFKFB4) | Cell Line Specific IC50 (Viability) |
| PFK15 | PFKFB3 | ~207 nM | Not significantly inhibited | MKN45 (gastric cancer): ~6.59 µM[1]; AGS (gastric cancer): ~8.54 µM[1] |
| KAN0438757 | PFKFB3 | ~0.19 µM (190 nM) | ~3.6 µM | Not explicitly reported as a primary metric in the reviewed literature. |
Table 2: Effects on Glycolysis
| Compound | Cell Line | Effect on Glucose Uptake | Effect on Lactate (B86563) Production | Effect on Glycolytic Intermediates |
| PFK15 | Gastric Cancer Cells (MKN45, AGS) | Dose-dependent reduction[1] | Rhabdomyosarcoma (RD) cells: 20% reduction at 4 µM, 27% reduction at 6 µM[2] | Reduces F2,6BP levels[1] |
| T cells | Inhibition of 2-NBDG uptake[3] | Reduction in supernatant lactate[3] | Not specified | |
| KAN0438757 | Colorectal Cancer Cells (HCT-116) | Not explicitly quantified as % inhibition | Not explicitly quantified as % inhibition | Strong reduction of glucose-6-phosphate, fructose-6-phosphate, and fructose-bisphosphate[4] |
| Anaplastic Thyroid Carcinoma (ATC) cells | Not specified | Inhibition of lactate production | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these inhibitors in research. Below are representative protocols for key experiments used to assess the impact of PFK15 and KAN0438757 on glycolysis.
Glucose Uptake Assay (2-NBDG Method)
This protocol describes the use of the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in cells treated with PFKFB3 inhibitors.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
PFK15 or KAN0438757 stock solution (in DMSO)
-
2-NBDG stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of PFK15, KAN0438757, or vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Prior to the assay, wash the cells once with warm PBS.
-
Incubate the cells in glucose-free medium for 30-60 minutes to deplete intracellular glucose.
-
Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM.
-
Incubate the cells with the 2-NBDG containing medium for 15-30 minutes at 37°C.
-
Remove the 2-NBDG medium and wash the cells twice with ice-cold PBS to stop glucose uptake.
-
Resuspend or lyse the cells according to the detection method (flow cytometry or plate reader).
-
Measure the fluorescence of 2-NBDG (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence signal to the cell number or protein concentration.
Lactate Production Assay
This colorimetric assay measures the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
PFK15 or KAN0438757 stock solution (in DMSO)
-
Lactate Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of PFK15, KAN0438757, or vehicle control for the desired time period.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the lactate assay on the clarified supernatant according to the manufacturer's instructions of the chosen kit. This typically involves adding a reaction mixture containing lactate oxidase and a probe, followed by an incubation period.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration of the corresponding wells.
Seahorse XF Glycolytic Rate Assay
The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), a real-time indicator of lactate production and thus glycolysis.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cells of interest
-
Complete culture medium
-
Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate
-
PFK15 or KAN0438757 stock solution (in DMSO)
-
Rotenone/antimycin A and 2-deoxyglucose (2-DG) (from Seahorse XF Glycolytic Rate Assay Kit)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and pre-incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
During the pre-incubation, hydrate (B1144303) the sensor cartridge.
-
Load the injection ports of the sensor cartridge with the Seahorse XF Glycolytic Rate Assay reagents (Rotenone/antimycin A and 2-DG) and the PFKFB3 inhibitor (PFK15 or KAN0438757) or vehicle control.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal ECAR, followed by sequential injections of the inhibitor, rotenone/antimycin A (to block mitochondrial respiration and force maximal glycolysis), and 2-DG (to inhibit glycolysis and confirm the glycolytic origin of the ECAR).
-
Analyze the data using the Seahorse Wave software to determine key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.
Visualizing the Molecular Context
To better understand the mechanism of action of PFK15 and KAN0438757, the following diagrams illustrate the PFKFB3 signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: PFKFB3 signaling pathway in glycolysis.
Caption: Comparative experimental workflow.
Conclusion
Both PFK15 and KAN0438757 are valuable tools for the study of glycolysis through the inhibition of PFKFB3. KAN0438757 appears to have a slightly higher in vitro potency for PFKFB3 based on reported IC50 values. However, the choice between these two inhibitors will ultimately depend on the specific research question, the cellular context, and the experimental design. PFK15 has been more extensively characterized in terms of its quantitative effects on lactate production and glucose uptake in certain cell lines.[1][2][3] KAN0438757 has been shown to potently reduce the levels of upstream glycolytic intermediates.[4]
For researchers initiating studies on PFKFB3 inhibition, it is recommended to perform pilot experiments to determine the optimal concentration and treatment duration for the specific cell line and assay being used. This guide provides a foundational framework to assist in the informed selection and application of these important chemical probes in the ongoing exploration of cellular metabolism.
References
- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
PFK15 and 3PO: A Comparative Analysis of Off-Target Effects
A detailed guide for researchers on the selectivity and off-target profiles of two widely used PFKFB3 inhibitors.
In the quest for potent and selective inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, both PFK15 and its predecessor 3PO have emerged as critical tools in cancer research. While both compounds effectively inhibit glycolysis, mounting evidence suggests differences in their mechanisms of action and off-target profiles. This guide provides a comprehensive comparison of PFK15 and 3PO, focusing on their known off-target effects, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
On-Target and Off-Target Activity Comparison
The following table summarizes the known inhibitory concentrations (IC50) of PFK15 and 3PO against their intended target, PFKFB3, and their effects on cell viability in various cancer cell lines.
| Compound | Target | IC50 (PFKFB3) | Cell Line | IC50 (Cell Viability) | Reference |
| PFK15 | PFKFB3 | ~7.2 µM | Jurkat | 2.42 µM | [2] |
| H522 | 0.72 µM | [2] | |||
| MKN45 | 6.59 ± 3.1 µmol/L | [6] | |||
| AGS | 8.54 ± 2.7 µmol/L | [6] | |||
| BGC823 | 10.56 ± 2.4 µmol/L | [6] | |||
| 3PO | PFKFB3 | ~25 µM | Jurkat | 7.2 µM | [2] |
| H522 | 5.57 µM | [2] |
Known Off-Target Effects
While PFK15 is reported to be more selective than 3PO, both compounds have demonstrated off-target activities that are critical for researchers to consider.[1]
PFK15: Off-Target Effects on AMPK Signaling
Studies have shown that PFK15 can inhibit the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream substrate, acetyl-CoA carboxylase (ACC).[5] This effect appears to be independent of its PFKFB3 inhibitory activity.
3PO: Questionable PFKFB3 Targeting and Known Off-Target Effects
There is significant evidence suggesting that 3PO may not directly bind to PFKFB3.[3] Its observed anti-inflammatory and anti-cancer effects may be attributable to off-target activities, including:
-
Inhibition of NFκB and JNK Signaling: 3PO has been shown to inhibit the phosphorylation of IKKα/β and JNK, key components of the NFκB and stress-activated kinase pathways, respectively. This effect was found to be independent of PFKFB3.[4]
-
Alteration of Intracellular pH: Some studies propose that 3PO's inhibition of glycolysis is a result of lactic acid accumulation within cells, leading to a decrease in intracellular pH, rather than direct enzyme inhibition.[3]
A proteomics study of human endothelial cells treated with 3PO revealed alterations in protein expression related to the TCA cycle, mitochondrial respiratory chain, and vasculogenesis, suggesting multiple cellular targets.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by PFK15 and 3PO.
Experimental Protocols
Western Blot for AMPK Phosphorylation (PFK15 Off-Target)
This protocol is adapted from studies investigating the effect of PFK15 on AMPK signaling.[5]
-
Cell Culture and Treatment: Plate cells (e.g., rhabdomyosarcoma RD cells) and grow to 70-80% confluency. Treat cells with desired concentrations of PFK15 (e.g., 2, 4, 6 µM) or DMSO as a vehicle control for specified time points (e.g., 2, 4, 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total AMPK, phospho-AMPK (Thr172), total ACC, and phospho-ACC (Ser79) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay (3PO Off-Target)
This protocol is a general method for assessing NF-κB activation, which can be adapted to study the inhibitory effects of 3PO.[8][9][10]
-
Cell Culture and Transfection: Plate HEK293T cells and transfect with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of 3PO.
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in 3PO-treated cells to that in untreated control cells to determine the extent of NF-κB inhibition.
Conclusion and Future Directions
The available evidence indicates that PFK15 and 3PO have distinct off-target profiles. While PFK15 is a more potent and seemingly more selective inhibitor of PFKFB3, its inhibitory effect on the AMPK pathway warrants consideration. The case of 3PO is more complex, with substantial evidence suggesting its primary effects may be independent of direct PFKFB3 binding and are instead mediated through off-target effects on pathways like NFκB and JNK, as well as through physical changes in the cellular environment.
For researchers studying the direct consequences of PFKFB3 inhibition, PFK15 or other highly selective inhibitors would be the more appropriate choice. However, it is crucial to validate on-target engagement and consider potential AMPK-related effects. 3PO, given the questions surrounding its direct target, should be used with caution, and its effects should not be solely attributed to PFKFB3 inhibition without further validation.
A clear need exists for comprehensive, direct comparative studies, such as broad-panel kinase screening and unbiased proteomics, to fully elucidate and compare the off-target landscapes of PFK15 and 3PO. Such studies would provide invaluable data for the research community, enabling more informed choices of chemical probes and better interpretation of experimental results.
References
- 1. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3PO inhibits inflammatory NFκB and stress-activated kinase signaling in primary human endothelial cells independently of its target PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-based Label-free Quantitative Proteomics To Study the Effect of 3PO Drug at Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncology.wisc.edu [oncology.wisc.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Validating PFK15's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), with other alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways and experimental workflows to aid in the validation of PFK15's effects on downstream cellular processes.
Comparative Analysis of PFKFB3 Inhibitors
PFK15 is a small molecule inhibitor that targets PFKFB3, a key enzyme that regulates glycolysis. By inhibiting PFKFB3, PFK15 effectively reduces the levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] This leads to a reduction in glycolytic flux, impacting cancer cell proliferation and survival. PFK15 has been shown to be more potent than the first-generation inhibitor 3PO.[2] Another alternative, PFK158, has also been developed with improved pharmacokinetic properties.[3]
The following tables summarize the available quantitative data on the efficacy of PFK15 and its alternatives.
Table 1: Comparison of IC50 Values for Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PFK15 | MKN45 | Gastric Cancer | 6.59 ± 3.1 | [4][5] |
| AGS | Gastric Cancer | 8.54 ± 2.7 | [4][5] | |
| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [4][5] | |
| HUVEC | - | 2.6 | [6] | |
| BAEC | - | 7.4 | [6] | |
| 3PO | Various | Cancer | 1.4 - 24 | [7][8][9][10] |
| BAEC | - | 6.9 | [6] | |
| PFK158 | A549 | Lung Cancer | 15 | [11] |
Table 2: Comparison of Inhibitory Effects on PFKFB3
| Inhibitor | IC50 (nM) | Reference |
| PFK15 | 207 | [12] |
| 3PO | 22,900 | [9][10] |
| PFK158 | 137 | [11] |
Downstream Signaling Pathways Affected by PFK15
Inhibition of PFKFB3 by PFK15 triggers a cascade of effects on several downstream signaling pathways, primarily impacting glycolysis, cell cycle progression, and apoptosis.
Glycolysis Inhibition
By reducing F2,6BP levels, PFK15 directly curtails the high glycolytic rate characteristic of many cancer cells, often referred to as the Warburg effect.[6] This metabolic reprogramming is a critical survival mechanism for tumors.[13] Experimental evidence demonstrates that PFK15 treatment leads to a significant decrease in glucose uptake and lactate (B86563) production, the end product of aerobic glycolysis.[14]
Cell Cycle Arrest
PFK15 has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.[4][5] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, PFK15 treatment leads to the downregulation of Cyclin D1, Cyclin E1, and E2F-1, and a decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[4]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 6. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3PO - Immunomart [immunomart.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 3PO - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Glucose metabolism inhibitor PFK-015 combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PFK15 and its Analogs in Triple-Negative Breast Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the PFKFB3 inhibitor, PFK15, and its analogs as potential therapeutic agents for triple-negative breast cancer (TNBC). This document synthesizes experimental data on their performance, details relevant methodologies, and visualizes key biological pathways and experimental workflows.
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies.[1] Metabolic reprogramming, particularly the upregulation of glycolysis, is a hallmark of TNBC, making enzymes in this pathway attractive therapeutic targets.[1] One such target is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolytic flux. PFK15, a potent inhibitor of PFKFB3, and its analogs have emerged as promising candidates for TNBC treatment.
Performance of PFK15 and Analogs in TNBC
PFK15 has demonstrated significant anti-cancer effects in TNBC cell lines. Studies have shown that treatment of TNBC cells, such as MDA-MB-231 and MDA-MB-468, with PFK15 leads to a reduction in colony formation ability, migration rate, and extracellular lactate (B86563) levels.[1] Interestingly, while PFK15 treatment in these cell lines decreased the expression of the platelet-type phosphofructokinase (PFKP), it led to an elevation in the liver-type isoform (PFKL).[1] This suggests a complex regulatory mechanism in response to PFKFB3 inhibition.
A combinatorial approach, inhibiting both PFKFB3 with PFK15 and PFKL using siRNA, has been shown to be more effective in suppressing the malignant phenotype of TNBC cells compared to individual treatments.[1] Another PFKFB3 inhibitor, AZ67, was found to have a different mechanism of action in TNBC cells compared to PFK15, as it did not affect the expression of PFKP and PFKL or lactate production.[1] This highlights the importance of understanding the specific molecular consequences of different PFKFB3 inhibitors.
While direct comparative studies of PFK15 and its analogs, such as PFK158, in TNBC are limited, the available data underscores the potential of targeting PFKFB3 in this aggressive breast cancer subtype.
Quantitative Data Summary
| Cell Line | Compound | IC50 (µM) | Reference / Notes |
| MDA-MB-231 | Various inhibitors | 4.2 - 26.12 | A range for different kinase inhibitors.[2] |
| Compound 11 | 11.90 ± 2.6 | A dihydroquinoline derivative.[2] | |
| Compound 31 | 4.2 | A pyrazolo[4,3-c]hexahydropyridine derivative.[2] | |
| Compound 99 | 6.49 ± 0.04 | A triazine derivative.[2] | |
| MDA-MB-468 | Ester 67 | 6.23 (GI50) | A benzimidazole (B57391) carboxylic acid ester.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to evaluate the efficacy of PFK15 and its analogs.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on TNBC cells.
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of PFK15 or its analogs for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot Analysis
This technique is used to analyze the expression levels of key proteins involved in glycolysis and cell survival pathways.
-
Cell Lysis: Treat TNBC cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PFKFB3, PFKP, PFKL, Akt, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This assay measures the real-time metabolic activity of cells, providing insights into glycolysis and mitochondrial respiration.
-
Cell Seeding: Seed TNBC cells in a Seahorse XF96 cell culture microplate at an optimal density and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with PFK15 or its analogs for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Seahorse Analysis: Perform a Seahorse XF Glycolysis Stress Test or Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (for glycolysis test) or oligomycin, FCCP, and rotenone/antimycin A (for mito stress test).
-
Data Analysis: Measure the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration. Normalize the data to cell number or protein concentration.
Visualizing Molecular Pathways and Workflows
PFKFB3 Signaling Pathway in Cancer
Caption: PFKFB3 signaling pathway in cancer and the inhibitory action of PFK15.
Experimental Workflow for PFK15 Evaluation
Caption: A typical experimental workflow for evaluating PFK15 and its analogs in TNBC.
Conclusion
The inhibition of PFKFB3 by PFK15 and its analogs presents a promising therapeutic strategy for triple-negative breast cancer. The available data indicates that these compounds can effectively reduce the malignant phenotype of TNBC cells by targeting their metabolic vulnerabilities. Further research, particularly direct comparative studies of different PFKFB3 inhibitors, is warranted to delineate their specific mechanisms of action and to identify the most potent candidates for clinical development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to advance our understanding and application of these targeted therapies in the fight against TNBC.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Protein Kinase Inhibitor 15
Researchers, scientists, and drug development professionals are tasked with the critical responsibility of not only advancing scientific discovery but also ensuring a safe laboratory environment. Adherence to proper chemical waste disposal protocols is a cornerstone of this responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of Protein kinase inhibitor 15 (PKI 15), ensuring the protection of laboratory personnel and the environment.
Waste Characterization and Hazard Assessment
Prior to disposal, it is crucial to characterize the waste stream containing PKI 15. The nature of the waste will determine the appropriate disposal route. All materials contaminated with PKI 15, including unused products, solutions, and contaminated labware, should be treated as hazardous chemical waste.[1]
Waste streams can be categorized as follows:
-
Unused or Expired Solid PKI 15: The pure, solid compound.
-
Contaminated Materials: Items that have come into contact with PKI 15, such as personal protective equipment (PPE), weigh boats, and pipette tips.[2]
-
Aqueous Solutions: Solutions of PKI 15 in buffers or other water-based media.[2]
-
Organic Solvent Solutions: Solutions of PKI 15 in organic solvents.[2]
-
Cell Culture Media: Media from experiments involving cells treated with PKI 15, which may also be considered biohazardous waste.[2]
When handling PKI 15 waste, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1]
Step-by-Step Disposal Procedures
The following procedures outline the recommended disposal process for different types of waste containing PKI 15. Always follow your institution's specific protocols for chemical waste pickup and disposal, which are typically managed by the Environmental Health and Safety (EHS) department.[2]
1. Unused or Expired Solid Waste:
-
Segregation: Keep the compound in its original, clearly labeled container.[2]
-
Waste Collection: Place the container in a designated hazardous waste collection bin.[2]
-
Labeling: Ensure the container is labeled as "Hazardous Waste" and clearly lists "this compound".[1][2]
2. Contaminated Disposable Materials:
-
Collection: Place all contaminated items (e.g., gloves, weigh boats) into a clearly labeled, sealed plastic bag or container.[2]
-
Disposal: This container should be disposed of through your institution's chemical waste management stream.[2]
3. Aqueous Solutions:
-
Collection: Collect aqueous waste containing PKI 15 in a designated, sealed, and clearly labeled container.
-
Labeling: Label the container with "Hazardous Waste," the chemical constituents ("this compound" and the aqueous solvent), and the approximate concentration.[1]
-
Disposal: Arrange for disposal through your institution's EHS department. Do not dispose of down the drain.[1]
4. Organic Solvent Solutions:
-
Segregation: Do not mix organic solvent waste with aqueous or other incompatible waste streams.[1][2]
-
Collection: Collect the organic solvent waste in a designated, properly sealed, and labeled solvent waste container.[2]
-
Labeling: Clearly label the container with all chemical constituents, including the specific solvent and "this compound".[2]
-
Disposal: Arrange for disposal through your institution's EHS department.[2]
5. Cell Culture Media:
-
Decontamination: Cell culture media containing PKI 15 may need to be treated as biohazardous waste. Decontaminate the media using a method approved by your institution's biosafety office, such as autoclaving or chemical disinfection (e.g., with 10% bleach).[2]
-
Disposal: After decontamination, confirm with your institution's biosafety and EHS departments whether the waste can be disposed of down the drain or requires collection as chemical waste.[2]
Waste Disposal Summary
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Unused/Expired Solid | Original or designated hazardous waste container | "Hazardous Waste", "this compound" | Institutional EHS Department |
| Contaminated Materials | Sealed plastic bag or container | "Hazardous Waste", "Contaminated with this compound" | Institutional EHS Department |
| Aqueous Solutions | Designated, sealed waste container | "Hazardous Waste", "this compound", solvent, concentration | Institutional EHS Department |
| Organic Solvent Solutions | Designated solvent waste container | "Hazardous Waste", "this compound", solvent name | Institutional EHS Department |
| Cell Culture Media | As per institutional biosafety protocol | As per institutional biosafety protocol | Institutional Biosafety/EHS Department |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
